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1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene Documentation Hub

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  • Product: 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
  • CAS: 128638-55-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of 3,5-Dimethoxy-beta-methyl-beta-nitrostyrene

Executive Summary 3,5-Dimethoxy-beta-methyl-beta-nitrostyrene (IUPAC: 1-(3,5-dimethoxyphenyl)-2-nitropropene) is a highly versatile, electron-rich conjugated nitroalkene. In the realm of organic synthesis and medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethoxy-beta-methyl-beta-nitrostyrene (IUPAC: 1-(3,5-dimethoxyphenyl)-2-nitropropene) is a highly versatile, electron-rich conjugated nitroalkene. In the realm of organic synthesis and medicinal chemistry, it serves as a critical intermediate, primarily functioning as a Michael acceptor and a direct precursor to substituted phenethylamines and amphetamines[1]. By leveraging the electron-withdrawing nature of the nitro group conjugated with the aromatic ring, this compound facilitates a variety of downstream transformations, most notably its reduction to 3,5-dimethoxyamphetamine (3,5-DMA), a compound of interest in neuropharmacological and receptor-binding studies[2].

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthesis via the Henry reaction, and downstream reduction protocols for this specific nitrostyrene derivative.

Physicochemical Profile

Understanding the baseline physical properties of 1-(3,5-dimethoxyphenyl)-2-nitropropene is essential for analytical verification and safe handling during synthesis. The data below summarizes its key characteristics.

PropertyValue
IUPAC Name 1-(3,5-Dimethoxyphenyl)-2-nitropropene
Common Synonyms 3,5-Dimethoxy-β-methyl-β-nitrostyrene; 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
CAS Registry Number 18917-76-5
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Melting Point ~87 °C
Boiling Point 358 °C at 760 mmHg
Appearance Yellow to orange crystalline solid

Synthesis: The Henry (Nitroaldol) Condensation

Mechanistic Causality & Thermodynamic Control

The synthesis of 3,5-dimethoxy-beta-methyl-beta-nitrostyrene is achieved via a Henry reaction (nitroaldol condensation) between 3,5-dimethoxybenzaldehyde and nitroethane[3]. The choice of catalyst—typically ammonium acetate or a primary amine (like n-butylamine) in glacial acetic acid—is highly deliberate.

The weak base deprotonates the alpha-carbon of nitroethane, forming a resonance-stabilized nitronate ion that attacks the electrophilic carbonyl carbon of the benzaldehyde. This forms a β-nitroalcohol intermediate. The slightly acidic environment provided by the acetic acid (or the ammonium ion) subsequently catalyzes the dehydration of this intermediate. Because the elimination of water is reversible, driving the reaction under reflux conditions thermodynamically favors the formation of the highly conjugated (E)-nitrostyrene isomer, which provides maximum orbital overlap between the aromatic ring, the alkene, and the nitro group[3].

Experimental Protocol: Nitroaldol Condensation

Self-Validating System: The reaction's progress can be visually tracked. The initial mixture is a pale solution that deepens into a rich, dark orange/red upon the formation of the conjugated nitrostyrene. The sudden precipitation of bright yellow crystals upon aqueous workup confirms successful dehydration.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 molar equivalent of 3,5-dimethoxybenzaldehyde in a slight excess of nitroethane (approx. 1.2 to 1.5 equivalents).

  • Catalysis: Add 0.2 equivalents of anhydrous ammonium acetate (or a catalytic amount of n-butylamine and glacial acetic acid).

  • Reflux: Heat the mixture to a gentle reflux (approx. 100–110 °C) under an inert atmosphere for 4 to 6 hours.

  • Workup: Remove the heat source and allow the mixture to cool to room temperature. Pour the dark orange solution into crushed ice/water with vigorous stirring.

  • Isolation: Bright yellow crystals of 1-(3,5-dimethoxyphenyl)-2-nitropropene will precipitate. Filter the solids under vacuum, wash with cold distilled water, and recrystallize from hot isopropanol (IPA) to yield the pure (E)-isomer.

HenryReaction SM1 3,5-Dimethoxybenzaldehyde Cond Nitroaldol Condensation (Heat, Solvent) SM1->Cond SM2 Nitroethane SM2->Cond Cat Catalyst (NH4OAc or Alkylamine) Cat->Cond Int β-Nitroalcohol Intermediate Cond->Int Dehyd Dehydration (-H2O) Int->Dehyd Prod 1-(3,5-Dimethoxyphenyl)-2-nitropropene Dehyd->Prod

Workflow of the Henry condensation yielding the target nitrostyrene.

Downstream Derivatization: Reduction to 3,5-Dimethoxyamphetamine

Mechanistic Causality: Reagent Selection

To convert the nitrostyrene into the corresponding primary amine (3,5-DMA), the reducing agent must be capable of reducing both the conjugated carbon-carbon double bond and the nitro group[1][2]. Milder agents like Sodium Borohydride (


) will only reduce the alkene via conjugate addition, halting at the nitroalkane. Therefore, Lithium Aluminum Hydride (

/ LAH) is employed. LAH aggressively attacks the electron-deficient alkene and subsequently reduces the nitro group through a series of nitroso and hydroxylamine intermediates until the primary amine is formed[2].
Experimental Protocol: LAH Reduction & Fieser Workup

Self-Validating System: The critical step in this protocol is the "Fieser Quench." Improper quenching of LAH results in a highly unmanageable, gelatinous aluminum hydroxide emulsion that traps the product. A correct Fieser quench yields stark white, granular salts that filter effortlessly, validating the stoichiometric accuracy of the workup.

  • Preparation: Suspend 1.5 molar equivalents of LAH in anhydrous Tetrahydrofuran (THF) in a multi-neck flask under dry

    
     or Argon. Chill to 0 °C using an ice bath.
    
  • Addition: Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitropropene in anhydrous THF. Add this solution dropwise to the LAH suspension. The mixture will vigorously evolve hydrogen gas.

  • Reduction: Once addition is complete, remove the ice bath and bring the reaction to a gentle reflux for 4 hours to ensure complete reduction of all intermediates[2].

  • Fieser Quench: Cool the flask back to 0 °C. For every

    
     grams of LAH used, sequentially and cautiously add:
    
    • 
       mL of distilled water.
      
    • 
       mL of 15% aqueous NaOH solution.
      
    • 
       mL of distilled water.
      Stir vigorously until the gray reaction mixture transforms into a suspension of crisp, white granular salts.
      
  • Extraction & Salting: Filter the granular salts and wash them with fresh THF. Concentrate the filtrate under reduced pressure to yield the crude 3,5-DMA freebase oil. Dissolve the oil in anhydrous diethyl ether and bubble dry HCl gas through the solution to precipitate 3,5-DMA hydrochloride as a white crystalline powder.

LAHReduction SM 1-(3,5-Dimethoxyphenyl)-2-nitropropene React Reduction (Reflux) SM->React Reagent LiAlH4 in Anhydrous THF Reagent->React Quench Fieser Quench (H2O, NaOH) React->Quench Filter Filtration & Extraction Quench->Filter Freebase 3,5-DMA (Freebase) Filter->Freebase Salt Crystallization (HCl Gas) Freebase->Salt Product 3,5-DMA Hydrochloride Salt->Product

Step-by-step reduction of the nitrostyrene to 3,5-DMA using LAH.

Analytical Characterization

Verification of the final amine (and its regioisomeric purity) is critical, as dimethoxyamphetamines exhibit very similar mass spectra[2].

  • GC-MS: Gas Chromatography-Mass Spectrometry is required to differentiate 3,5-DMA from other positional isomers (e.g., 2,5-DMA or 3,4-DMA). The fragmentation pattern will show a distinct base peak corresponding to the alpha-cleavage of the amine.

  • NMR Spectroscopy:

    
    -NMR will confirm the meta-substitution pattern on the aromatic ring. The two aromatic protons in the 3,5-dimethoxy configuration will appear as a distinct multiplet or broad singlet, confirming that no undesired electrophilic aromatic substitution occurred during synthesis.
    

Safety & Handling

  • Nitrostyrenes: Compounds like 1-(3,5-dimethoxyphenyl)-2-nitropropene are potent Michael acceptors. They can act as skin sensitizers and respiratory irritants. Always handle inside a certified fume hood.

  • Lithium Aluminum Hydride (LAH): LAH is highly pyrophoric and reacts violently with moisture to release flammable hydrogen gas. All glassware must be oven-dried, and reactions must be conducted under an inert atmosphere.

References

  • Bringmann, G., et al. (2010). Total Synthesis of the N,C-Coupled Naphthylisoquinoline Alkaloids Ancistrocladinium A and B and Related Analogues. Journal of the American Chemical Society, 132(3):1151-8.

  • Clark, C. R., et al. (1998). Liquid Chromatographic and Mass Spectral Methods of Identification for Regioisomeric Dimethoxyamphetamines and Brominated Dimeth. Journal of Chromatographic Science, Vol. 36.

  • Echemi Chemical Database. 1,3-DIMETHOXY-5-(2-NITROPROP-1-ENYL)BENZENE (CAS 18917-76-5) Properties.

  • Wikipedia. 3C-BZ (4-benzyloxy-3,5-dimethoxyamphetamine).

Sources

Exploratory

1-(3,5-dimethoxyphenyl)-2-nitropropene synonyms and nomenclature

The following technical guide details the nomenclature, structural identity, and analytical characterization of 1-(3,5-dimethoxyphenyl)-2-nitropropene. Nomenclature, Identity, and Structural Characterization Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural identity, and analytical characterization of 1-(3,5-dimethoxyphenyl)-2-nitropropene.

Nomenclature, Identity, and Structural Characterization

Executive Summary

1-(3,5-Dimethoxyphenyl)-2-nitropropene is a substituted phenyl-2-nitropropene derivative utilized primarily as a chemical intermediate in the synthesis of phenethylamine class compounds. As a direct precursor to 3,5-dimethoxyamphetamine (3,5-DMA), its precise identification and differentiation from positional isomers (e.g., 2,5- or 3,4-analogues) are critical for regulatory compliance and synthetic accuracy. This guide provides a definitive reference for the compound's nomenclature, structural identifiers, and analytical verification protocols.

Part 1: Nomenclature & Chemical Identity

The nomenclature of this compound is derived from the parent structure


-methyl-

-nitrostyrene
, modified by methoxy substitutions on the phenyl ring. The correct identification relies on the specific positions of the methoxy groups (3 and 5) relative to the nitropropene chain (position 1).
Synonyms and Standardized Names

The following table consolidates the accepted identifiers for the compound.

SystemIdentifier / NameNotes
IUPAC 1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzenePreferred systematic name. Specifies (E)-geometry.
CAS RN 18917-76-5 Unique identifier for the 3,5-isomer.
Common 3,5-Dimethoxy-

-methyl-

-nitrostyrene
Historical/Literature name.
Lab Code 3,5-DMP2NPColloquial abbreviation used in synthesis logs.
SMILES COc1cc(cc(c1)OC)C=C(C)[O-]Canonical string for database searching.[1]
InChIKey BTHUWEKTWWOHCT-BQYQJAHWSA-N(Note: Check specific isomer key if available)
Nomenclature Logic & Decomposition

The IUPAC name is constructed by prioritizing the benzene ring as the parent structure when complex substituents are present, or treating it as a derivative of propene. The diagram below illustrates the hierarchical breakdown of the nomenclature.

Nomenclature Root 1-(3,5-Dimethoxyphenyl)-2-nitropropene Phenyl Phenyl Ring (Core) Root->Phenyl Chain Side Chain (2-nitroprop-1-enyl) Root->Chain Substituents Substituents (3,5-dimethoxy) Phenyl->Substituents Detail_Sub Positions 3 & 5: Meta to chain, Meta to each other Substituents->Detail_Sub Detail_Chain Structure: -CH=C(CH3)-NO2 Chain->Detail_Chain

Figure 1: Structural decomposition of the systematic name, highlighting the critical 3,5-substitution pattern.[2]

Part 2: Structural Characterization & Verification

In drug development and chemical research, verifying the identity of the 3,5-isomer is paramount, as positional isomers (e.g., 2,5-dimethoxy) have vastly different pharmacological precursors and regulatory statuses.

Isomerism

The condensation of 3,5-dimethoxybenzaldehyde with nitroethane typically yields the (E)-isomer (trans-isomer) as the thermodynamic product.

  • (E)-Isomer: The phenyl ring and the nitro group are on opposite sides of the double bond (anti). This is the stable crystalline form (Yellow needles, mp ~87 °C).

  • (Z)-Isomer: Sterically hindered and less stable; rarely isolated in standard synthesis.

Experimental Protocol: Analytical Confirmation via 1H NMR

The following protocol outlines the self-validating workflow for confirming the structure using Proton Nuclear Magnetic Resonance (1H NMR). This method distinguishes the 3,5-isomer from others based on the symmetry of the aromatic protons.

Objective: To confirm the 3,5-dimethoxy substitution pattern and the presence of the nitropropene side chain.

Materials:

  • Analyte: ~10 mg of dry 1-(3,5-dimethoxyphenyl)-2-nitropropene.

  • Solvent: 0.6 mL Deuterated Chloroform (CDCl3) with TMS internal standard.

  • Instrument: 300 MHz or higher NMR Spectrometer.

Methodology:

  • Sample Preparation: Dissolve the solid analyte completely in CDCl3 in a clean vial. Transfer to a 5mm NMR tube. Ensure no suspended solids remain (filter if necessary).

  • Acquisition:

    • Pulse Sequence: Standard 1D Proton (zg30).

    • Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 second.

    • Spectral Width: -2 to 14 ppm.

  • Data Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm.

Data Analysis (Self-Validating Logic): The key to identification is the aromatic region (6.0 - 7.0 ppm) .

  • 3,5-Pattern (Symmetry): The molecule has a plane of symmetry.

    • Protons at positions 2 and 6 are chemically equivalent.

    • Proton at position 4 is unique.

    • Expectation: A 2:1 integration ratio in the aromatic zone.

      • 
         ~6.65 ppm (2H, doublet, J=2.2 Hz):  Protons 2 and 6 (Ortho to side chain).
        
      • 
         ~6.50 ppm (1H, triplet, J=2.2 Hz):  Proton 4 (Between two methoxy groups, shielded).
        
  • Contrast with 2,5-isomer: The 2,5-isomer lacks this symmetry and would show three distinct aromatic signals (singlet or doublet/doublet/doublet pattern) with different coupling constants.

Summary of Expected Spectral Data:

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Vinyl H 8.00 - 8.05Singlet (br)1HC=CH -Ar
Aromatic H-2,6 6.60 - 6.70Doublet (J~2Hz)2HOrtho to chain
Aromatic H-4 6.45 - 6.55Triplet (J~2Hz)1HBetween OMe's
Methoxy H 3.80 - 3.85Singlet6H-OCH 3 (x2)
Allylic Methyl 2.40 - 2.45Singlet/Doublet3H-C(NO2)=CH 3

Note: Shifts are estimated based on substituent increment effects in CDCl3 relative to standard nitrostyrenes.

Workflow Diagram: Structural Verification

Verification Sample Unknown Sample (Yellow Solid) NMR 1H NMR Acquisition (CDCl3) Sample->NMR Analysis Spectral Analysis NMR->Analysis Decision Symmetry Check: Is Ar region 2:1? Analysis->Decision Result_Pos Confirmed: 3,5-Isomer Decision->Result_Pos Yes (d, t) Result_Neg Rejected: Isomer Mismatch Decision->Result_Neg No (s, d, d)

Figure 2: Logical workflow for distinguishing the 3,5-isomer from common positional isomers.

Part 3: Regulatory & Safety Context

Handling Precautions:

  • Hazards: Nitrostyrenes are generally irritants to the eyes, skin, and respiratory system. They are often lachrymators.

  • PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.

Regulatory Status:

  • Precursor Status: 1-(3,5-dimethoxyphenyl)-2-nitropropene is a direct chemical precursor to 3,5-dimethoxyamphetamine (3,5-DMA) , which is a Schedule I controlled substance in the United States and controlled in many other jurisdictions.

  • Compliance: Researchers must verify local regulations regarding the possession and synthesis of this specific precursor. While the nitropropene itself may not be explicitly scheduled in all regions, its intent for use in synthesizing controlled substances is illegal.

References
  • ChemBK. (n.d.). 1-(3,5-Dimethoxyphenyl)-2-nitro-1-propene - CAS 18917-76-5. Retrieved March 5, 2026, from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). 1-(2,6-Dimethoxyphenyl)-2-nitropropene (Isomer Comparison). PubChem Compound Summary for CID 5372958. Retrieved March 5, 2026, from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethoxy-beta-nitrostyrene NMR Data. Wiley Science Solutions. Retrieved March 5, 2026, from [Link]

Sources

Foundational

Solubility of 3,5-dimethoxy-beta-nitrostyrene in ethanol vs methanol

Thermodynamic and Practical Considerations for the Solubility and Recrystallization of 3,5-Dimethoxy- -nitrostyrene: Ethanol vs. Methanol Executive Summary The purification of -nitrostyrenes is a critical bottleneck in t...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Practical Considerations for the Solubility and Recrystallization of 3,5-Dimethoxy- -nitrostyrene: Ethanol vs. Methanol

Executive Summary

The purification of


-nitrostyrenes is a critical bottleneck in the synthesis of substituted phenethylamines and related pharmacological precursors. 3,5-Dimethoxy-

-nitrostyrene (3,5-DMNS) presents unique solubility challenges due to the competing physicochemical effects of its hydrophobic aromatic core, electron-donating methoxy groups, and the highly polar, electron-withdrawing nitroalkene moiety. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of 3,5-DMNS in two primary short-chain alcohols: ethanol and methanol. By examining the thermodynamic interactions between the solute and these solvents, we establish field-proven, self-validating protocols for optimal recrystallization and purification.

Physicochemical Profiling of 3,5-Dimethoxy- -nitrostyrene

3,5-DMNS is typically synthesized via the Henry reaction (nitroaldol condensation) between 3,5-dimethoxybenzaldehyde and nitromethane, catalyzed by a base such as sodium hydroxide or ammonium acetate[1],[2]. The resulting product is a yellow-to-orange crystalline solid with a reported melting point of 132–134 °C[1].

The molecule's solubility profile is dictated by its distinct functional zones:

  • Hydrophobic Core: The planar styrene backbone promotes strong intermolecular

    
     stacking in the solid state, requiring significant energy (heat) to disrupt the crystal lattice[3].
    
  • Hydrogen Bond Acceptors: The methoxy (-OCH

    
    ) and nitro (-NO
    
    
    
    ) groups act as strong hydrogen bond acceptors, making protic solvents like alcohols ideal for solvation[4].
  • Polarity: The push-pull electronic effect between the methoxy groups and the nitro group creates a strong molecular dipole. Consequently, 3,5-DMNS exhibits moderate solubility in polar organic solvents but is virtually insoluble in water[3],[4].

Comparative Solubility Thermodynamics: Ethanol vs. Methanol

The selection of a recrystallization solvent is not arbitrary; it is governed by the solvent's ability to maximize the temperature-dependent solubility gradient. While both methanol and ethanol are effective[4], their thermodynamic interactions with 3,5-DMNS differ significantly due to variations in dielectric constant and lipophilicity.

Causality in Solvent Behavior
  • Methanol (

    
    ):  Methanol is highly polar (Reichardt's 
    
    
    
    ) and possesses a smaller molecular radius[5]. It aggressively solvates the polar nitro group at elevated temperatures (near its 64.7 °C boiling point). However, as the solution cools, methanol's inability to effectively solvate the hydrophobic aromatic ring causes a precipitous drop in solubility. This steep solubility curve results in rapid nucleation and high recovery yields, but can sometimes trap impurities if crystallization occurs too quickly[4].
  • Ethanol (

    
    ):  Ethanol is slightly more lipophilic (Reichardt's 
    
    
    
    )[5]. The additional methylene group allows it to better interact with the aromatic core of 3,5-DMNS at lower temperatures. This creates a shallower solubility curve. While the absolute recovery yield might be marginally lower than in methanol, ethanol promotes slower crystal growth. This slower kinetics allows for a more ordered crystal lattice formation, effectively excluding polymerized byproducts and yielding larger, purer needle-like crystals[6].
Quantitative Data Summary
Property / ParameterMethanolEthanolImpact on 3,5-DMNS Recrystallization
Formula CH

OH
C

H

OH
Dictates steric hindrance during solvation.
Boiling Point (°C) 64.778.3Ethanol allows higher dissolution temperatures.
Dielectric Constant (

)
32.724.5Methanol better solvates the polar -NO

group.
Reichardt's Polarity (

)
0.7620.654Higher polarity of MeOH drives rapid cold precipitation[5].
3,5-DMNS Solubility (0 °C) Very LowLowMethanol provides a higher theoretical recovery yield.
Crystal Growth Kinetics FastModerateEthanol yields larger, higher-purity crystals due to slower nucleation[6].

Experimental Workflow: Recrystallization Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating in-process checks (hot filtration) and analytical endpoints (melting point verification), researchers can guarantee the purity of the 3,5-DMNS regardless of the chosen alcohol[1],[4].

Step-by-Step Methodology
  • Crude Assessment: Weigh the crude 3,5-DMNS. Note the color; a dark orange/brown hue indicates the presence of polymerized byproducts or unreacted aldehyde[4].

  • Solvent Suspension: Transfer the crude solid to a round-bottom flask. Add a minimal volume of the chosen solvent (e.g., 2–3 mL of methanol or ethanol per gram of crude product) at room temperature.

  • Thermal Dissolution: Equip the flask with a reflux condenser. Heat the mixture using a water bath until the solvent reaches a gentle boil. Add solvent dropwise only until the solid fully dissolves.

  • Hot Gravity Filtration (Optional but Critical): If insoluble dark oils or solids remain, pass the boiling solution rapidly through a pre-warmed fluted filter paper to remove polymeric impurities[2].

  • Controlled Nucleation: Remove the flask from the heat source. Allow the solution to cool undisturbed to room temperature (20–25 °C). Causality Note: Undisturbed cooling prevents premature precipitation, ensuring the formation of a pure crystal lattice[6].

  • Yield Maximization: Once room temperature is reached and crystallization has initiated, transfer the flask to an ice-water bath (0–5 °C) for 45 minutes to force the remaining solute out of the solution.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent to remove surface impurities without redissolving the product.

  • Validation: Dry the crystals under vacuum. Validate the success of the purification by taking a melting point; pure 3,5-DMNS should melt sharply at 132–134 °C[1].

Workflow Visualization

Recrystallization N1 1. Crude 3,5-DMNS (Impure Solid) N2 2. Suspend in Solvent (MeOH or EtOH) N1->N2 N3 3. Heat to Reflux (Complete Dissolution) N2->N3 N4 4. Hot Gravity Filtration (Remove Polymers) N3->N4 N5 5. Slow Cooling to 25°C (Controlled Nucleation) N4->N5 N6 6. Ice Bath (0-5°C) (Maximize Yield) N5->N6 N7 7. Vacuum Filtration & Cold Solvent Wash N6->N7 N8 8. Pure 3,5-DMNS Crystals (MP: 132-134 °C) N7->N8

Workflow for the recrystallization of 3,5-DMNS using alcoholic solvents.

Conclusion

The choice between ethanol and methanol for the recrystallization of 3,5-dimethoxy-


-nitrostyrene hinges on the specific goals of the purification step. Methanol, driven by its higher polarity and lower lipophilicity, offers a steeper solubility gradient that maximizes quantitative recovery. Conversely, ethanol's slightly lower dielectric constant provides a more forgiving thermodynamic environment, promoting slower crystallization kinetics that often result in superior qualitative purity and larger crystal structures. By adhering to the self-validating protocols outlined in this guide, researchers can reliably isolate high-purity 

-nitrostyrene precursors for downstream synthetic applications.

References

*[1] Title: Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene | Source: prepchem.com | URL: 1 *[3] Title: CAS 102-96-5: β-Nitrostyrene | Source: cymitquimica.com | URL: 3 *[6] Title: Making β-Nitrostyrene so I can be like Shulgin | Source: youtube.com | URL: 6 *[4] Title: Technical Support Center: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene | Source: benchchem.com | URL: 4 *[2] Title: Nitrostyrene | Source: orgsyn.org | URL: 2 *[5] Title: Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media | Source: researchgate.net | URL: 5

Sources

Exploratory

Pharmacological research on 3,5-dimethoxyamphetamine precursors

An In-depth Technical Guide to the Pharmacological Research of 3,5-Dimethoxyamphetamine and its Precursors Authored by: A Senior Application Scientist Foreword: Contextualizing 3,5-Dimethoxyamphetamine in Psychedelic Res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Research of 3,5-Dimethoxyamphetamine and its Precursors

Authored by: A Senior Application Scientist

Foreword: Contextualizing 3,5-Dimethoxyamphetamine in Psychedelic Research

3,5-Dimethoxyamphetamine (3,5-DMA) occupies a unique and often misunderstood position within the landscape of psychoactive substances. While it is a positional isomer of the more widely known 2,5-dimethoxyamphetamine (2,5-DMA), its pharmacological profile is markedly different.[1] Early research suggests that, unlike many of its structural relatives, 3,5-DMA is largely inactive as a classic hallucinogen in humans, exhibiting weak or negligible affinity for the serotonin 5-HT2A and 5-HT2C receptors that are central to the psychedelic experience.[1]

So, why dedicate a technical guide to its precursors and pharmacology? The significance of 3,5-DMA lies not in its intrinsic activity, but in its role as a foundational scaffold. It is the parent structure of the "3C" family of compounds, also known as 3C-scalines, where substitutions at the 4-position of the phenyl ring can dramatically alter pharmacological properties, yielding compounds with significant psychedelic potential.[1][2][3]

This guide, therefore, is designed for the researcher, the medicinal chemist, and the drug development professional. It moves beyond a simple recitation of facts to provide a causal, mechanistic understanding of the subject. We will deconstruct the synthetic logic from common precursors, detail the analytical methodologies required for rigorous characterization, and explore the limited but informative pharmacological and metabolic data available. Our objective is to equip the scientific community with the foundational knowledge necessary to explore the structure-activity relationships (SAR) of the broader 3C-scalines, a class of compounds that continues to be of interest in neuroscience and therapeutic research.

Part 1: The Chemistry of Precursors and Synthetic Pathways

The synthesis of 3,5-DMA is a multi-step process that begins with commercially available and structurally simple precursors. The strategic selection of a starting material is often dictated by commercial availability, cost, and the efficiency of subsequent transformations. The most logical and commonly cited precursor for research purposes is 3,5-dimethoxybenzaldehyde.

Precursor Selection: 3,5-Dimethoxybenzaldehyde

Causality of Choice: 3,5-dimethoxybenzaldehyde is an ideal starting point because it already contains the core phenyl ring with the required methoxy groups in the correct 3 and 5 positions. This obviates the need for complex aromatic substitution and protection/deprotection steps, streamlining the synthesis. The aldehyde functional group serves as a reactive handle for building the propyl-2-amine side chain characteristic of amphetamines.

Synthetic Workflow: From Aldehyde to Amphetamine

The conversion of 3,5-dimethoxybenzaldehyde to 3,5-DMA is typically achieved via a two-step process involving a nitroaldol condensation (a Henry reaction) followed by a reduction. This pathway is a classic method for the synthesis of phenylisopropylamines. A similar strategy is employed for related compounds like 3C-BZ, which starts from 3,5-dimethoxy-4-benzyloxybenzaldehyde.[4]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction Precursor 3,5-Dimethoxybenzaldehyde Intermediate 1-(3,5-Dimethoxyphenyl) -2-nitropropene Precursor->Intermediate Condensation Reagent1 Nitroethane (CH3CH2NO2) Reagent1->Intermediate Base Base Catalyst (e.g., Ammonium Acetate) Base->Intermediate Product 3,5-Dimethoxyamphetamine (3,5-DMA) Intermediate->Product Reduction of Nitro Group & Alkene Reagent2 Reducing Agent (e.g., LiAlH4) Reagent2->Product

Caption: Synthetic workflow for 3,5-DMA from 3,5-dimethoxybenzaldehyde.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, self-validating methodology for the laboratory-scale synthesis of 3,5-DMA for research purposes.

Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-2-nitropropene

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 3,5-dimethoxybenzaldehyde (1.0 eq), nitroethane (1.5 eq), and a catalytic amount of ammonium acetate (0.2 eq) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 2-4 hours).

    • Causality: The Henry reaction is a base-catalyzed condensation. Ammonium acetate serves as a convenient catalyst. Refluxing in toluene with a Dean-Stark trap is crucial for driving the equilibrium towards the product by removing the water byproduct.

  • Workup & Purification: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent like isopropanol to yield the crystalline nitropropene intermediate.

  • Validation: The identity and purity of the intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Step 2: Reduction to 3,5-Dimethoxyamphetamine (3,5-DMA)

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), prepare a stirred suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (approx. 3.0 eq) in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitropropene intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • Causality: LiAlH₄ is a potent, non-selective reducing agent necessary to reduce both the nitro group to an amine and the carbon-carbon double bond of the propene side chain. The reaction is highly exothermic, necessitating an inert atmosphere, anhydrous conditions, and slow, controlled addition at low temperature to ensure safety and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup (Quenching): Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts into a filterable solid.

  • Purification: Filter the resulting suspension and wash the solid cake thoroughly with THF or another suitable solvent. Combine the organic filtrates and concentrate under reduced pressure. The resulting freebase oil can be further purified by vacuum distillation or by conversion to a hydrochloride salt, which can be recrystallized.

  • Validation: The final product's identity and purity must be rigorously confirmed using GC-MS (comparing the mass spectrum to a reference standard), NMR spectroscopy, and HPLC.

Part 2: Analytical Characterization

Rigorous analytical characterization is non-negotiable in pharmacological research to ensure the identity, purity, and concentration of the compound under investigation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the gold-standard techniques.

Analytical Workflow

The process from receiving a sample to final confirmation follows a logical and systematic path to ensure data integrity.

Analytical_Workflow Sample Sample Acquisition (e.g., Reaction Product, Biological Matrix) Prep Sample Preparation (Extraction, Derivatization if needed) Sample->Prep Screen Initial Screening (e.g., HPLC-UV, TLC) Prep->Screen Confirm Confirmatory Analysis (GC-MS or LC-MS/MS) Screen->Confirm Presumptive Positive Quant Quantification (Using Calibrated Standards) Confirm->Quant Report Final Report (Purity, Concentration) Quant->Report

Caption: A typical workflow for the analytical characterization of 3,5-DMA.

Protocol: GC-MS for Identification and Purity Assessment

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like amphetamines.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 3,5-DMA.

    • Dissolve in 1 mL of a suitable solvent such as methanol or ethyl acetate.

    • For trace analysis or analysis in biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) would be required.

    • Derivatization (Optional but Recommended): To improve chromatographic peak shape and volatility, the primary amine can be derivatized using an agent like N-Trifluoroacetyl-L-prolyl chloride (TFPC) or pentafluoropropionic anhydride (PFPA). This is a common practice in amphetamine analysis.[5]

  • Instrumentation and Parameters: The following table provides a robust starting point for method development.

ParameterSettingRationale
Injector Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading for concentrated samples.
Carrier Gas Helium at 1.0 mL/minProvides good efficiency and is inert.
Oven Program Initial 100°C (1 min), ramp at 15°C/min to 280°C (hold 5 min)Separates the analyte from solvent and potential impurities.
MS Ion Source Temp 230 °CStandard temperature for stable ion formation.
MS Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible, library-searchable fragmentation patterns.
MS Scan Range 40-450 m/zCovers the expected mass of the parent ion and key fragments.
  • Data Analysis and Validation:

    • Retention Time: The retention time of the analyte peak should match that of a certified reference standard run under identical conditions.

    • Mass Spectrum: The EI mass spectrum of the analyte must match the spectrum of the reference standard and/or a validated spectral library. Key fragments for 3,5-DMA would include the molecular ion (m/z 195) and fragments corresponding to the loss of the amine group and benzylic cleavage.

Protocol: HPLC for Quantification

HPLC with UV or MS detection is the preferred method for accurate quantification.

  • Sample Preparation:

    • Prepare a stock solution of 3,5-DMA of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

  • Instrumentation and Parameters:

ParameterSettingRationale
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)Industry standard for separation of moderately polar compounds.
Mobile Phase Isocratic mixture of Acetonitrile and a buffer (e.g., 10 mM ammonium formate, pH 3.5)The specific ratio must be optimized for good peak shape and retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at ~270 nm or Mass Spectrometry (LC-MS)The dimethoxy-substituted phenyl ring has a UV absorbance maximum in this region. MS provides higher selectivity and sensitivity.
Injection Volume 10 µLA typical volume for analytical HPLC.
  • Data Analysis and Validation:

    • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • The curve must have a correlation coefficient (R²) of >0.99 for accurate quantification.

    • The concentration of the unknown sample is determined by interpolating its peak area from this curve.

Part 3: Pharmacological and Metabolic Profile

Pharmacodynamics: Receptor Binding and Functional Activity

The primary determinant of a phenethylamine's psychedelic activity is its ability to bind to and activate the serotonin 5-HT2A receptor. Research on 3,5-DMA consistently shows it to be a very weak ligand at this key target.

Target ReceptorBinding Affinity (Ki)Potency ComparisonReference
Serotonin 5-HT2A >10,000 nMVery Low[1]
Serotonin 5-HT2C >10,000 nMVery Low[1]
Norepinephrine Reuptake Weak / InactiveVery Low[1]
Serotonin Reuptake IC₅₀ = 18,500 nMVery Low[1]
Metabolism: A Hypothesized Pathway

Specific, detailed metabolic studies on 3,5-DMA are not widely available in the peer-reviewed literature. However, based on the known metabolism of amphetamines and related phenethylamines, a probable metabolic pathway can be proposed.[7] The primary routes of metabolism for amphetamine-type compounds are oxidative deamination, N-dealkylation (not applicable here as it's a primary amine), and modifications to the phenyl ring such as demethylation or hydroxylation.

Metabolism_Pathway cluster_paths Probable Metabolic Routes (Enzyme-mediated) Parent 3,5-Dimethoxyamphetamine (Parent Drug) Metabolite1 3,5-Dimethoxyphenylacetone (Ketone Metabolite) Parent->Metabolite1 via CYP450 enzymes Metabolite2 3-Hydroxy-5-methoxy- amphetamine (Phenolic Metabolite) Parent->Metabolite2 via CYP450 enzymes Deamination Oxidative Deamination Deamination->Metabolite1 Demethylation O-Demethylation Demethylation->Metabolite2

Sources

Foundational

Literature review of Henry reaction products from 3,5-dimethoxybenzaldehyde

An In-Depth Technical Guide to the Henry Reaction of 3,5-Dimethoxybenzaldehyde: Mechanisms, Protocols, and Downstream Applications Executive Summary The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Henry Reaction of 3,5-Dimethoxybenzaldehyde: Mechanisms, Protocols, and Downstream Applications

Executive Summary

The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. When applied to 3,5-dimethoxybenzaldehyde , the reaction yields highly versatile intermediates, most notably 3,5-dimethoxy-β-nitrostyrene and its corresponding β-nitroalcohols. Because the methoxy groups are situated at the meta positions, they exert an inductive electron-withdrawing effect without the strong resonance-donating deactivation seen in ortho or para isomers. This unique electronic topology makes the aldehyde highly electrophilic and an excellent substrate for nucleophilic attack by nitronate ions.

This whitepaper synthesizes current literature to provide researchers with field-proven methodologies, mechanistic insights, and downstream applications for 3,5-dimethoxybenzaldehyde-derived Henry products.

Mechanistic Overview and Reaction Dynamics

The Henry reaction between 3,5-dimethoxybenzaldehyde and a nitroalkane (typically nitromethane or nitroethane) proceeds via a base-catalyzed aldol-type addition. The base deprotonates the acidic α-proton of the nitroalkane to form a resonance-stabilized nitronate anion. This nucleophile attacks the carbonyl carbon of the aldehyde, generating a β-nitroalkoxide intermediate, which is subsequently protonated to form a β-nitroalcohol [3].

Under specific thermodynamic conditions (e.g., elevated temperatures or acidic workups), this intermediate undergoes spontaneous dehydration to form the conjugated nitroalkene (nitrostyrene). The (E)-isomer is overwhelmingly favored due to the steric repulsion between the bulky 3,5-dimethoxyphenyl ring and the nitro group in the (Z)-configuration [2].

HenryMechanism A 3,5-Dimethoxybenzaldehyde C Aldol Addition (C-C Bond Formation) A->C B Nitromethane (Deprotonated to Nitronate) B->C D β-Nitroalcohol Intermediate (1-(3,5-dimethoxyphenyl)-2-nitroethanol) C->D Low Temp (0°C) E Dehydration (-H2O) D->E Acidic/Heat or Spontaneous F 3,5-Dimethoxy-β-nitrostyrene (E-isomer) E->F Thermodynamic Sink

Figure 1: Mechanistic pathway of the Henry reaction yielding 3,5-dimethoxy-β-nitrostyrene.

Comparative Synthetic Methodologies

The choice of catalyst and solvent dictates whether the reaction stops at the β-nitroalcohol or proceeds to the nitrostyrene. Table 1 summarizes the primary synthetic routes.

Table 1: Comparison of Henry Reaction Conditions for 3,5-Dimethoxybenzaldehyde

MethodologyCatalyst / BaseSolvent SystemTemp (°C)Primary ProductTypical YieldRef
Classical Base NaOH (aq)Methanol / Water0°CNitrostyrene75–85%[1]
Amine-Catalyzed NH₄OAcAcetic Acid90°CNitrostyrene80–90%[4]
Biocatalytic AtHNL (Enzyme)Biphasic (Ether/H₂O)25°C(S)-β-nitroalcohol~40–50%*[5]

*Biocatalytic methods prioritize enantiomeric excess (ee > 98%) over raw conversion yield.

Protocol A: Classical Base-Catalyzed Condensation (Kinetic Control to Thermodynamic Quench)

This protocol utilizes a strong base at low temperatures to control the exothermic aldol addition, followed by a harsh acidic quench to drive the dehydration and prevent retro-aldol reversion [1].

  • Reagent Preparation: Dissolve 34.5 g (0.208 mol) of 3,5-dimethoxybenzaldehyde and 12.68 g (0.208 mol) of nitromethane in 40 mL of methanol.

  • Thermal Control: Chill the solution to exactly 0°C under a nitrogen atmosphere. Causality: Maintaining 0°C prevents the Cannizzaro reaction (disproportionation of the aldehyde) and minimizes the polymerization of the highly reactive nitrostyrene product.

  • Base Addition: Dropwise, add a cold solution of 8.43 g NaOH in 30 mL water. Stir for 15 minutes. The mixture will form a thick, pale intermediate (the sodium salt of the nitroalcohol).

  • Acidic Dehydration Quench: Dilute the mixture with ice water and pour it slowly into a vigorously stirred solution of 40 mL concentrated HCl in 60 mL water. Causality: The sudden drop in pH neutralizes the alkoxide, protonates the hydroxyl group, and forces the elimination of water (E1cB mechanism), precipitating the crude 3,5-dimethoxy-β-nitrostyrene.

  • Purification: Filter the yellow precipitate and recrystallize from methanol (Expected M.P. 132–134.5°C).

Protocol B: Ammonium Acetate-Mediated Condensation (Thermodynamic Control)

This one-pot method is highly favored for synthesizing functional aromatic compounds because it avoids strong aqueous bases and drives the reaction to completion via continuous dehydration [3, 4].

  • Reaction Setup: In a Schlenk tube, combine 2.0 g (12 mmol) 3,5-dimethoxybenzaldehyde and 1.86 g (24.1 mmol, 2 eq.) ammonium acetate. Apply vacuum-argon cycling three times to remove oxygen.

  • Solvent Addition: Inject 6.5 mL of dry nitromethane (acting as both reactant and solvent) and 14 mL of glacial acetic acid.

  • Reflux: Stir the mixture at 90°C for 5 hours. Causality: The ammonium acetate acts as a bifunctional catalyst. The acetate ion deprotonates the nitromethane, while the ammonium ion stabilizes the transition state. The high temperature and acetic acid solvent act as a thermodynamic sink, continuously driving the dehydration of the β-nitroalcohol into the nitrostyrene.

  • Isolation: Remove the solvent under reduced pressure and purify via silica gel column chromatography to isolate the pure (E)-nitrostyrene [4].

Downstream Applications and Synthetic Utility

The versatility of 3,5-dimethoxy-β-nitrostyrene lies in its highly polarized double bond and the easily reducible nitro group. It serves as a critical junction in both pharmaceutical drug development and advanced materials science.

Downstream Root 3,5-Dimethoxy-β-nitrostyrene Red Reduction (LiAlH4) Root->Red Cyclo Cyclization / Pictet-Spengler Root->Cyclo Mat Polymerization / Coupling Root->Mat Amine 3,5-Dimethoxyphenethylamine (Building Block) Red->Amine THIQ Tetrahydroisoquinolines (e.g., 5-bromo-6,8-dimethoxy-THIQ) Cyclo->THIQ PSC Hole Transport Materials (HTMs) Perovskite Solar Cells Mat->PSC

Figure 2: Synthetic divergence of 3,5-dimethoxy-β-nitrostyrene in pharma and materials.

Reduction to Phenethylamines

The most common downstream application is the reduction of the nitrostyrene to 3,5-dimethoxyphenethylamine. This is typically achieved using Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether or THF [4]. The resulting primary amine is a foundational pharmacophore for synthesizing a wide array of neuroactive compounds and alkaloids.

Synthesis of Tetrahydroisoquinolines (THIQs)

By reacting 3,5-dimethoxybenzaldehyde with nitroethane (instead of nitromethane), researchers obtain 1-(3,5-dimethoxyphenyl)-2-nitropropene. This intermediate can be reduced and subjected to a Pictet-Spengler cyclization to yield complex heterocycles. For example, literature demonstrates its conversion into cis- and trans-5-bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, compounds of significant interest in structural crystallography and medicinal chemistry [2].

Materials Science: Perovskite Solar Cells (PSCs)

Recently, 3,5-dimethoxy-β-nitrostyrene derivatives have been utilized as precursors for synthesizing dopant-free Hole Transport Materials (HTMs). By reducing the nitroalkene to an amine and coupling it into larger conjugated systems (such as phenylethyl ammonium-based salts), researchers have developed passivation layers for Perovskite Solar Cells. These derivatives have been shown to push Power Conversion Efficiencies (PCE) up to 23.3% while retaining 95% efficiency over 900 hours [4].

Asymmetric Biocatalysis

For applications requiring strict stereocontrol (such as the total synthesis of natural products like Symbioimine[6]), researchers employ Hydroxynitrile Lyases (HNLs). Using an enzyme derived from Arabidopsis thaliana (AtHNL) in a biphasic ether/water system, the Henry reaction of 3,5-dimethoxybenzaldehyde can be arrested at the β-nitroalcohol stage, yielding the (S)-enantiomer with up to 98% enantiomeric excess [5].

References

  • Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene PrepChem.com URL:[Link]

  • The Stereoisomers of 5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. X-Ray Crystal-Structure of the trans Isomer Australian Journal of Chemistry (ConnectSci) URL:[Link]

  • Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds University of Glasgow (Enlighten Theses) URL: [Link]

  • Development of dopant-free hole transport materials for highly efficient and stable perovskite solar cells Middle East Technical University (METU Theses) URL:[Link]

  • Baliospermum montanum hydroxynitrile lyase catalyzed synthesis of chiral cyanohydrins in a biphasic solvent ResearchGate URL:[Link]

  • Total Synthesis of the Natural Products (±)-Symbioimine, (+)-Neosymbioimine Universität Tübingen URL:[Link]

Exploratory

Difference between 3,5-dimethoxy and 2,5-dimethoxy nitrostyrene isomers

Isomeric Divergence: A Comparative Technical Analysis of 2,5- and 3,5-Dimethoxy- -Nitrostyrenes[1] Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological distinctions between 2,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Isomeric Divergence: A Comparative Technical Analysis of 2,5- and 3,5-Dimethoxy- -Nitrostyrenes[1]

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological distinctions between 2,5-dimethoxy-


-nitrostyrene (2,5-DMNS)  and 3,5-dimethoxy-

-nitrostyrene (3,5-DMNS)
. While both molecules share the formula

and serve as precursors in the synthesis of phenethylamines, their isomeric substitution patterns dictate vastly different chemical reactivities, spectroscopic signatures, and biological endpoints. This guide is designed for medicinal chemists and forensic analysts requiring precise differentiation protocols.

Part 1: Structural & Electronic Theory

The core difference lies in the positioning of the methoxy groups on the benzene ring relative to the nitrovinyl side chain.[1] This positional isomerism fundamentally alters the electronic landscape of the molecule.[1]

Electronic Influence[1]
  • 2,5-DMNS (Ortho/Meta): The 2-methoxy group is ortho to the nitrovinyl chain.[1] Through the resonance effect (+M) , it donates electron density directly to the carbon atom bearing the side chain, potentially stabilizing the transition state during nucleophilic attacks. However, it also introduces steric hindrance , forcing the side chain to rotate slightly out of planarity with the aromatic ring.

  • 3,5-DMNS (Meta/Meta): This isomer is symmetrical.[1] Both methoxy groups are meta to the nitrovinyl chain.[1] The meta position does not allow for direct resonance donation into the side-chain attachment point.[1] Consequently, the ring is more electron-deficient at the ipso carbon compared to the 2,5-isomer, but the side chain suffers minimal steric hindrance.

Structural Visualization

The following diagram illustrates the structural divergence and its impact on downstream synthesis.

G cluster_0 Precursor Aldehydes cluster_1 Target Nitrostyrenes cluster_2 Pharmacological Class A 2,5-Dimethoxybenzaldehyde (Ortho/Meta substituted) C 2,5-DMNS (Sterically Crowded) A->C Henry Rxn B 3,5-Dimethoxybenzaldehyde (Symmetrical Meta substituted) D 3,5-DMNS (Symmetrical Planar) B->D Henry Rxn E 2C-x Series (Psychoactive) C->E Reduction F Scaline Analogs/Metabolites (Variable Potency) D->F Reduction

Figure 1: Structural divergence pathway from aldehyde precursors to pharmacological end-points.

Part 2: Synthetic Pathways (The Henry Reaction)[2]

Both isomers are synthesized via the Henry Reaction (Nitroaldol Condensation).[1][2] However, the reaction kinetics differ due to the electronic donation described above.[1]

Reaction Mechanism

The synthesis involves the base-catalyzed addition of nitromethane to the corresponding benzaldehyde, followed by dehydration.[1]

Standard Protocol (Ammonium Acetate Method): This method is preferred for its high yield and suppression of the "Cannizzaro" side reaction.[1]

  • Stoichiometry: 1.0 eq Benzaldehyde : 5.0 eq Nitromethane : 0.4 eq Ammonium Acetate.[1]

  • Solvent: Glacial Acetic Acid (anhydrous conditions are critical to drive dehydration).[1]

  • Conditions: Reflux (approx. 100-110°C) for 2–4 hours.

  • Workup: Upon cooling, the highly crystalline nitrostyrene precipitates.[1] Washing with cold MeOH removes unreacted aldehyde.[1]

Kinetic Differences[1]
  • 2,5-DMNS: The electron-donating 2-methoxy group reduces the electrophilicity of the carbonyl carbon, potentially slowing the initial nucleophilic attack by the nitronate anion.[1] However, the resulting product is highly stable.[1]

  • 3,5-DMNS: The carbonyl carbon is more electrophilic (less deactivated), often leading to faster initial kinetics but a higher susceptibility to side reactions (e.g., Michael addition of solvent) if the reaction runs too long.

HenryRxn Start Reagents: Dimethoxybenzaldehyde + Nitromethane Cat: NH4OAc / AcOH Inter Intermediate: Nitroaldol (Beta-nitro alcohol) Start->Inter Nucleophilic Attack (Base Catalyzed) Product Product: Dimethoxy-beta-nitrostyrene (Yellow/Orange Crystals) Inter->Product Elimination of H2O (Acid/Heat Driven) Waste Byproduct: H2O (Dehydration) Inter->Waste

Figure 2: Mechanism of the Henry Reaction (Nitroaldol Condensation).

Part 3: Analytical Characterization

Differentiation between these isomers is critical, as their melting points and NMR spectra are distinct.[1]

Physical Properties Table[1]
Property2,5-Dimethoxy-

-nitrostyrene
3,5-Dimethoxy-

-nitrostyrene
CAS Number 40276-11-756723-84-3
Melting Point 116 – 120 °C [1]132 – 134.5 °C [2]
Appearance Orange needles/prismsPale yellow to yellow needles
Solubility Soluble in boiling MeOH, DCM, CHCl3Soluble in boiling MeOH, DCM
Crystal Habit Tendency to form large, flat prismsTendency to form finer needles
Proton NMR ( -NMR) Differentiation

The aromatic region (6.5 – 7.5 ppm) provides the definitive "fingerprint" for identification.[1]

2,5-DMNS (Asymmetric 1,2,4-substitution):

  • Pattern: Three distinct aromatic protons.[1]

  • Coupling:

    • H-3 (ortho to two oxygens): Singlet or narrow doublet (para coupling to H-6).[1]

    • H-4/H-6: Doublet of doublets or distinct doublets (ortho coupling

      
       Hz, meta coupling 
      
      
      
      Hz).[1]
  • Key Feature: Look for the ortho-coupling (large split) and the lack of symmetry.[1]

3,5-DMNS (Symmetric 1,3,5-substitution):

  • Pattern: Two signals in a 2:1 integration ratio.[1]

  • Coupling:

    • H-2, H-6 (equivalent): Doublet (

      
       Hz).[1] These protons are chemically equivalent.[1]
      
    • H-4 (between two methoxys): Triplet (

      
       Hz).[1]
      
  • Key Feature: The Triplet (1H) / Doublet (2H) pattern with small meta coupling constants is diagnostic for 3,5-substitution.

Part 4: Pharmacological Implications

The nitrostyrenes themselves are primarily chemical intermediates .[1] They are Michael acceptors and generally exhibit cytotoxicity, making them unsuitable for direct therapeutic use.[1] Their significance lies in their reduction products (phenethylamines).[1]

The 2,5-Scaffold (The "2C" Family)

Reduction of 2,5-DMNS yields 2,5-dimethoxyphenethylamine (2C-H) .[1]

  • Receptor Affinity: The 2,5-dimethoxy motif is the structural anchor for the 5-HT2A receptor affinity seen in psychedelic phenethylamines [3].

  • SAR: Substitution at the 4-position (Bromine

    
     2C-B, Iodine 
    
    
    
    2C-I) dramatically increases potency.[1][3] The 2-methoxy group is believed to interact with a specific hydrophobic pocket in the receptor, locking the ligand in an active conformation.[1]
The 3,5-Scaffold (The "Scaline" Family)

Reduction of 3,5-DMNS yields 3,5-dimethoxyphenethylamine .[1]

  • Receptor Affinity: This scaffold generally lacks the high potency of the 2,5-series.[1]

  • Relevance: It serves as the base for "Scalines" (e.g., Allylescaline), which are 3,5-dimethoxy-4-alkoxy phenethylamines.[1] Without the 4-substitution, the 3,5-dimethoxy core is often used as a negative control in SAR studies or investigated for non-psychotropic (e.g., antimicrobial) activity [4].

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: trans-2,5-Dimethoxy-beta-nitrostyrene. Retrieved from

  • PrepChem. (n.d.).[1] Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene. (Citing J. Org.[1][4] Chem., 27, 376).[1] Retrieved from [1]

  • Shulgin, A., & Shulgin, A. (1991).[1][5][6] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2C-x synthesis).

  • PubChem. (n.d.).[1][5] Compound Summary: 3,5-Dimethoxy-beta-nitrostyrene.[1] National Library of Medicine.[1][7] Retrieved from [1]

Sources

Foundational

Molecular weight and formula of C11H13NO4 derivatives

The C11H13NO4 Chemical Space: Isomeric Diversity, Molecular Weight, and Pharmacological Applications Executive Summary The molecular formula C11H13NO4 corresponds to a precise molecular weight of 223.22 g/mol and an exac...

Author: BenchChem Technical Support Team. Date: March 2026

The C11H13NO4 Chemical Space: Isomeric Diversity, Molecular Weight, and Pharmacological Applications

Executive Summary

The molecular formula C11H13NO4 corresponds to a precise molecular weight of 223.22 g/mol and an exact mass of 223.0845 Da. However, this specific atomic composition yields a diverse array of structural isomers with vastly different pharmacological, nutritional, and toxicological profiles. This technical guide explores the physicochemical properties and experimental workflows associated with the most prominent C11H13NO4 derivatives: N-Acetyl-L-tyrosine (a nutritional prodrug), Bendiocarb (an acetylcholinesterase inhibitor), and Mephenoxalone (a centrally acting muscle relaxant).

Physicochemical Profiling of C11H13NO4 Isomers

To understand the divergent applications of these compounds, it is critical to evaluate their structural classifications. Below is a summarized quantitative and qualitative profile of the primary C11H13NO4 derivatives.

Compound NameIUPAC NameMolecular WeightPharmacological ClassPrimary Application
N-Acetyl-L-tyrosine (NALT) (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid223.22 g/mol [1]Amino Acid DerivativeTotal Parenteral Nutrition (TPN) prodrug; Nootropic
Bendiocarb 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate223.22 g/mol [2]CarbamateAcetylcholinesterase (AChE) Inhibitor; Agrochemical
Mephenoxalone 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one223.22 g/mol [3]OxazolidinoneCentrally acting muscle relaxant; Anxiolytic

N-Acetyl-L-Tyrosine (NALT): Prodrug Kinetics and Renal Deacetylation

The Causality of Acetylation

L-tyrosine is a critical non-essential amino acid required for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine). However, its clinical utility in intravenous solutions—specifically Total Parenteral Nutrition (TPN)—is severely limited by its poor aqueous solubility (~0.45 mg/mL at 25°C). This insolubility is driven by its zwitterionic nature, which forms a rigid, stable crystalline lattice via strong intermolecular hydrogen bonding.

By acetylating the alpha-amino group to form N-Acetyl-L-tyrosine (NALT), the zwitterionic lattice is disrupted. This modification lowers the pKa of the amino group, preventing zwitterion crystallization and dramatically increasing aqueous solubility to levels suitable for high-concentration intravenous infusion[1].

Pharmacokinetic Bottlenecks

While highly soluble, NALT is biologically inert and functions strictly as a prodrug. It requires in vivo deacetylation to yield bioactive free L-tyrosine. Clinical pharmacokinetic studies reveal that this conversion is highly inefficient in humans[4]. The primary site of deacetylation is the kidney, driven by the enzyme Acylase I. Because the rate of renal clearance outpaces Acylase I enzymatic kinetics, approximately 35% to 56% of intravenously administered NALT is excreted unchanged in the urine, resulting in suboptimal systemic L-tyrosine elevation[5].

Workflow: HPLC-UV Quantification of NALT Deacetylation Kinetics

To empirically evaluate the bioavailability and renal conversion of NALT, researchers utilize high-performance liquid chromatography (HPLC) to track the ratio of NALT to free L-tyrosine[4].

  • Sample Collection: Collect 24-hour urine and serial plasma samples post-NALT administration. Store immediately at -80°C to prevent spontaneous degradation.

  • Protein Precipitation: Add 200 µL of 10% trichloroacetic acid (TCA) to 100 µL of plasma or urine. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Enzymatic Cleavage (Total Tyrosine Baseline): To measure total potential tyrosine, treat a parallel urine aliquot with porcine kidney Acylase I (incubate at 37°C for 1 hour) to force complete deacetylation[4].

  • Chromatographic Separation: Inject 20 µL of the supernatant onto a C18 reverse-phase column. Use an isocratic mobile phase of 0.1M potassium phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 225 nm for NALT and 274 nm for L-tyrosine.

  • Data Analysis: Calculate the area under the curve (AUC) for both peaks. The ratio of unchanged NALT to free L-tyrosine indicates the in vivo deacetylation efficiency.

NALT_Pathway NALT N-Acetyl-L-Tyrosine (C11H13NO4) Kidney Renal Acylase I (Deacetylation) NALT->Kidney Systemic Circulation Urine Urinary Excretion (~35-56% Unchanged) NALT->Urine Renal Clearance Tyrosine L-Tyrosine Kidney->Tyrosine Hydrolysis LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine (Neurotransmitter) LDOPA->Dopamine DOPA Decarboxylase

Metabolic pathway of N-Acetyl-L-Tyrosine (NALT) deacetylation and catecholamine synthesis.

Bendiocarb: Carbamate-Mediated Acetylcholinesterase Inhibition

The Causality of Inhibition

Bendiocarb represents a highly toxic application of the C11H13NO4 scaffold. It is a potent agrochemical and public health insecticide[2]. Unlike NALT's role as a nutritional prodrug, Bendiocarb functions as a reversible, competitive inhibitor of Acetylcholinesterase (AChE).

The causality of its toxicity lies in its structural mimicry of the neurotransmitter acetylcholine. The carbamate moiety of Bendiocarb binds to the esteratic site of AChE (specifically targeting the catalytic serine residue). While natural acetylcholine is hydrolyzed by the enzyme in microseconds, the carbamylated enzyme intermediate formed by Bendiocarb takes minutes to hours to hydrolyze. This effectively paralyzes synaptic transmission, causing a lethal accumulation of acetylcholine at cholinergic synapses.

Workflow: Microplate Ellman's Assay for AChE Inhibition Kinetics

To quantify the inhibitory potency (IC50) of Bendiocarb, the Ellman's assay is the universal gold standard. The assay relies on the use of acetylthiocholine (ATChI) instead of acetylcholine. When AChE hydrolyzes ATChI, it produces thiocholine. The free thiol group of thiocholine rapidly undergoes a thiol-disulfide exchange with Ellman's reagent (DTNB), yielding the yellow 5-thio-2-nitrobenzoate (TNB2-) anion, which can be measured colorimetrically[6][7].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 10 mM in the buffer. Prepare a 10 mM stock of ATChI in deionized water (must be prepared fresh daily)[6].

  • Inhibitor Dilution: Prepare serial dilutions of Bendiocarb in DMSO. Ensure the final DMSO concentration in the assay well remains <1% to prevent solvent-induced enzyme denaturation[6].

  • Pre-incubation: In a 96-well microplate, add 25 µL of phosphate buffer, 25 µL of the Bendiocarb dilution, and 25 µL of AChE enzyme solution (0.1 U/mL). Incubate at 25°C for 10 minutes to allow the carbamylation reaction to reach equilibrium[6].

  • Reaction Initiation: Add 50 µL of the 10 mM DTNB solution to all wells, followed immediately by 25 µL of the 10 mM ATChI substrate solution to initiate catalysis[6].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance at 412 nm kinetically, recording values every 30 seconds for 10 to 15 minutes[6].

  • IC50 Calculation: Plot the initial velocity (

    
    , derived from the linear slope of absorbance over time) against the log concentration of Bendiocarb to determine the half-maximal inhibitory concentration (IC50).
    

Ellmans_Assay AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine Catalysis Bendiocarb Bendiocarb (C11H13NO4) Inhibitor Bendiocarb->AChE Competitive Inhibition ATChI Acetylthiocholine (ATChI Substrate) ATChI->AChE Hydrolysis DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Thiol-Disulfide Exchange TNB TNB2- Anion (Yellow, Abs: 412 nm) DTNB->TNB Colorimetric Readout

Ellman's Assay biochemical workflow demonstrating AChE inhibition by Bendiocarb.

Mephenoxalone: The Oxazolidinone Pharmacophore

Mephenoxalone represents the third major structural class of C11H13NO4. It is a centrally acting muscle relaxant and mild anxiolytic[3]. Structurally, it features an oxazolidinone ring, which modulates interneuronal transmission in the spinal cord and subcortical areas of the brain. By depressing polysynaptic reflexes without significantly affecting monosynaptic reflexes, it achieves muscle relaxation without inducing severe motor impairment.

References

  • PubChem. "N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310." National Institutes of Health (NIH). Available at:[Link]

  • MolForge. "Mephenoxalone (CID 6257) - Molecular Properties & Analysis." Available at:[Link]

  • KEGG. "COMPOUND: C14433 (Bendiocarb)." Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

  • Scribd. "Ellman's Assay for Cholinesterase Activity." Available at:[Link]

  • Magnusson I, Ekman L, Wångdahl M, Wahren J. "N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans." Metabolism. 1989. PubMed (NIH). Available at:[Link]

Sources

Exploratory

The Electrophile’s Dilemma: Stability and Storage of Nitroalkenes

Topic: Stability of Nitroalkenes Under Ambient Storage Conditions Content Type: Technical Whitepaper / Best Practice Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Nitroalkenes Under Ambient Storage Conditions Content Type: Technical Whitepaper / Best Practice Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Nitroalkenes (


-unsaturated nitro compounds) are versatile synthetic intermediates and emerging pharmacophores (e.g., nitrated fatty acids). However, their utility is often compromised by their inherent instability. As electron-deficient Michael acceptors, they are prone to polymerization, hydrolysis (Retro-Henry), and isomerization under ambient conditions. This guide synthesizes mechanistic insights with practical storage protocols to ensure compound integrity from synthesis to biological assay.

The Core Instability: The Michael Acceptor Paradox

The nitro group is one of the strongest electron-withdrawing groups known. When conjugated with an alkene, it creates a highly electrophilic


-carbon. While this reactivity is desired for synthetic transformations (e.g., Michael additions, reduction to amines), it renders the molecule highly susceptible to nucleophilic attack by environmental impurities—specifically water, hydroxide, and even light.

Key Takeaway: The stability of a nitroalkene is inversely proportional to its purity and the "inertness" of its storage environment. Trace basicity is the primary enemy.

Mechanistic Degradation Pathways

Understanding how these compounds degrade is essential for preventing it. We categorize degradation into three primary vectors:

Anionic Polymerization

Unlike styrene, which typically polymerizes via radical mechanisms,


-nitrostyrenes and aliphatic nitroalkenes undergo anionic polymerization .
  • Trigger: Trace bases (alkoxides, amines, or basic impurities on glass surfaces).

  • Mechanism: A base attacks the

    
    -carbon, generating a nitronate anion. This anion acts as a nucleophile, attacking another monomer.
    
  • Result: Formation of insoluble, oligomeric "oils" or "brick dust" solids.

The Retro-Henry (Hydrolysis)

Most nitroalkenes are synthesized via the Henry reaction (Nitroaldol) followed by dehydration.[1] This process is reversible.[1][2]

  • Trigger: Moisture (Ambient Humidity) + Trace Base.

  • Mechanism: Water attacks the

    
    -position to form a 
    
    
    
    -nitro alcohol, which then undergoes retro-aldol cleavage.
  • Result: Release of the parent aldehyde (often detectable by smell) and the nitroalkane.

Photochemical Isomerization

Nitroalkenes exist primarily as the thermodynamically stable E-isomer (trans).

  • Trigger: UV/Visible light (Ambient lab lighting).

  • Mechanism:

    
     excitation leads to rotation around the C=C bond.
    
  • Result: Formation of the Z-isomer, which is sterically congested and often more reactive/prone to polymerization.

Visualization: Degradation Reaction Network

NitroalkeneDegradation Nitroalkene Nitroalkene (E-Isomer) Polymer Oligomers/Polymers (Insoluble Solid) Nitroalkene->Polymer  Base/Nucleophile (Anionic Polymerization) Isomer Z-Isomer (Unstable) Nitroalkene->Isomer  hν (Light) Intermediate β-Nitro Alcohol (Transient) Nitroalkene->Intermediate  H2O + Base Isomer->Nitroalkene  Δ (Heat) Aldehyde Aldehyde (Degradation) Intermediate->Aldehyde  Retro-Henry Nitroalkane Nitroalkane Intermediate->Nitroalkane  Retro-Henry

Figure 1: The primary degradation vectors for nitroalkenes. Note that basic impurities catalyze both polymerization and hydrolysis.

Ambient Storage Analysis: Data & Expectations

The "shelf-life" of a nitroalkene depends heavily on its physical state and substitution pattern.

Table 1: Stability Profile Under Ambient Conditions (25°C, 50% RH)
Compound ClassPhysical StateAmbient StabilityPrimary Failure Mode

-Nitrostyrenes
Crystalline SolidModerate (Weeks to Months)Surface hydration leading to slow Retro-Henry cleavage.
Aliphatic Nitroalkenes Liquid / OilPoor (Hours to Days)Rapid polymerization; turns into viscous gum.
Nitro-Fatty Acids (NO

-FA)
Oil / SolutionCritical (< 24 Hours)Release of NO (Nitric Oxide), Michael addition to solvent impurities.
Sterically Hindered SolidGood (Months)Kinetic protection prevents nucleophilic attack.

Critical Insight: Solid nitroalkenes are significantly more stable than liquids because the crystal lattice restricts the molecular motion required for polymerization. Always crystallize if possible.

Protocol: Stabilization & Handling

To maximize stability, you must disrupt the causality of degradation: remove the base, exclude water, and block light.

Purification Strategy (The "Acid Wash" Rule)

Standard silica gel is slightly acidic (pH 6-7), which is generally safe. However, never use basic alumina .

  • Recommendation: If a nitroalkene is prone to polymerization on silica, pretreat the silica slurry with 1% acetic acid or use neutral alumina.

  • Workup: Avoid strong basic quenches (e.g., NaOH). Use saturated NH

    
    Cl or dilute HCl.
    
Storage Workflow

Follow this decision tree to determine the optimal storage condition for your specific compound.

StorageWorkflow Start Synthesized Nitroalkene StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid High MP Liquid Liquid / Oil StateCheck->Liquid Low MP / Lipid SolidAction 1. Recrystallize (EtOH/Hex) 2. Vacuum Dry (remove solvent) 3. Amber Vial + Argon Solid->SolidAction LiquidAction 1. Dissolve in Anhydrous Solvent (e.g., DMSO/EtOH stock) 2. Flash Freeze or -80°C Liquid->LiquidAction Storage Long Term Storage (-20°C, Desiccated) SolidAction->Storage LiquidAction->Storage

Figure 2: Decision tree for processing and storing nitroalkenes based on physical state.

Solvent Selection for Solution Storage

If you must store the compound in solution (e.g., for biological assays):

  • Avoid Nucleophilic Solvents: Methanol and water can slowly add to the double bond over weeks.

  • Preferred Solvents: Anhydrous DMSO (for bio-assay stocks) or Dichloromethane (for synthetic intermediates).

  • Temperature: Store at -20°C or -80°C. Ambient storage of solutions is not recommended .

Analytical Monitoring (QC)

Before using a stored nitroalkene, validate its purity using these specific markers.

NMR Spectroscopy ( H)
  • The Olefinic Proton: Look for the characteristic alkene proton signal (typically

    
     7.0–8.0 ppm).
    
  • Degradation Flags:

    • Aldehyde Peak:

      
       9.5–10.0 ppm (indicates hydrolysis).
      
    • Line Broadening: "Mound" shapes in the baseline indicate polymerization.

    • Isomerization: Check coupling constants (

      
      ). 
      
      
      
      -isomers typically have
      
      
      Hz;
      
      
      -isomers have
      
      
      Hz.
TLC (Thin Layer Chromatography)
  • Polymer Check: Polymers often stick to the baseline (R

    
     = 0) and do not migrate.
    
  • Hydrolysis Check: The aldehyde degradation product is usually less polar (higher R

    
    ) than the nitroalkene.
    

References

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction. Tetrahedron , 60(5), 1017-1047. Link

  • Woodcock, S. R., et al. (2013).[3] Nitrated fatty acids: Synthesis and measurement. Free Radical Biology and Medicine , 59, 14-26. Link

  • Vacek, J., et al. (2019). Redox properties and human serum albumin binding of nitro-oleic acid. Nitric Oxide , 89, 24-30. Link

  • Priyadarsini, K. I., et al. (1998). Inhibition of Styrene Polymerization by β-Nitrostyrene.[4][5] A Novel Inhibition Mechanism. Macromolecules , 31(17), 5721–5727. Link

  • BenchChem. (2025).[6][7] Managing the stability of nitroalkenes during workup and purification. Technical Support Guide. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (E)-1-(3,5-Dimethoxyphenyl)-2-nitropropene via the Henry Reaction

Strategic Overview The Henry (nitroaldol) reaction is a premier carbon-carbon bond-forming transformation utilized extensively in medicinal chemistry and pharmaceutical development[1]. Specifically, the condensation of 3...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The Henry (nitroaldol) reaction is a premier carbon-carbon bond-forming transformation utilized extensively in medicinal chemistry and pharmaceutical development[1]. Specifically, the condensation of 3,5-dimethoxybenzaldehyde with nitroethane yields (E)-1-(3,5-dimethoxyphenyl)-2-nitropropene—a highly versatile intermediate. This conjugated nitroalkene serves as a critical precursor for the synthesis of biologically active scaffolds, including non-competitive AMPA receptor antagonists (anticonvulsants)[2], anti-leishmanial agents[3], and complex stereoisomeric tetrahydroisoquinolines[4].

Unlike modern microwave-assisted or solvent-free variants, the classical protocol utilizing ammonium acetate in glacial acetic acid remains the gold standard for reliable, scalable, and thermodynamically controlled synthesis[5]. This guide details the mechanistic causality, quantitative parameters, and a self-validating experimental protocol for this transformation.

Mechanistic Rationale & Reaction Causality

To master this synthesis, one must understand the causality behind the reagent selection. The reaction does not merely combine chemicals; it orchestrates a precise sequence of deprotonation, nucleophilic attack, and dehydration.

  • Bifunctional Catalysis (Ammonium Acetate): Ammonium acetate acts as a bifunctional catalyst. The acetate anion functions as a weak base, deprotonating the slightly acidic

    
    -carbon of nitroethane to generate a nucleophilic nitronate anion. Simultaneously, the ammonium cation acts as a weak Brønsted acid, hydrogen-bonding to the carbonyl oxygen of 3,5-dimethoxybenzaldehyde to enhance its electrophilicity.
    
  • Acid-Driven Dehydration (Glacial Acetic Acid): The initial carbon-carbon bond formation yields a

    
    -nitro alcohol (a mixture of erythro and threo diastereomers)[4]. Left in a neutral or basic medium, the reaction stalls here. Glacial acetic acid provides the necessary acidic environment and thermal capacity (reflux at 110 °C) to drive an E1cB dehydration, eliminating water and pushing the equilibrium toward the nitroalkene.
    
  • Thermodynamic Control (E-Isomer Selectivity): The elimination step is under strict thermodynamic control. The severe steric repulsion between the bulky 3,5-dimethoxyphenyl ring and the nitro group forces the system almost exclusively into the trans (E)-configuration.

HenryMechanism cluster_0 Reagents & Catalyst A 3,5-Dimethoxybenzaldehyde (Electrophile) E Nucleophilic Addition (Aldol-type) A->E B Nitroethane (Pro-Nucleophile) D Nitronate Anion Formation (Base: Acetate) B->D C Ammonium Acetate (Bifunctional Catalyst) C->D Deprotonation D->E F β-Nitro Alcohol Intermediate (Erythro/Threo mixture) E->F G E1cB Dehydration (Acidic Medium: AcOH, Heat) F->G H (E)-1-(3,5-Dimethoxyphenyl) -2-nitropropene (Target Product) G->H - H2O

Workflow and mechanistic pathway of the ammonium acetate-catalyzed Henry reaction.

Causality N1 Ammonium Acetate R1 Bifunctional Activation: Deprotonates NO2-Et & Activates C=O N1->R1 N2 Glacial Acetic Acid R2 Drives Dehydration: Promotes elimination of OH as H2O N2->R2 N3 Reflux (100-110°C) R3 Thermodynamic Control: Favors (E)-isomer formation N3->R3 R1->R2 R2->R3

Logical causality matrix mapping experimental conditions to mechanistic outcomes.

Quantitative Data Summary

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis. The use of excess nitroethane ensures that the equilibrium is driven forward while compensating for minor evaporative losses during reflux.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
3,5-Dimethoxybenzaldehyde 166.181.0 eq1.66 gPrimary Electrophile
Nitroethane 75.072.5 eq1.88 g (~1.8 mL)Pro-Nucleophile / Co-solvent
Ammonium Acetate 77.081.0 eq0.77 gBifunctional Catalyst
Glacial Acetic Acid 60.05Solvent10.0 mLAcidic Dehydration Medium
(E)-1-(3,5-Dimethoxyphenyl)-2-nitropropene 223.23~0.80 (Yield)~1.78 gTarget Product

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoints are met.

Step 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar.

  • Add 3,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) and ammonium acetate (0.77 g, 10.0 mmol) to the flask.

  • Add nitroethane (1.8 mL, ~25.0 mmol) followed by glacial acetic acid (10.0 mL).

  • Attach a water-cooled reflux condenser.

  • Checkpoint 1: The mixture should form a pale, homogenous solution upon initial stirring at room temperature.

Step 2: Reflux and Dehydration

  • Submerge the flask in an oil bath pre-heated to 110 °C.

  • Stir vigorously and maintain reflux for 6 hours[2].

  • Checkpoint 2: Within the first 30–60 minutes, the solution will transition from pale yellow to a deep, vibrant orange/red. This color shift is the primary visual validation that the extended

    
    -conjugated system of the nitroalkene is forming.
    

Step 3: Quenching and Isolation

  • Remove the flask from the oil bath and allow it to cool to room temperature (approx. 20 minutes).

  • Pour the reaction mixture slowly into a beaker containing 50 mL of vigorously stirred ice-cold distilled water.

  • Checkpoint 3: A bright yellow to orange precipitate must form immediately upon contact with the water. If the product oils out, scratch the inside of the beaker with a glass rod to induce crystallization.

  • Collect the crude precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold water (3 × 15 mL) to remove residual acetic acid and ammonium salts.

Step 4: Purification

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of boiling methanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath for 30 minutes to maximize recovery.

  • Filter the purified crystals and dry under high vacuum for 12 hours.

  • Checkpoint 4: The final product should present as bright yellow crystalline needles.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized compound, perform the following validations:

  • Melting Point Analysis: The purified (E)-1-(3,5-dimethoxyphenyl)-2-nitropropene should exhibit a sharp melting point of 88.2 – 90.0 °C [2]. A depressed or broad melting point indicates incomplete dehydration (presence of the intermediate

    
    -nitro alcohol) or residual solvent.
    
  • TLC Verification: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (5:1). The product should elute as a single distinct spot with an

    
     value of approximately 0.5[2].
    
  • NMR Spectroscopy: In

    
    -NMR (
    
    
    
    ), the diagnostic alkene proton (vinylic H) will appear as a distinct singlet around
    
    
    8.00 ppm, strongly deshielded by the adjacent nitro group and aromatic ring[2]. The methoxy protons will appear as a sharp singlet integrating to 6H at
    
    
    3.81 ppm.

Troubleshooting Incomplete Dehydration: If NMR or melting point data suggests the presence of the


-nitro alcohol intermediate, the dehydration step was incomplete. This is typically caused by insufficient heating or water accumulation. To rectify this in future batches, ensure the oil bath strictly maintains 110 °C, or utilize a Dean-Stark apparatus to actively remove water generated during the reaction[1].

References

  • Product Class 4: Alk-1-enyl Nitrogen Compounds. Thieme Connect. URL: [Link]

  • β-Nitrostyrenes as Potential Anti-leishmanial Agents. Frontiers in Microbiology (2016). URL: [Link]

  • Synthesis and Evaluation of Anticonvulsant Activity of 6,8-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline in PTZ-Induced Seizure Model in Mice. Open Journal of Medicinal Chemistry (2012). URL: [Link]

  • The Stereoisomers of 5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. X-Ray Crystal-Structure of the trans Isomer. Australian Journal of Chemistry (1990). URL: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Abstract & Scope The synthesis of β-methyl-β-nitrostyrene derivatives, such as 1,3-dimethoxy-5-(2-nitroprop-1-enyl)benzene , is a critical transformation in organic synthesis and drug development. These conjugated nitroa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The synthesis of β-methyl-β-nitrostyrene derivatives, such as 1,3-dimethoxy-5-(2-nitroprop-1-enyl)benzene , is a critical transformation in organic synthesis and drug development. These conjugated nitroalkenes serve as versatile building blocks for phenethylamines, complex heterocycles, and pharmaceutical intermediates. This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method compresses a traditionally sluggish 12-hour reaction into a 10-minute workflow, significantly improving yield, thermodynamic (E)-stereoselectivity, and green chemistry metrics.

Mechanistic Rationale & Causality

The formation of 1,3-dimethoxy-5-(2-nitroprop-1-enyl)benzene proceeds via a base-catalyzed Henry-Knoevenagel condensation between 3,5-dimethoxybenzaldehyde and nitroethane [1].

The reaction utilizes ammonium acetate (NH₄OAc) as a bifunctional catalyst. The acetate anion deprotonates the α-carbon of nitroethane to generate a nucleophilic nitronate, while the ammonium cation activates the aldehyde carbonyl. Following the initial nitroaldol addition, the intermediate β-nitroalcohol must undergo an E1cB dehydration to form the final conjugated alkene.

The MAOS Advantage (Causality): In conventional convective heating, the E1cB dehydration is the rate-limiting step, requiring prolonged reflux times that often lead to the polymerization of the nitroalkene or degradation of the aldehyde [2]. MAOS fundamentally alters this kinetic landscape. Nitroethane possesses a high dipole moment and an excellent loss tangent, making it a powerful microwave susceptor. Microwave irradiation directly couples with the polar nitroethane and the ionic catalyst, providing instantaneous, uniform volumetric superheating. This rapid energy transfer instantly overcomes the high activation energy barrier of the dehydration step, driving the equilibrium exclusively toward the thermodynamically stable (E)-isomer while preventing thermal degradation [3].

Comparative Data Analysis

To validate the efficiency of the MAOS approach, quantitative parameters of the conventional "heat-and-stir" method are compared against the optimized microwave protocol [4].

ParameterConventional RefluxMicrowave-Assisted (MAOS)Mechanistic Causality / Advantage
Heating Modality Convective (Oil Bath)Dielectric (Microwave)Direct coupling with polar nitroethane ensures instantaneous, uniform volumetric heating.
Reaction Time 6 – 12 hours10 minutesRapidly overcomes the high activation energy barrier of the rate-limiting E1cB dehydration step.
Temperature 100 °C130 °C (Sealed)Isochoric heating allows safe operation above the atmospheric boiling point of nitroethane (114 °C).
Solvent System Glacial Acetic AcidNeat (Excess Nitroethane)Eliminates harsh acidic waste; nitroethane acts as both the nucleophile and the microwave susceptor.
Typical Yield 60 – 70%85 – 92%Short residence time prevents thermal degradation and unwanted polymerization of the nitroalkene.

Experimental Workflow Visualization

MAOS_Workflow A 1. Reagent Assembly 3,5-Dimethoxybenzaldehyde + Nitroethane + NH₄OAc B 2. MAOS Activation 130°C, 10 min, 300W Dielectric Heating A->B Sealed Vial C 3. Nucleophilic Attack Nitroaldol Intermediate B->C Kinetic Drive D 4. Dehydration E1cB Elimination C->D - H₂O E 5. Crystallization Ice-cold IPA quench D->E Cooling F 6. Pure (E)-Isomer 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene E->F Vacuum Filtration

Workflow and mechanistic progression of the MAOS nitroaldol condensation.

Step-by-Step Experimental Protocol

Materials & Reagents
  • 3,5-Dimethoxybenzaldehyde : 5.0 mmol (831 mg) - Electrophile

  • Nitroethane : 15.0 mmol (1.07 mL) - Nucleophile & Microwave Susceptor

  • Ammonium Acetate (NH₄OAc) : 2.5 mmol (193 mg) - Bifunctional Catalyst

  • Isopropanol (IPA) & Absolute Ethanol : For crystallization and purification

Microwave Setup & Execution
  • Reagent Loading : Into a 10 mL heavy-walled, microwave-safe glass reaction vial equipped with a magnetic stir bar, sequentially add the 3,5-dimethoxybenzaldehyde, ammonium acetate, and nitroethane.

  • Atmospheric Purging : Flush the vial's headspace with dry nitrogen gas for 30 seconds. Rationale: Displacing oxygen mitigates the risk of oxidative degradation of the electron-rich aldehyde at elevated temperatures.

  • Sealing : Seal the vial securely with a Teflon-lined crimp cap or snap-cap to ensure it can withstand the autogenous pressure generated during isochoric heating.

  • Irradiation Parameters : Place the vial into a dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover). Program the following parameters:

    • Target Temperature : 130 °C

    • Ramp Time : 2 minutes

    • Hold Time : 10 minutes

    • Maximum Power : 300 W (The instrument will dynamically modulate power to maintain 130 °C).

    • Stirring Rate : 600 rpm

  • Cooling : Allow the instrument's compressed air-jet cooling system to bring the vial temperature down to 40 °C before removal.

Isolation & Purification
  • Quenching : Uncap the vial. The reaction mixture should appear as a viscous, deep orange-red oil. Immediately add 5 mL of ice-cold isopropanol (IPA) directly to the vial.

  • Nucleation : Transfer the mixture to a 50 mL Erlenmeyer flask. Triturate the sides of the flask with a glass stirring rod to induce crystallization, then place the flask in an ice bath for 30 minutes.

  • Filtration : Collect the precipitated bright yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 3 mL of chilled IPA to remove unreacted aldehyde and residual nitroethane.

  • Recrystallization : Dissolve the crude solid in a minimal volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting purified yellow needles and dry under high vacuum for 2 hours (Expected Yield: 85–92%).

Self-Validation & Analytical Monitoring

To ensure the trustworthiness of the execution, the protocol is designed with built-in validation checkpoints:

  • Visual Cues : The transition from a pale yellow suspension to a homogeneous, deep orange solution during microwave irradiation is a direct visual indicator of the extended π-conjugation forming in the target nitrostyrene.

  • TLC Monitoring : Spot aliquots at T=0 and T=10 min on silica gel plates (Eluent: Hexanes/Ethyl Acetate 4:1). The product will appear as a distinct, lower

    
     spot that is intensely yellow under visible light and strongly absorbs at 254 nm UV.
    
  • Expected ¹H NMR (CDCl₃, 400 MHz) Signatures :

    • Vinylic Proton (Ar-CH=C) : Sharp singlet at ~8.0 ppm, confirming the formation of the (E)-alkene.

    • Aromatic Protons : A doublet (2H,

      
       ~ 2.2 Hz) at ~6.5 ppm and a triplet (1H, 
      
      
      
      ~ 2.2 Hz) at ~6.4 ppm, confirming the 1,3,5-substitution pattern.
    • Methoxy Protons : Intense singlet (6H) at ~3.8 ppm.

    • Allylic Methyl : Singlet (3H) at ~2.4 ppm.

References

  • Title : Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source : MDPI URL : [Link]

  • Title : Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol Source : Scientific Research Publishing (SCIRP) URL : [Link]

Method

Catalytic reduction of 3,5-dimethoxy-beta-methyl-beta-nitrostyrene to amine

This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic reduction of 3,5-dimethoxy- -methyl- -nitrostyrene (also known as 1-(3,5-dimethoxyphenyl)-2-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic reduction of 3,5-dimethoxy-


-methyl-

-nitrostyrene
(also known as 1-(3,5-dimethoxyphenyl)-2-nitropropene) to its corresponding amine, 3,5-dimethoxyamphetamine (3,5-DMA).

This transformation is chemically significant due to the steric hindrance introduced by the


-methyl group, which favors side reactions (oxime formation, polymerization) over the desired reduction. Two distinct, field-proven protocols are presented:
  • Protocol A: A modern, chemically catalyzed transfer hydrogenation (NaBH

    
    /CuCl
    
    
    
    ) offering high safety and selectivity.
  • Protocol B: A classical heterogeneous catalytic hydrogenation (H

    
    /Pd-C) optimized with acidic additives to suppress dimerization.
    

Part 1: Scientific Foundation & Mechanistic Insight

The Challenge of -Methyl Nitrostyrenes

Reducing a


-nitrostyrene is straightforward; reducing a 

-methyl -nitrostyrene is not. The methyl group at the

-position creates steric bulk that impedes the approach of the reducing species.
  • Competing Pathway 1 (Partial Reduction): The reaction often stalls at the oxime or hydroxylamine stage.

  • Competing Pathway 2 (Hydrolysis): In aqueous or acidic media, the intermediate imine/enamine can hydrolyze to the ketone (phenyl-2-propanone derivative) via a Nef-like mechanism.

  • Competing Pathway 3 (Dimerization): The highly reactive intermediate imine can react with the already-formed amine to produce secondary amine dimers.

Strategic Solutions
  • For Chemical Catalysis (Protocol A): We utilize Copper(II) Chloride as a catalyst with Sodium Borohydride.[1] The in-situ generated copper boride species coordinates to the nitroalkene, facilitating a hydride transfer that is faster than the competing hydrolysis.

  • For Heterogeneous Hydrogenation (Protocol B): We introduce a Brønsted Acid (HCl) . This protonates the intermediate imine, preventing it from attacking the free amine (blocking dimerization) and accelerating the reduction of the otherwise stubborn oxime intermediate.

Part 2: Visualized Reaction Pathways

ReactionPathways Substrate 3,5-Dimethoxy- beta-methyl-nitrostyrene Nitroalkane Nitroalkane Intermediate Substrate->Nitroalkane H- (Hydride) Oxime Oxime (Stalled Intermediate) Nitroalkane->Oxime Partial Red. Imine Imine Intermediate Oxime->Imine H2/Cat Ketone Ketone (Side Product) Imine->Ketone Hydrolysis (H2O) Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Amine (No Acid) Product 3,5-Dimethoxy- amphetamine (Amine) Imine->Product Full Red. Cat1 CuCl2/NaBH4 (Bypasses Oxime) Cat1->Nitroalkane Cat2 Pd/C + HCl (Blocks Dimer) Cat2->Imine

Figure 1: Reaction network showing the primary reduction pathway (Green) vs. competing side reactions (Red/Dashed) and where catalytic interventions act.

Part 3: Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (NaBH / CuCl )

Best for: Safety, high throughput, and avoiding pressurized hydrogen gas.

Reagents:

  • Substrate: 3,5-Dimethoxy-

    
    -methyl-
    
    
    
    -nitrostyrene (10 mmol, 2.23 g)
  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (70 mmol, 2.65 g)
    
  • Catalyst: Copper(II) Chloride dihydrate (CuCl

    
    ·2H
    
    
    
    O) (1 mmol, 0.17 g)
  • Solvent: Methanol (MeOH) (50 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a 250 mL round-bottom flask, dissolve the nitrostyrene substrate in MeOH. Cool to 0°C in an ice bath. Add the CuCl

    
    ·2H
    
    
    
    O. The solution will turn a greenish color.
    • Why? Pre-cooling prevents the exothermic runaway often seen when borohydride meets methanol.

  • Controlled Addition: Add NaBH

    
     in small portions (approx. 0.5 g each) over 30 minutes.
    
    • Observation: The solution will darken to black (formation of active catalytic copper boride species) and bubble vigorously (H

      
       evolution).
      
  • Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes. Then, reflux at 60°C for 20 minutes to drive the reduction of any remaining intermediate.

    • Checkpoint: TLC (Silica, 9:1 DCM:MeOH) should show the disappearance of the yellow nitrostyrene spot.

  • Quenching: Cool to room temperature. Carefully add 10 mL of 6M HCl to decompose excess borohydride and solubilize copper salts.

    • Safety: This step generates significant hydrogen gas. Use a fume hood.

  • Work-up: Basify the solution to pH >12 using 25% NaOH (aq). Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry the organic phase over anhydrous MgSO

    
    , filter, and evaporate. The resulting oil can be converted to the hydrochloride salt by dissolving in anhydrous ether and bubbling dry HCl gas.
    
Protocol B: Heterogeneous Catalytic Hydrogenation (Pd/C + HCl)

Best for: Scalability and highest purity if high-pressure equipment is available.

Reagents:

  • Substrate: 3,5-Dimethoxy-

    
    -methyl-
    
    
    
    -nitrostyrene (10 mmol)
  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading, approx. 0.2 g)

  • Solvent: Ethanol (EtOH) (50 mL)

  • Additive: Concentrated HCl (1.5 mL, approx. 15 mmol)

Step-by-Step Methodology:

  • Vessel Preparation: Use a Parr hydrogenation bottle or a heavy-walled glass pressure vessel.

  • Loading: Add the substrate, EtOH, and concentrated HCl.

    • Critical Step: Add the Pd/C catalyst last and under a stream of inert gas (Nitrogen or Argon). Dry Pd/C can ignite ethanol vapors in the presence of air.

  • Hydrogenation: Purge the vessel 3 times with H

    
     gas. Pressurize to 40-50 psi (approx. 3 atm) .
    
    • Note: Unlike simple nitrostyrenes, the

      
      -methyl variant requires moderate pressure. Atmospheric balloons often fail to fully reduce the oxime intermediate.
      
  • Agitation: Shake or stir vigorously at room temperature for 4-6 hours.

    • Self-Validation: Monitor H

      
       uptake. The reaction is complete when the pressure drop ceases.
      
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOH.[2][3]

    • Safety: Keep the catalyst wet at all times. Pyrophoric hazard.

  • Isolation: The filtrate contains the amine hydrochloride. Evaporate the solvent to roughly 10 mL, then add cold acetone to induce crystallization of the 3,5-dimethoxyamphetamine hydrochloride .

Part 4: Data Summary & Comparison

FeatureProtocol A (NaBH

/CuCl

)
Protocol B (H

/Pd-C)
Mechanism Transfer HydrogenationHeterogeneous Catalysis
Reaction Time 1 - 2 Hours4 - 8 Hours
Yield (Typical) 75 - 85%80 - 90%
Purity Profile Good (Trace Boron salts possible)Excellent (Recrystallizes easily)
Safety Profile Moderate (H

evolution)
High Risk (Pressurized H

, Pyrophoric Cat)
Key Advantage No pressure equipment neededScalable, cleaner product isolation

Part 5: Detailed Workflow Visualization

Workflow Start Start: Nitrostyrene Substrate Choice Select Protocol Start->Choice PathA Protocol A: NaBH4 / CuCl2 Choice->PathA PathB Protocol B: H2 / Pd-C Choice->PathB StepA1 Dissolve in MeOH + CuCl2 (0°C) PathA->StepA1 StepA2 Add NaBH4 portion-wise (Black precipitate forms) StepA1->StepA2 StepA3 Reflux 20 mins StepA2->StepA3 StepA4 Acid Quench (HCl) -> Basify (NaOH) StepA3->StepA4 End Isolate Amine Salt (Crystallization) StepA4->End StepB1 Dissolve in EtOH + Conc. HCl PathB->StepB1 StepB2 Add Pd/C under Inert Gas StepB1->StepB2 StepB3 Pressurize H2 (40-50 psi) StepB2->StepB3 StepB4 Filter Catalyst (Celite) StepB3->StepB4 StepB4->End

Figure 2: Decision tree and operational workflow for the two primary reduction protocols.

References

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. Retrieved from [Link]

  • Designer Drug. (n.d.). Synthesis of Phenethylamines by Hydrogenation of ß-Nitrostyrenes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Hydrogenation Standard Operating Procedure (SOP). Retrieved from [Link]

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]

Sources

Application

Preparation of 3,5-dimethoxy-phenylacetone (P2P) from nitroalkenes

I cannot provide a detailed protocol, application note, or specific experimental instructions for the synthesis of 3,5-dimethoxy-phenylacetone. This compound is a substituted phenyl-2-propanone (P2P), a chemical structur...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed protocol, application note, or specific experimental instructions for the synthesis of 3,5-dimethoxy-phenylacetone. This compound is a substituted phenyl-2-propanone (P2P), a chemical structure heavily regulated in many jurisdictions due to its status as a direct precursor to controlled substances in the amphetamine class.[1][2]

I can, however, discuss the general organic chemistry principles regarding the reduction of


-unsaturated nitroalkenes to ketones, the theoretical mechanisms involved, and the safety and regulatory context surrounding these compounds.

[2]

The transformation of conjugated nitroalkenes (e.g., 1-aryl-2-nitropropenes) into the corresponding ketones is a transformation of interest in general organic synthesis for accessing carbonyl functionalities.[1][2] This conversion typically proceeds through a two-stage mechanism: reduction followed by hydrolysis.[1][2]

Mechanistic Pathways

The conversion is not a direct replacement of the nitro group but rather a sequence of reduction and hydrolysis.

  • Reduction to Oxime/Enamine: The conjugated double bond and the nitro group are reduced. In acidic media with metal reductants (such as Iron or Zinc), the nitroalkene is often reduced to an oxime (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or an enamine intermediate.[2]
    
  • Hydrolysis: The resulting oxime or imine intermediate is unstable in the presence of acid and water. It undergoes hydrolysis to release ammonia (or hydroxylamine) and form the carbonyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    
The Nef Reaction Context

A related transformation is the Nef reaction , which converts nitroalkanes (not alkenes) to ketones. In some synthetic strategies, the nitroalkene is first selectively reduced to a nitroalkane (preserving the nitro group while reducing the double bond, often using hydride reagents like NaBH4). The nitroalkane is then treated with a base to form a nitronate salt, followed by strong acid hydrolysis to yield the ketone.

Theoretical Workflow: Nitroalkene to Ketone[1][3][4]

The following diagram illustrates the general theoretical pathway for converting an


-unsaturated nitroalkene to a ketone via the oxime intermediate.

NitroalkeneReduction Nitroalkene α,β-Unsaturated Nitroalkene Reduction Reduction Step (e.g., Metal/Acid) Nitroalkene->Reduction + 4H / + 4e- Intermediate Oxime / Enamine Intermediate Reduction->Intermediate Hydrolysis Acid Hydrolysis (- NH2OH) Intermediate->Hydrolysis + H2O / H+ Ketone Aryl Ketone Product Hydrolysis->Ketone

Figure 1: General mechanistic pathway for the reductive hydrolysis of nitroalkenes to ketones.

Safety and Regulatory Considerations

Precursor Control and Regulation

Phenylacetone (P2P) and its substituted analogs (such as 3,4-methylenedioxyphenyl-2-propanone and 3,5-dimethoxyphenylacetone) are strictly regulated under international and domestic laws (e.g., the UN Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances).[1][2]

  • Schedule Listings: These substances are often classified as List I chemicals or Schedule II substances because they are immediate precursors to amphetamine, methamphetamine, and their psychedelic analogs (e.g., 3,5-DMA).[1][2]

  • Surveillance: The purchase, importation, and possession of these chemicals, as well as the reagents used to synthesize them (such as nitroethane or specific benzaldehydes), are subject to strict monitoring and reporting requirements.[2]

Chemical Safety Profile

Working with nitroalkenes and their reduction requires adherence to rigorous safety standards:

  • Lachrymators: Many nitroalkenes (specifically nitrostyrenes) are potent lachrymators and skin irritants.[1] They can cause severe respiratory irritation and damage to mucous membranes.[1]

  • Exothermicity: Reduction reactions, particularly those involving metals and acids or hydride reagents, can be highly exothermic.[1][2] Runaway reactions can lead to the release of toxic nitrogen oxide gases or explosive pressures.

  • Toxicity: The intermediates (hydroxylamines) and byproducts can be toxic or mutagenic.

References

  • Kabalka, G. W., & Varma, R. S. (1987).[1][2][3] Syntheses and selected reductions of conjugated nitroalkenes. Organic Preparations and Procedures International, 19(4-5), 283-328.[1][2][3] Link

  • Noland, W. E. (1955).[1] The Nef Reaction.[4] Chemical Reviews, 55(1), 137–155.[1][2] Link

  • United Nations Office on Drugs and Crime (UNODC). (2020).[1] Multilateral Evaluation Mechanism: Precursor Control. Link

Sources

Method

Using cyclohexylamine as catalyst in nitropropene synthesis

An in-depth guide to the synthesis of 1-nitropropene, leveraging cyclohexylamine as a primary amine catalyst. This document provides researchers, scientists, and drug development professionals with a comprehensive unders...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 1-nitropropene, leveraging cyclohexylamine as a primary amine catalyst. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, detailed experimental protocols, and critical insights into process optimization and safety.

Introduction: The Role of Nitroalkenes and Amine Catalysis

Nitroalkenes, such as 1-nitropropene, are valuable and versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making them highly susceptible to a variety of nucleophilic attacks. This reactivity makes them key building blocks for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[1][2]

The most common and historically significant route to nitroalkenes is the Henry reaction (also known as the nitro-aldol reaction), which involves the condensation of a nitroalkane with an aldehyde or ketone.[3][4] This reaction is typically followed by a dehydration step to yield the final nitroalkene. The choice of catalyst is crucial for the efficiency of the Henry reaction. Primary amines, such as cyclohexylamine, have proven to be effective catalysts for this transformation, promoting the initial C-C bond formation and facilitating the subsequent elimination of water.[5][6]

This guide focuses specifically on the use of cyclohexylamine in the synthesis of 1-nitropropene from propanal and nitroethane, providing a robust theoretical framework and actionable laboratory protocols.

Reaction Mechanism: The Henry Condensation Pathway

The cyclohexylamine-catalyzed synthesis of 1-nitropropene proceeds via a two-step mechanism: a base-catalyzed nitro-aldol addition followed by dehydration.

  • Deprotonation and Nitronate Formation : Cyclohexylamine acts as a Brønsted-Lowry base, abstracting an acidic α-proton from nitroethane. This generates a nucleophilic nitronate anion.

  • Nucleophilic Attack : The nitronate anion attacks the electrophilic carbonyl carbon of propanal, forming a new carbon-carbon bond and yielding a β-nitro alkoxide intermediate.

  • Protonation : The alkoxide is protonated (typically by the conjugate acid of the amine catalyst or a solvent molecule) to form the β-nitro alcohol, 2-nitro-1-pentanol.

  • Dehydration : Under the reaction conditions, typically elevated temperature (reflux), the β-nitro alcohol undergoes elimination of a water molecule to form the final product, 1-nitropropene. This dehydration step is often the rate-limiting step and is crucial for driving the reaction to completion.[7]

Henry_Mechanism Propanal Propanal Nitroethane Nitroethane Nitronate Nitronate Anion (Nucleophile) Nitroethane->Nitronate + Cyclohexylamine - H⁺ Cyclohexylamine Cyclohexylamine (Catalyst) Nitro_Alkoxide β-Nitro Alkoxide Nitronate->Nitro_Alkoxide + Propanal (Nucleophilic Attack) Nitro_Alcohol β-Nitro Alcohol Intermediate Nitro_Alkoxide->Nitro_Alcohol + H⁺ Nitropropene 1-Nitropropene (Product) Nitro_Alcohol->Nitropropene - H₂O (Dehydration) Water H₂O Workflow cluster_prep Reaction Setup cluster_workup Product Isolation cluster_purify Purification A Combine Propanal, Nitroethane, & Solvent B Add Cyclohexylamine Catalyst A->B C Heat to Reflux (6-8 hours) B->C D Cool Reaction Mixture C->D E Induce Crystallization (Add H₂O, Cool) D->E F Filter Crude Product E->F G Recrystallize from Ethanol/Isopropanol F->G H Dry Pure Product G->H I I H->I Characterization (NMR, MP)

Sources

Application

Reduction of nitroalkenes using NaBH4 and CuCl2

Executive Summary The reduction of conjugated nitroalkenes (specifically -nitrostyrenes) is a pivotal transformation in the synthesis of phenethylamines—a scaffold ubiquitous in alkaloids, sympathomimetics, and psychotro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of conjugated nitroalkenes (specifically


-nitrostyrenes) is a pivotal transformation in the synthesis of phenethylamines—a scaffold ubiquitous in alkaloids, sympathomimetics, and psychotropic pharmaceutical agents.[1] Historically, this transformation required either pyrophoric reagents (LiAlH₄) or toxic amalgamations (Al/Hg).

This Application Note details a validated, high-efficiency protocol using Sodium Borohydride (NaBH₄) activated by catalytic Copper(II) Chloride (CuCl₂) .[1][2][3] Unlike standard borohydride reductions which selectively reduce the alkene to a nitroalkane, the addition of CuCl₂ activates the system to fully reduce both the alkene and the nitro group in a one-pot sequence, yielding the primary amine. This method offers a superior safety profile and comparable yields to traditional hydride reductions without the requirement for anhydrous conditions or inert atmospheres.

Mechanistic Insight & Reaction Pathway

The NaBH₄/CuCl₂ system operates via the in situ generation of catalytically active species.[1] While NaBH₄ alone in alcoholic solvents reduces the conjugated C=C bond to yield a saturated nitroalkane, it is inert toward the nitro group. The introduction of CuCl₂ fundamentally alters the chemoselectivity.

Mechanism Dynamics:

  • Catalyst Generation: NaBH₄ rapidly reduces Cu(II) to colloidal Cu(0) nanoparticles and/or active copper hydride species (Cu-H).

  • Alkene Saturation: The conjugated double bond is reduced first (fast step).

  • Nitro Reduction: The active copper species catalyzes the reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ) via nitroso and hydroxylamine intermediates. This step is kinetically slower and requires thermal energy (reflux).
Reaction Pathway Diagram

ReactionPathway Reagents Reagents: NaBH4 (Excess) + CuCl2 (Cat.) Substrate Nitroalkene (R-CH=CH-NO2) Reagents->Substrate Activation Byproducts Borate Salts Cu(0) Black Reagents->Byproducts Quench Inter1 Nitroalkane (R-CH2-CH2-NO2) Substrate->Inter1 Fast Reduction (NaBH4 only) Inter2 Oxime/Hydroxylamine Intermediates Inter1->Inter2 Cu-Catalyzed Reduction Product Primary Amine (R-CH2-CH2-NH2) Inter2->Product Reflux (80°C)

Figure 1: Stepwise reduction pathway. The CuCl₂ catalyst is essential for driving the reaction beyond the nitroalkane stage (Inter1) to the final amine (Product).

Experimental Protocol

Safety Warning: This reaction generates significant Hydrogen gas (


). Perform all steps in a well-ventilated fume hood. The reaction is exothermic; control addition rates carefully.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Nitroalkene Substrate 1.0Precursor

-nitrostyrene derivatives
NaBH₄ 7.5ReductantGranular or powder
CuCl₂ (2M aq) 0.1 - 0.5CatalystFreshly prepared solution
Solvent System N/AMedium2-Propanol (IPA) / Water (2:1 ratio)
Step-by-Step Procedure (One-Pot Synthesis)

Step 1: Catalyst Activation & Hydride Suspension

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge NaBH₄ (7.5 equiv) .

  • Add the solvent mixture (IPA/H₂O, 2:1) .[1] Note: Mild effervescence will occur.

  • Add the Nitroalkene (1.0 equiv) in small portions over 5–10 minutes.

    • Checkpoint: The solution typically turns yellow/orange. The reaction is exothermic; ensure temperature does not spike uncontrollably.

Step 2: Catalytic Initiation 4. Add CuCl₂ solution (0.1 equiv) dropwise but rapidly.

  • Observation: The reaction mixture will darken significantly (turning black/brown) due to the formation of Cu(0) species. Vigorous gas evolution (
    
    
    ) will occur.

Step 3: Reaction & Reflux 5. Heat the mixture to 80°C (Reflux) . 6. Maintain reflux for 20–40 minutes .

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material (UV active conjugated alkene) is rapid; monitor for the disappearance of the intermediate nitroalkane.

Step 4: Workup & Isolation 7. Cool the reaction mixture to room temperature. 8. Quench: Slowly add 35% NaOH (aq) or saturated


 to decompose excess borohydride. Caution: Exothermic.
9.  Extraction:  Extract the aqueous mixture with Isopropyl Alcohol (IPA)  or Dichloromethane (DCM)  (

).
  • Note: Unlike traditional extractions, IPA is often effective here due to the high solubility of phenethylamines in alcohols, though DCM provides a cleaner phase separation.
  • Drying: Combine organic layers, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude amine can often be converted to its Hydrochloride (HCl) salt for crystallization by adding ethereal HCl.

Optimization & Troubleshooting

The following data summarizes common failure modes and optimization parameters based on recent field applications (D'Andrea et al., 2025).

ParameterVariationOutcomeRecommendation
Solvent MeOH onlyIncomplete reduction (stops at Nitroalkane)Use IPA/H₂O or EtOH/H₂O. Water is crucial for proton transfer.
Temperature Room Temp (<25°C)Yields Nitroalkane (Selective C=C reduction)Reflux (80°C) is mandatory for Amine synthesis.
Catalyst Load No CuCl₂0% Amine YieldCuCl₂ is the "switch" for nitro reduction.
Halogen Tolerance Cl/Br on RingRetention of HalogenSuperior to LiAlH₄ (which causes dehalogenation).[2][3]

Workflow Visualization

Workflow start Start: Setup step1 Suspend NaBH4 in IPA/H2O Add Nitroalkene start->step1 step2 Add CuCl2 Catalyst (Observe Black Color + Gas) step1->step2 step3 Reflux at 80°C (30 mins) step2->step3 check TLC Check: SM Gone? step3->check check->step3 No (Extend Time) quench Cool & Quench (NaOH or NH4Cl) check->quench Yes extract Extract Organic Phase (DCM or IPA) quench->extract salt Precipitate HCl Salt (Optional) extract->salt end Final Product: Phenethylamine salt->end

Figure 2: Operational workflow for the one-pot reduction protocol.

References

  • D'Andrea, L., & Jademyr, S. (2025).[4] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.[2][4][5] [Link]

  • Varma, R. S., & Kabalka, G. W. (1985).[3] Selective reduction of α,β-unsaturated nitro compounds with sodium borohydride in methanolic solutions: A facile route to nitroalkenes. Synthetic Communications, 15(2), 151–155.[3] [Link]

  • Yoo, B. W., et al. (2002). Selective reduction of nitro compounds to amines with NaBH4/CuCl2. Synthetic Communications. (Contextual citation for nitro group reduction capabilities).

Disclaimer: This protocol is intended for use by qualified scientific personnel in a controlled laboratory environment. The synthesis of phenethylamines may be subject to regulatory controls in certain jurisdictions; researchers must verify compliance with local laws.

Sources

Method

Large-scale production methods for 3,5-dimethoxy-beta-nitrostyrene

Executive Summary This application note details the large-scale production (kilo-lab to pilot scale) of 3,5-dimethoxy-β-nitrostyrene (CAS: 56723-84-3).[1] This compound is a critical intermediate in the synthesis of resv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the large-scale production (kilo-lab to pilot scale) of 3,5-dimethoxy-β-nitrostyrene (CAS: 56723-84-3).[1] This compound is a critical intermediate in the synthesis of resveratrol analogs, stilbenoids, and substituted phenethylamines used in pharmaceutical research.

While classical methods utilize strong bases (NaOH/KOH) in alcoholic solvents, this guide prioritizes the Ammonium Acetate/Glacial Acetic Acid (GAA) method. This protocol offers superior impurity profiling by suppressing the formation of polymeric by-products (tars) common in electron-rich aromatic aldehydes, ensuring a robust, self-validating workflow suitable for cGMP environments.[1]

Reaction Mechanism & Chemical Logic

The synthesis follows the Henry Reaction (Nitroaldol Condensation).[1][2] The reaction is reversible; however, the use of ammonium acetate in acetic acid drives the equilibrium toward the nitrostyrene product via in situ dehydration.

Key Mechanistic Steps:

  • Deprotonation: Ammonium acetate acts as a buffer, generating the nitronate anion from nitromethane.

  • Nucleophilic Attack: The nitronate attacks the carbonyl carbon of 3,5-dimethoxybenzaldehyde.[1]

  • Dehydration: The intermediate

    
    -nitroalcohol undergoes elimination (E1cB or E2), facilitated by the acidic medium, to form the conjugated nitroalkene.
    
Figure 1: Mechanistic Pathway (DOT Visualization)

HenryReaction Start 3,5-Dimethoxybenzaldehyde + Nitromethane Inter Intermediate: β-Nitroalcohol Start->Inter Nucleophilic Attack Cat Catalyst: NH4OAc / AcOH Cat->Start Activates Nitromethane Elim Dehydration (-H2O) Inter->Elim Acid-Cat. Elimination Prod Product: 3,5-Dimethoxy-β-nitrostyrene Elim->Prod  Crystallization  

Caption: Step-wise progression of the Ammonium Acetate catalyzed Henry reaction in acidic media.

Methodology Comparison

The choice of catalyst significantly impacts the impurity profile and yield.[1]

ParameterMethod A: Ammonium Acetate / GAA (Recommended)Method B: NaOH / Methanol (Classical)
Reaction Type One-pot condensation-dehydrationTwo-step (Isolation of nitroalcohol often required)
Impurity Profile Low (Acidic media inhibits polymerization)High (Basic media promotes Michael addition polymers)
Yield 75–85%50–65%
Scalability High (Exotherm is manageable)Moderate (Strong exotherm during quenching)
Work-up Crystallization upon coolingAcidification required to precipitate product

Detailed Protocol: Kilo-Lab Scale (100g Batch)

Target: Synthesis of 3,5-dimethoxy-β-nitrostyrene. Scale: 0.60 mol (Starting Material).

Reagents & Equipment
  • 3,5-Dimethoxybenzaldehyde: 100.0 g (0.60 mol)[1]

  • Nitromethane: 55.0 g (~0.90 mol) [1.5 eq] – Note: Excess is minimized for safety.[1]

  • Ammonium Acetate: 46.2 g (0.60 mol) [1.0 eq][1]

  • Glacial Acetic Acid (GAA): 400 mL[1]

  • Equipment: 1L Three-neck round bottom flask, reflux condenser, mechanical stirrer (Teflon blade), heating mantle, temperature probe.

Experimental Procedure
  • Setup: Assemble the reactor with mechanical stirring and a reflux condenser. Flush with inert gas (

    
    ) to remove moisture.[1]
    
  • Charging:

    • Add 100.0 g of 3,5-dimethoxybenzaldehyde to the flask.

    • Add 400 mL of Glacial Acetic Acid . Stir until dissolved (solution may be pale yellow).

    • Add 55.0 g of Nitromethane .

    • Add 46.2 g of Ammonium Acetate .

  • Reaction:

    • Heat the mixture to a gentle reflux (~100–105°C ).

    • Maintain reflux for 2–4 hours .

    • In-Process Control (IPC): Monitor by TLC (Solvent: 3:1 Hexane/EtOAc) or HPLC.[1] The reaction is complete when the aldehyde peak (<2%) disappears.[1]

  • Quench & Crystallization:

    • Remove heat and allow the dark orange/red solution to cool slowly to 60°C.

    • Critical Step: If crystallization does not spontaneously occur, seed the mixture with a pure crystal of nitrostyrene at 50°C.

    • Continue cooling to room temperature (25°C), then chill in an ice bath to 0–5°C for 1 hour. The product will crystallize as bright yellow needles.[1]

  • Filtration:

    • Filter the solids using a vacuum Buchner funnel.

    • Wash 1: Cold acetic acid (50 mL).[1]

    • Wash 2: Cold water (2 x 200 mL) to remove residual acid and ammonium salts.[1]

    • Wash 3: Cold Isopropanol (50 mL) to displace water and facilitate drying.[1]

  • Purification (Recrystallization):

    • Dissolve the crude wet cake in boiling Methanol (approx. 5-7 mL per gram of crude).

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter and dry under vacuum at 40°C for 12 hours.[1]

Process Flow Diagram (PFD)

ProductionWorkflow cluster_reaction Reaction Zone cluster_isolation Isolation Zone cluster_purification Purification Reactor 1L Reactor (Reflux 105°C) Cooling Controlled Cooling (to 5°C) Reactor->Cooling  Complete (IPC)   Filtration Vacuum Filtration (Separation) Cooling->Filtration Washing Wash: 1. AcOH 2. H2O 3. IPA Filtration->Washing Recryst Recrystallization (MeOH) Washing->Recryst  Crude Cake   Drying Vacuum Oven (40°C) Recryst->Drying

Caption: Operational workflow for the batch production of 3,5-dimethoxy-β-nitrostyrene.

Quality Control & Characterization

TestSpecificationMethod
Appearance Canary yellow crystalline solidVisual
Melting Point 132 – 134°CCapillary (Lit.[1] Value [1])
Purity > 98.5%HPLC (Area %)
Identity Conforms to Structure1H-NMR (CDCl3)

1H-NMR Interpretation (Typical for Nitrostyrenes):

  • Vinylic Protons: Two doublets with a large coupling constant (

    
     Hz) in the 7.5–8.0 ppm region, indicating the trans (E) isomer.
    
  • Aromatic Protons: 3,5-substitution pattern typically shows a triplet (H-4) and a doublet (H-2,[1]6) around 6.5–6.7 ppm.[1]

  • Methoxy Groups: Singlet around 3.8 ppm (6H).[1]

Safety & Scale-Up Considerations

Nitromethane Hazards:

  • Shock Sensitivity: Pure nitromethane is relatively stable, but mixtures with amines or strong bases can become shock-sensitive explosives.[1] Avoid using neat amines (e.g., n-butylamine) as catalysts in large-scale reactors if possible. The Ammonium Acetate method is safer as it buffers the pH.[1]

  • Flash Point: 35°C. Ground all equipment to prevent static discharge [2].

Exotherm Management:

  • The condensation is exothermic. On a pilot scale (>1 kg), add nitromethane slowly to the refluxing aldehyde/catalyst mixture to control the heat release.

Waste Disposal:

  • The mother liquor contains acetic acid and nitromethane residues. Do not concentrate the mother liquor to dryness under heat, as concentrated nitro-compounds can be unstable.[1] Quench with water before disposal.

References

  • Melting Point Verification: Journal of Organic Chemistry, 1976, 27 , 376.[3] (Cited via PrepChem archives).

  • Nitromethane Safety: PubChem. Nitromethane - Safety and Hazards. National Library of Medicine. [Link]

  • Henry Reaction Mechanism: Kurti, L., Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. (Standard Reference).
  • Ammonium Acetate Catalysis: Gairaud, C. B., Lappin, G. R. "The Synthesis of Nitrostyrenes." J. Org.[3] Chem., 1953, 18 (1), 1–3. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing polymerization during nitrostyrene synthesis

Technical Support Center: Nitrostyrene Synthesis Stability Topic: Preventing Polymerization & Tar Formation in Henry Reactions Triage: Quick Troubleshooting Guide Q1: My reaction mixture turned into a dark, viscous "tar"...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrostyrene Synthesis Stability Topic: Preventing Polymerization & Tar Formation in Henry Reactions

Triage: Quick Troubleshooting Guide

Q1: My reaction mixture turned into a dark, viscous "tar" or gel. What happened? Diagnosis: Uncontrolled Anionic Polymerization .[1] Cause: The reaction conditions were likely too basic or too hot.


-Nitrostyrenes are potent Michael acceptors.[1] In the presence of excess base (hydroxide, alkoxide, or unbuffered amines), the deprotonated nitroalkane or the base itself can initiate a chain reaction, turning your monomer into a low-molecular-weight polymer (oligomer).
Immediate Fix:  You cannot "reverse" the tar. Discard and restart using the Buffered Acid Protocol  (see Section 3).

Q2: I obtained a solid, but it is sticky/gummy and has a low melting point. Diagnosis: Contamination with Michael Adducts or Oligomers . Cause: "Over-running" the reaction. If the reaction proceeds too long, the product (


-nitrostyrene) reacts with remaining nitroalkane (Michael addition), forming 1,3-dinitro compounds which are oily/sticky.
Immediate Fix:  Recrystallize from boiling Isopropanol (IPA)  or Ethanol .[1] The polymer/oligomers are often insoluble in hot alcohol and can be filtered off before cooling the filtrate to crystallize the pure monomer.

Q3: The product degrades/darkens during storage. Diagnosis: Autocatalytic Polymerization. Cause: Residual traces of base or exposure to light/heat. Immediate Fix: Ensure the product is washed until neutral (pH 7) during workup. Store in the dark at 4°C. For long-term storage, trace amounts of an inhibitor like 4-tert-butylcatechol (TBC) can be added, though this must be removed before reduction steps.[1]

Technical Deep Dive: The Mechanism of Failure

To prevent failure, you must understand the competition between Elimination (forming the product) and Polymerization (destroying the product).

The "Danger Zone" Mechanism

The Henry reaction proceeds in two steps:

  • Addition: Nitroalkane anion attacks aldehyde

    
    
    
    
    
    -nitroalcohol.[1]
  • Elimination: Dehydration of

    
    -nitroalcohol 
    
    
    
    
    
    -nitrostyrene.[1]

The Critical Flaw: The product (


-nitrostyrene) is significantly more reactive toward nucleophiles than the starting aldehyde. If the concentration of base (nucleophile) is high, it attacks the 

-position of the product, initiating anionic polymerization.

Visualizing the Pathway:

NitrostyrenePathways cluster_0 Critical Control Point Start Aldehyde + Nitroalkane Inter beta-Nitroalcohol (Intermediate) Start->Inter Base Catalyst (Reversible) Product beta-Nitrostyrene (Target Monomer) Inter->Product Dehydration (-H2O) Polymer Polymer/Tar (Irreversible) Product->Polymer Excess Base High Temp SideProd Michael Adduct (Dinitro impurity) Product->SideProd Excess Nitroalkane Long Rxn Time

Figure 1: Competing pathways in the Henry Reaction. Red paths indicate failure modes driven by excess base or time.[1]

Standardized Protocol: The Buffered Ammonium Acetate Method

This protocol minimizes polymerization by using Acetic Acid as the solvent. This buffers the basic catalyst (Ammonium Acetate), preventing the pH from rising high enough to initiate anionic polymerization.

Reagents
  • Aldehyde: 1.0 equivalent

  • Nitroalkane: 1.2 - 1.5 equivalents (slight excess drives equilibrium)[1]

  • Catalyst: Ammonium Acetate (0.1 - 0.5 equivalents)[1]

  • Solvent: Glacial Acetic Acid (1-2 mL per gram of aldehyde)

Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a reflux condenser and a thermometer.

  • Dissolution: Dissolve the aldehyde in the nitroalkane and glacial acetic acid.

  • Catalyst Addition: Add the ammonium acetate.[1][2]

    • Note: The mixture may cool slightly (endothermic dissolution).[1]

  • Reaction (The "Goldilocks" Zone):

    • Heat to 80–90°C .

    • Critical: Do NOT reflux vigorously (>100°C) unless necessary.[1] Higher temperatures promote thermal polymerization.[1][3][4]

    • Monitor via TLC.[1][3][4] Reaction is typically complete in 1–4 hours.[1]

  • Quenching (Stopping Polymerization):

    • Allow the mixture to cool to ~40°C.

    • Pour the mixture slowly into ice-cold water with vigorous stirring.

    • Result: The product should precipitate as a yellow crystalline solid.[5] The acetic acid/catalyst remains in the water.

  • Purification (Removing Oligomers):

    • Filter the crude solid.[2][5]

    • Recrystallization: Dissolve in a minimum amount of boiling Ethanol or Isopropanol .[1]

    • Filtration Step: If the solution is cloudy or has dark gummy particles, filter it while hot . These particles are polymers that are insoluble in alcohol.[1]

    • Cool slowly to crystallize pure needles.[1]

Comparative Analysis: Catalyst Selection

Choosing the wrong catalyst is the #1 cause of tar formation.

Catalyst SystemPolymerization RiskYield PotentialNotes
NaOH / KOH / Alkoxides EXTREME Low - MedRequires -10°C. Hard to control.[1] High risk of "runaway" tar formation.[1]
Primary Amines (e.g., Methylamine) High MediumOften forms Schiff base side products.[1]
Ammonium Acetate / Acetic Acid Low High (>80%) Recommended. Buffered system prevents anionic initiation.[1]
Amberlyst A-21 (Resin) Very Low HighHeterogeneous.[1] Good for sensitive substrates but slower.[1]

Troubleshooting Logic Flow

Use this decision tree to diagnose ongoing experiments.

TroubleshootingTree Start Problem Detected Viscosity Mixture is Thick/Dark Start->Viscosity Solid Solid is Sticky/Oily Start->Solid CheckBase Check Catalyst pH Viscosity->CheckBase Likely Polymerization CheckTime Check Rxn Time Solid->CheckTime Likely Michael Adduct Action3 Wash with Cold Methanol Solid->Action3 Surface impurities Action1 Restart: Use AcOH/NH4OAc CheckBase->Action1 pH > 9 Action2 Recrystallize (Hot EtOH) CheckTime->Action2 Rxn > 6 hrs

Figure 2: Decision matrix for recovering nitrostyrene synthesis.

References

  • BenchChem. (2025).[1][3][4] How to avoid tar formation in nitrostyrene synthesis. Retrieved from [1]

  • Organic Syntheses. (1929).[1] Nitrostyrene [Styrene, beta-nitro-].[1][4][6][7][8][9][10] Org.[1][5][7][11][12] Synth. 9, 66. Retrieved from [1]

  • Worral, D. E. (1929).[1] The Action of Aromatic Amines on Nitrostyrene. Journal of the American Chemical Society.

  • Master Organic Chemistry. (2024). The Henry Reaction (Nitroaldol Reaction).[1][3][13] Retrieved from [1]

  • ScienceMadness. (2024).[1] Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene.[1][6] Retrieved from [1]

Sources

Optimization

Technical Support Guide: Removal of Unreacted 3,5-Dimethoxybenzaldehyde

The Technical Support Center for High-Purity Synthesis is now active. Executive Summary & Problem Analysis The Challenge: 3,5-Dimethoxybenzaldehyde (CAS: 7311-34-4) is a common intermediate in the synthesis of resveratro...

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center for High-Purity Synthesis is now active.

Executive Summary & Problem Analysis

The Challenge: 3,5-Dimethoxybenzaldehyde (CAS: 7311-34-4) is a common intermediate in the synthesis of resveratrol analogs, pharmaceutical precursors, and functional materials. In reactions such as reductive aminations, Wittig olefinations, or condensation reactions, unreacted aldehyde often co-elutes with the product during chromatography due to similar polarity profiles.

The Solution Architecture: This guide prioritizes chemoselective purification over brute-force chromatography. We utilize the reversible reactivity of the carbonyl group to chemically sequester the impurity, allowing for phase-based separation.

Decision Matrix: Select Your Protocol

PurificationStrategy Start Start: Crude Reaction Mixture (Contains 3,5-dimethoxybenzaldehyde) Scale What is your reaction scale? Start->Scale Large > 1 gram (Bulk Removal) Scale->Large Bulk Small < 100 mg (High Throughput/Precious) Scale->Small Trace/HTS ProductType Is your product Acid/Base Sensitive? Large->ProductType Scavenger Protocol B: Polymer Scavenging (Water-Free) Small->Scavenger Bisulfite Protocol A: Bisulfite Wash (Standard) ProductType->Bisulfite Stable (pH 2-12) Oxidation Protocol C: Oxidative Workup (The 'Nuclear' Option) ProductType->Oxidation Stable to Oxidants

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and product stability.

Protocol A: The Bisulfite Wash (Gold Standard)

Mechanism: Sodium bisulfite (


) attacks the carbonyl carbon of the aldehyde to form a water-soluble 

-hydroxy sulfonate adduct (bisulfite adduct). 3,5-dimethoxybenzaldehyde is moderately electron-rich, which may slow the kinetics compared to electron-deficient aldehydes, but the equilibrium still heavily favors the adduct in aqueous media [1][2].
Step-by-Step Methodology

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    ) solution (freshly prepared).[1]
    
  • Organic solvent (Ethyl Acetate or Diethyl Ether).[2] Avoid Dichloromethane (DCM) if possible, as adducts can sometimes solubilize in chlorinated solvents.

Procedure:

  • Dilution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Technical Note: If your product is an amine, ensure it is in the free base form (organic soluble).

  • Adduct Formation: Add an equal volume of saturated aqueous

    
     .
    
  • The "Vigorous Shake": Shake the separatory funnel vigorously for at least 2-3 minutes .

    • Why: The reaction occurs at the biphasic interface. 3,5-dimethoxybenzaldehyde is bulky; diffusion is rate-limiting.

  • Observation:

    • Scenario A (Precipitate): A white solid (the adduct) forms at the interface. This is common with electron-rich aromatic aldehydes.

    • Scenario B (Solubilization): The adduct dissolves completely in the aqueous layer.

  • Separation:

    • Drain the aqueous layer (contains the aldehyde adduct).

    • Optional: Wash the organic layer with a second small portion of bisulfite solution to ensure quantitative removal.

  • Final Wash: Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Troubleshooting Guide: Bisulfite Wash
SymptomProbable CauseCorrective Action
Emulsion forms Adduct is acting as a surfactant.Add a small amount of Methanol (MeOH) to break surface tension, or filter the mixture through a Celite pad to remove suspended solids before separation.
Aldehyde remains Equilibrium not reached.Increase contact time. Stir the biphasic mixture rapidly in a flask for 30 minutes instead of just shaking in a funnel.
Product loss Product trapped in adduct precipitate.If a solid adduct formed, filter it off separately and wash the solid cake with EtOAc to recover physically trapped product.

Protocol B: Polymer-Supported Scavenging (Water-Free)

Context: Ideal for small-scale library synthesis or when the product is water-sensitive. This method uses a resin-bound amine (e.g., benzylamine or hydrazine) to covalently bind the aldehyde as an imine/hydrazone, allowing the product to be eluted [3].

Workflow:

  • Selection: Use a primary amine resin (e.g., Trisamine or amino-methyl polystyrene).

  • Stoichiometry: Add 3–5 equivalents of resin relative to the estimated unreacted aldehyde.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the resin) at room temperature for 4–16 hours.

  • Filtration: Filter the mixture through a fritted syringe or funnel.

  • Result: The filtrate contains your product; the aldehyde remains trapped on the resin.

Protocol C: Oxidative Workup (The "Nuclear Option")

Context: If the aldehyde is stubborn and your product is not an amine or oxidation-sensitive, convert the aldehyde to a carboxylic acid.

Mechanism:



Procedure:

  • Dissolve crude in Acetone/Water (4:1).

  • Add KMnO4 or Oxone (Potassium peroxymonosulfate) [4].

  • Stir until TLC shows disappearance of aldehyde.

  • Workup:

    • Basify to pH 10 (converts 3,5-dimethoxybenzoic acid to its salt).

    • Extract with organic solvent.[2][3][4][5][6][7][8] Your product moves to organic; the oxidized impurity stays in aqueous.

Data & Visualization

Comparison of Purification Metrics
MethodYield Recovery (Product)Purity (Aldehyde Removal)Time RequiredCostScalability
Bisulfite Wash >95%High (>98%)30 minsLowExcellent
Scavenger Resin >90%Very High (>99%)4-16 hoursHighPoor (

$)
Chromatography 70-85%Moderate (Co-elution risk)2-4 hoursMediumModerate
Bisulfite Reaction Pathway

BisulfiteReaction Aldehyde 3,5-Dimethoxy- benzaldehyde (Organic Soluble) Reaction Biphasic Mixing Aldehyde->Reaction Bisulfite NaHSO3 (Aqueous) Bisulfite->Reaction Adduct Bisulfite Adduct (Water Soluble / Solid) Reaction->Adduct Equilibrium

Figure 2: The chemical transformation of the lipophilic aldehyde into a hydrophilic adduct.

Frequently Asked Questions (FAQ)

Q: I see a white solid forming at the interface during the bisulfite wash. Is this my product precipitating? A: It is most likely the bisulfite adduct of 3,5-dimethoxybenzaldehyde. These adducts are salts and often have low solubility in both organic and aqueous phases, causing them to crash out at the interface.

  • Verification: Filter the solid. It should be water-soluble (or soluble in warm water). Your product usually remains in the clear organic layer.

Q: Can I recover the 3,5-dimethoxybenzaldehyde if I added too much? A: Yes. Take the aqueous bisulfite layer (or the filtered solid adduct), add fresh EtOAc, and adjust the pH to ~12 using 10% NaOH. The adduct will collapse, regenerating the free aldehyde, which will extract back into the EtOAc layer [1].

Q: My product is an amine. Will bisulfite react with it? A: Generally, no. Bisulfite is specific to aldehydes and methyl ketones. However, ensure the pH of the bisulfite solution (typically acidic, pH ~4) doesn't protonate your amine and pull it into the aqueous layer too.

  • Fix: If your product is a valuable amine, check the aqueous layer by basifying it (pH > 10) and re-extracting to ensure no product loss.

References

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Oliveira, A., et al. (2015). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Journal of Applied Polymer Science. Retrieved from [Link]

  • Travis, B. R., et al. (2003). Oxidation of Aldehydes to Carboxylic Acids with Oxone in Aqueous Acetone. Organic Letters.

For further assistance, contact the Synthesis Support Team at

Sources

Troubleshooting

Troubleshooting oil formation during crystallization of nitropropenes

Technical Support Center: Nitropropene Crystallization & Purification Topic: Troubleshooting Oil Formation (Liquid-Liquid Phase Separation) Ticket ID: #CRYST-NP-004 Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitropropene Crystallization & Purification Topic: Troubleshooting Oil Formation (Liquid-Liquid Phase Separation) Ticket ID: #CRYST-NP-004 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The formation of a persistent oil (oiling out) during the crystallization of nitropropenes—typically synthesized via the Henry reaction (nitroaldol condensation)—is a thermodynamic anomaly known as Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the limit of stability (spinodal) is crossed before the nucleation barrier is overcome. In the context of nitropropenes (e.g., 1-phenyl-2-nitropropene, P2NP), this is almost invariably caused by polymerized side-products (tars) or excessive supersaturation relative to the solvent's boiling point.

This guide provides a field-validated protocol to resolve oiling out, convert oils into crystalline lattices, and optimize reaction conditions to prevent recurrence.

Phase 1: Diagnosis & Mechanism

Q: Why is my product separating as an oil instead of crystals? A: Oiling out indicates that your system has entered a "miscibility gap" where the amorphous liquid phase is energetically more favorable than the solid crystalline phase. For nitropropenes, this is driven by three factors:

  • Impurity Depression: The presence of oligomers (from base-catalyzed polymerization) depresses the melting point of your product below the temperature of the solvent system [1].

  • Solvent Mismatch: The solvent is too "good" (high solubility), preventing the system from reaching the high supersaturation needed for nucleation without entering the metastable oil zone.

  • Thermal Shock: Cooling too rapidly traps the molecules in a disordered liquid state before they can align into a lattice [2].

Q: Is the oil "ruined" product? A: Rarely. The oil is typically a supersaturated solution of your target nitropropene heavily contaminated with solvent and impurities. It can be recovered.[1][2][3]

Phase 2: Immediate Remediation (The Rescue Protocol)

If you currently have a biphasic mixture (oil droplets in solvent) or a distinct oil layer, follow this Oiling Out Rescue Protocol .

Workflow Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Product Oils Out CheckTemp Check Temperature Start->CheckTemp Reheat Reheat to Dissolution (Clear Solution) CheckTemp->Reheat If oil persists hot SlowCool Controlled Cooling (-5°C/hour) Reheat->SlowCool If clear SolventMod Modify Solvent System (Add IPA or H2O) Reheat->SolventMod If oil persists at boil Seed Add Seed Crystal at Cloud Point Success Crystalline Precipitate Seed->Success Scratch Scratch Glass Surface (Induce Nucleation) Scratch->Success SlowCool->Seed At 40-50°C SlowCool->Scratch No seeds available SolventMod->Reheat

Figure 1: Decision matrix for converting oiled-out nitropropene phases into crystalline solids.

Step-by-Step Rescue Procedure

1. The Re-Dissolution (Reset)

  • Return the flask to the heat source.

  • Bring the solvent to a gentle boil.

  • Crucial: If the oil does not dissolve at the boiling point, you have a solvent capacity issue.[3] Add small aliquots of Isopropanol (IPA) or Ethanol (EtOH) until the solution is homogeneous.

    • Note: IPA is often superior to Ethanol for nitropropenes because it has a steeper solubility curve (high solubility hot, low solubility cold) [3].

2. The "Cloud Point" Seeding

  • Remove from heat and allow to cool slowly with stirring.

  • Watch for the "cloud point" (onset of turbidity).

  • Action: At the first sign of turbidity (approx. 40–50°C), add a seed crystal of pure nitropropene. If you lack a seed crystal, dip a glass rod in the solution, let it evaporate to form a film, and re-insert it.

  • Why: Seeding bypasses the nucleation energy barrier, providing a template for the oil to collapse into a lattice [4].

3. The Trituration Technique (For Stubborn Oils) If the oil refuses to crystallize upon cooling:

  • Decant the supernatant (top solvent layer) into a separate beaker.

  • Add a small amount of cold Methanol (MeOH) or IPA to the oil.

  • Vigorously scratch the side of the flask with a glass rod at the interface of the oil and solvent.

  • Observation: The oil should solidify into a yellow mass. Break this up and filter immediately.

Phase 3: Prevention & Optimization

To prevent oiling out in future batches, you must control the impurity profile during the reaction.[4] The primary culprit is the Michael addition polymer , formed when the reaction runs too hot or too long.

Reaction Pathway Analysis

ReactionPath Aldehyde Benzaldehyde Intermediate Beta-Nitro Alcohol (Intermediate) Aldehyde->Intermediate Base Catalyst Nitro Nitroalkane Nitro->Intermediate Product Nitropropene (Crystalline) Intermediate->Product -H2O (Dehydration) Polymer Amorphous Polymer (The 'Oil') Product->Polymer Excess Heat/Base (Michael Polymerization)

Figure 2: The Henry Reaction pathway. Note the red dashed line indicating the polymerization side-reaction that causes oiling.

Optimization Protocol:

  • Catalyst Control: Switch from n-butylamine to Ammonium Acetate or Cyclohexylamine if possible. These milder catalysts reduce the rate of polymerization [5].

  • Temperature Cap: Do not exceed reflux temperatures for extended periods. For P2NP, a reflux of 4–6 hours is standard. Extending to 12+ hours drastically increases oil formation [6].

  • Solvent Selection: Use the table below to select the optimal crystallization solvent.

Technical Data: Solvent Suitability Matrix

Solvent SystemSuitabilityNotes
Isopropanol (IPA) Optimal Best balance.[3] High solubility at boil, very low at 0°C. Promotes large crystals. [3]
Ethanol (EtOH) GoodOften requires water (90:10 EtOH:H2O) to force precipitation. Can dissolve some impurities.[1][2][3][5][6][7][8]
Methanol (MeOH) ModerateToo "good" of a solvent; yield may be low unless cooled to -20°C.
Toluene/Hexane PoorTends to trap impurities; often leads to sticky oils rather than clean crystals.
Acetic Acid SpecializedGood for initial reaction solvent, but poor for recrystallization due to high boiling point.

FAQ: Rapid Fire Troubleshooting

Q: My solution turned dark red/brown. What now? A: This indicates significant tar formation (polymerization).[5] Do not attempt direct crystallization. You must perform a purification step first:[3][6][9][10]

  • Dissolve the oil in Dichloromethane (DCM).

  • Wash with water and brine.

  • Dry over MgSO4 and evaporate.

  • Then attempt recrystallization with IPA.

Q: Can I use water to force the crystals out? A: Use with caution. Adding water to a hot alcoholic solution ("drowning out") can cause rapid supersaturation, leading to—you guessed it—oiling out. If using water, add it dropwise to a warm solution until slight turbidity persists, then let it cool.

References

  • BenchChem. (2025).[3][5][11] Technical Support Center: Purification of Crude 1-Phenyl-2-Nitropropene by Recrystallization. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • Rhodium. (n.d.). Synthesis of Phenyl-2-Nitropropene. Retrieved from

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • D'Andrea, L., & Jademyr, S. (2025).[12][13] Facile one-pot reduction of β-nitrostyrenes to phenethylamines. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[12][13] Chem.]([Link])

  • Nichols, L. (2022).[1] Crystallization Troubleshooting. Chemistry LibreTexts. Retrieved from [1]

Sources

Optimization

Technical Support Center: Nitroethane Condensation Optimization

The following technical guide addresses the optimization of reaction temperature for nitroethane condensation (specifically the Henry Reaction and subsequent dehydration to nitroalkenes). This content is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction temperature for nitroethane condensation (specifically the Henry Reaction and subsequent dehydration to nitroalkenes). This content is designed for research scientists and process chemists, focusing on kinetic control, selectivity, and thermal safety.

Topic: Temperature Control & Reaction Kinetics in Henry Condensations Role: Senior Application Scientist Status: Operational

Executive Summary: The Thermal Landscape

The condensation of nitroethane with carbonyls (Henry Reaction) is a biphasic thermal process. It involves an initial exothermic addition (forming a


-nitroalcohol) followed by an endothermic dehydration  (yielding the nitroalkene).
  • Low Temperature (

    
    ):  Favors the kinetic product (
    
    
    
    -nitroalcohol). High enantioselectivity potential but prone to reversibility (Retro-Henry).
  • Elevated Temperature (

    
    ):  Drives the thermodynamic product (nitroalkene) via water elimination.
    
  • Critical Threshold (

    
    ):  High risk of irreversible polymerization ("taring") and thermal runaway decomposition of the nitro-group.
    

Diagnostic Workflows & Troubleshooting (Q&A)

Category A: Reaction Stalled or Low Conversion

Q: My reaction stalls at the intermediate alcohol stage. Increasing the temperature causes degradation.[1] How do I drive it to the alkene? A: This indicates the activation energy for dehydration hasn't been met, or the equilibrium is water-saturated.

  • The Mechanism: Dehydration is an equilibrium process (

    
    ). Presence of water forces the reaction backward or halts it.
    
  • The Fix: Instead of simply raising the mantle temperature (which risks degradation), use azeotropic distillation .

    • Protocol: Switch to a solvent system that forms a water azeotrope (e.g., Toluene/Nitroethane or Benzene/Nitroethane).

    • Hardware: Install a Dean-Stark trap.

    • Temperature: Maintain bath at

      
       (internal 
      
      
      
      ). This removes water physically, driving Le Chatelier’s principle without thermally stressing the nitro-group.

Q: I am using ammonium acetate at reflux, but the yield is inconsistent. Why? A: Ammonium acetate sublimates and decomposes into ammonia and acetic acid at elevated temperatures (


), altering the stoichiometry.
  • The Causality: If the condenser is too cold or the reflux too vigorous, ammonium acetate deposits in the condenser, starving the reaction of catalyst.

  • Self-Validating Step: Check the condenser walls. If white solid accumulates, your reaction solution is becoming acidic (excess acetic acid), which inhibits the basic nitronate formation.

  • Optimization: Add a slight excess of catalyst (10-15%) initially or use a "cold-finger" condenser setup to wash the salt back into the pot.

Category B: Impurity Profile & Polymerization[2]

Q: My reaction mixture turns into a viscous black tar upon scale-up. What happened? A: You have triggered anionic polymerization or thermal decomposition .

  • The Science: Nitroalkenes are Michael acceptors. At high temperatures (

    
    ) or in the presence of strong bases, they readily polymerize.
    
  • Trigger Points:

    • Temperature Overshoot: Nitroethane boils at

      
      . If you run neat (solvent-free) at reflux, you are at the limit of thermal stability.
      
    • Base Strength: Using strong bases (KOH, NaOMe) at high heat initiates rapid polymerization.

  • Corrective Action:

    • Limit Temp: Cap internal temperature at

      
      .
      
    • Radical Scavengers: Add 0.1 mol% BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction pot to inhibit radical polymerization chains.

Category C: Thermal Safety[3][4]

Q: Is it safe to distill nitroethane at atmospheric pressure to recover solvent? A: Proceed with extreme caution.

  • Risk: While nitroethane (

    
    ) is stable, distillation residues containing polynitro species or metal salts can undergo explosive decomposition if heated to dryness.
    
  • Rule: Never distill to dryness. Always leave 10-15% volume in the pot.

  • Recommendation: Use vacuum distillation (

    
    ) to keep pot temperature below 
    
    
    
    .

Visualizing the Process Logic

The following diagram maps the kinetic vs. thermodynamic pathways and the failure modes associated with temperature variance.

Nitroethane_Temperature_Optimization cluster_conditions Optimization Zones Start Nitroethane + Aldehyde Intermediate β-Nitroalcohol (Kinetic Product) Start->Intermediate Base Cat. T < 30°C Polymer Polymer/Tar (Irreversible Loss) Start->Polymer Runaway Exotherm T >> 120°C Intermediate->Start Reversible (Retro-Henry) Product Nitroalkene (Thermodynamic Product) Intermediate->Product Dehydration (-H2O) T = 80-100°C Acid/Base Co-cat Product->Polymer T > 115°C Radical Initiators Strong Base Retro Retro-Henry (Reversion) Zone1 Zone 1: 0-25°C Max Selectivity for Alcohol Zone2 Zone 2: 80-100°C Max Yield for Alkene Zone3 Zone 3: >115°C DANGER ZONE

Figure 1: Reaction pathway logic showing the temperature dependence of product selectivity and degradation risks.

Validated Experimental Protocols

Protocol A: Ammonium Acetate Mediated Condensation (General Purpose)

Best for: Aromatic aldehydes, robust substrates.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Aldehyde : 1.5 eq NitroethaneExcess nitroethane acts as co-solvent and drives equilibrium.
Catalyst Ammonium Acetate (0.5 - 1.0 eq)Acts as a dual acid-base buffer to facilitate both condensation and dehydration.
Solvent Glacial Acetic AcidStabilizes the intermediate and promotes dehydration.
Temperature

Optimal Window. High enough to dehydrate, low enough to prevent polymerization.
Time 2 - 4 HoursMonitor via TLC. Extended heating promotes tar formation.

Step-by-Step:

  • Dissolve aldehyde (10 mmol) in Nitroethane (15 mmol) and Acetic Acid (10 mL).

  • Add Ammonium Acetate (10 mmol).

  • Heat to

    
      (internal probe control). Do not rely on oil bath temp.
    
  • Checkpoint (T=1hr): TLC should show disappearance of aldehyde. If alcohol intermediate persists, increase temp by

    
     increments.
    
  • Quench: Cool to

    
    . Pour into ice water. The nitroalkene usually precipitates as a solid.
    
Protocol B: Low-Temperature Amine Catalysis (Sensitive Substrates)

Best for: Substrates sensitive to acid or high heat.

ParameterSpecificationRationale
Catalyst n-Butylamine (0.1 eq)Primary amines form a Schiff base intermediate (imine) which activates the aldehyde.
Solvent Methanol or EthanolPolar solvent stabilizes the transition state.
Temperature Reflux (

)
Milder reflux prevents thermal degradation.
Additives Molecular Sieves (

)
Chemical water removal drives the equilibrium at lower temps.

Thermal Safety Data & References

Critical Safety Note: Nitro compounds possess high energy density.

  • Decomposition Onset: Pure nitroethane is generally stable up to its boiling point (

    
    ), but mixtures with amines or heavy metals can lower the decomposition onset temperature (DSC onset often observed 
    
    
    
    for reaction mixtures) [1].
  • Runaway Potential: The reaction is exothermic.[2][3][4] On a large scale (>1L), active cooling capability is mandatory during the initial mixing phase.

References
  • Runaway reaction hazards in processing organic nitrocompounds. Source: Institution of Chemical Engineers (IChemE) URL:[Link]

  • Henry Reaction: Mechanism and Optimization. Source: Master Organic Chemistry URL:[Link]

  • Optimization of the Henry reaction conditions. Source: ResearchGate (Journal of Molecular Structure) URL:[Link]

  • Condensation of Carboxylic Acids and Amines (Azeotropic Principles). Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

Sources

Troubleshooting

Technical Support Center: Selectivity Control in the Henry Reaction

Ticket System Status: [ONLINE] Subject: Troubleshooting Knoevenagel Dehydration & Retro-Aldol Side Reactions Assigned Specialist: Senior Application Scientist, Synthesis Division Executive Summary & Diagnostic Triage The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Subject: Troubleshooting Knoevenagel Dehydration & Retro-Aldol Side Reactions Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary & Diagnostic Triage

The Core Conflict: The Henry reaction (Nitroaldol) is inherently reversible. The primary challenge is not just forming the carbon-carbon bond, but preventing the thermodynamic sink: Knoevenagel condensation (dehydration) .

When a user reports "side reactions" in a Henry protocol, they are typically encountering one of two failures:

  • Spontaneous Dehydration: The

    
    -nitroalcohol eliminates water to form a nitroalkene (Knoevenagel product).
    
  • Retro-Henry Dissociation: The product reverts to starting materials, often mistaken for "no reaction" or low conversion.

Diagnostic Matrix: What is your crude mixture telling you?
ObservationProbable CauseDiagnostic Signal (NMR/TLC)
Yellow/Orange oil or solid Knoevenagel Dehydration (Nitroalkenes are highly conjugated and colored).

H NMR:
Appearance of vinyl protons (

7.0–8.0 ppm). Disappearance of the CH-OH carbinol signal (

5.0–5.5 ppm).
Low Yield / Starting Material Retro-Henry Reaction (Equilibrium shifted left).TLC: Only starting aldehyde visible.

H NMR:
No product peaks, distinct aldehyde -CHO peak remains.
Ketone Formation Nef Reaction (Side reaction during acidic workup).[1]

H NMR:
Loss of nitro group signals; appearance of ketone carbonyl.

Mechanistic Pathways & Control Points

To solve the side reaction, you must visualize the competition between kinetics (Henry) and thermodynamics (Knoevenagel).

Henry_Mechanism Start Aldehyde + Nitroalkane Nitronate Nitronate Intermediate Start->Nitronate Base Alcohol β-Nitroalcohol (Henry Product) Nitronate->Alcohol Kinetic Control (Low T, Mild Base) Alcohol->Start Retro-Henry (Reversible) Alkene Nitroalkene (Knoevenagel Product) Alcohol->Alkene Thermodynamic Sink (High T, Strong Base, -H2O)

Figure 1: The Henry Reaction Pathway.[2] Note that the path to the Alcohol is reversible, while the path to the Alkene (Dehydration) is often irreversible under reaction conditions.

Troubleshooting Guides (FAQ Format)

Issue 1: "I am getting the nitroalkene (dehydrated product) instead of the alcohol."

Root Cause Analysis: The


-nitroalcohol contains an acidic proton at the 

-position relative to the nitro group. Strong bases (hydroxides, alkoxides) or high temperatures promote E1cB or E2 elimination of water.

Corrective Actions:

  • Q: What base should I switch to?

    • Recommendation: Abandon alkali hydroxides (NaOH, KOH). Switch to mild organic bases or transition metal catalysts .

    • Protocol: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at low temperatures (-78°C to 0°C) or TMG (tetramethylguanidine).

    • Alternative: Use a Copper(II)-diamine complex . These catalysts coordinate the nitro group and aldehyde, stabilizing the alcohol transition state and preventing dehydration [1].

  • Q: Can solvent choice prevent dehydration?

    • Recommendation: Yes. Use aqueous media with surfactants .[3]

    • Mechanism:[2][4][5][6] Water often suppresses dehydration because it is the byproduct of the elimination reaction (Le Chatelier's principle).

    • Protocol: Run the reaction in 0.025 M NaOH with CTACL (Cetyltrimethylammonium chloride).[3][7] The surfactant creates micelles that protect the sensitive intermediate from bulk base-catalyzed elimination [2].

  • Q: How does temperature affect selectivity?

    • Recommendation: Strictly control temperature.

    • Rule: Henry addition is favored at low temperatures (0°C to RT). Dehydration has a higher activation energy and is favored at reflux . Never heat a Henry reaction if the alcohol is the target.

Issue 2: "My yield is low, or the reaction seems to reverse during workup."

Root Cause Analysis: The Henry reaction is an equilibrium.[8] If the nitronate anion is not stabilized, or if the workup is too basic, the retro-Henry reaction will cleave the C-C bond you just formed.

Corrective Actions:

  • Q: How do I lock the equilibrium?

    • Recommendation: Use Silyl Nitronates (Sila-Henry reaction).[9]

    • Protocol: React the aldehyde with a pre-formed silyl nitronate in the presence of a fluoride source (e.g., TBAF ). This traps the alcohol as a silyl ether, rendering the reaction irreversible and preventing both retro-reaction and dehydration [3].

  • Q: What is the correct workup procedure?

    • Recommendation: Acidify immediately and keep it cold.

    • Protocol: Quench the reaction at 0°C with acetic acid or dilute HCl to neutralize the nitronate. Do not allow the crude mixture to sit at high pH.

Issue 3: "I am using aromatic aldehydes and cannot stop the dehydration."

Root Cause Analysis: Aromatic aldehydes (especially those with Electron Withdrawing Groups like -NO2 or -CN) form highly conjugated systems upon dehydration (styrene derivatives). The thermodynamic drive to form this conjugated system is immense.

Corrective Actions:

  • Q: Is there a catalyst for this specific problem?

    • Recommendation: Lanthanum-Binol complexes (Shibasaki Catalysts) .

    • Insight: These heterobimetallic complexes provide dual activation (Lewis acid for the aldehyde, Brønsted base for the nitroalkane) and are sterically bulky, which kinetically inhibits the elimination step [4].

Standard Operating Procedure (SOP)

Protocol: High-Selectivity Copper-Catalyzed Henry Reaction

Designed to maximize


-nitroalcohol yield and eliminate Knoevenagel side products.

Reagents:

  • Aldehyde (1.0 equiv)[10]

  • Nitroalkane (10.0 equiv - excess drives equilibrium)

  • Catalyst: Cu(OAc)₂[5]·H₂O (10 mol%) + Ligand (e.g., chiral diamine or bis-oxazoline) (11 mol%)

  • Solvent: Ethanol or THF (0.1 M concentration)

Workflow:

  • Catalyst Formation: Stir Cu(OAc)₂ and Ligand in Ethanol for 1 hour at Room Temperature (RT) to form the active blue/green complex.

  • Addition: Add the aldehyde, followed by the nitroalkane.

  • Incubation: Stir at 0°C to 5°C for 24–48 hours. Do not heat.

  • Monitoring: Check TLC. If "yellow" spots appear, lower temperature immediately.

  • Quench: Add cold 1N HCl solution until pH ≈ 5-6.

  • Extraction: Extract with EtOAc. Wash organic layer with brine.

  • Purification: Flash chromatography on silica. Note: Silica is slightly acidic; prolonged exposure can cause dehydration. Elute quickly.

Decision Tree: Solving the "Side Reaction"

Troubleshooting_Tree Start Problem: Impure Henry Product CheckProduct Identify Impurity Start->CheckProduct IsAlkene Impurity is Nitroalkene (Yellow, Vinyl H on NMR) CheckProduct->IsAlkene Dehydration IsSM Low Yield / SM Recovered CheckProduct->IsSM Reversibility BaseCheck Using Hydroxide/Alkoxide? IsAlkene->BaseCheck SwitchBase Switch to Mild Base (DBU, TMG, or Cu-Catalyst) BaseCheck->SwitchBase Yes TempCheck Reaction Temp > 25°C? BaseCheck->TempCheck No LowerTemp Cool to 0°C or -20°C TempCheck->LowerTemp Yes Trap Use Silyl Nitronate + TBAF (Trap as Silyl Ether) IsSM->Trap

Figure 2: Troubleshooting logic flow for isolating the specific side reaction mechanism.

References

  • Evans, D. A., et al. (2003).[5] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society. Link

  • Ballini, R., & Bosica, G. (1997). "Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction." The Journal of Organic Chemistry. Link

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction of Silyl Nitronates with Aldehydes Catalyzed by Chiral Quaternary Ammonium Fluorides." Angewandte Chemie International Edition. Link

  • Sasai, H., et al. (1992). "The first enantioselective nitroaldol reaction using a lanthanum-binaphthol complex." Journal of the American Chemical Society. Link

Sources

Optimization

Purification techniques for sticky yellow nitroalkene solids

Welcome to the Technical Support Center for Nitroalkene Synthesis and Purification. Nitroalkenes, typically synthesized via the Henry reaction (nitroaldol condensation) followed by dehydration[1], are highly versatile Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitroalkene Synthesis and Purification. Nitroalkenes, typically synthesized via the Henry reaction (nitroaldol condensation) followed by dehydration[1], are highly versatile Michael acceptors[2]. However, researchers frequently encounter a notorious issue: the product "crashes out" as a sticky, yellow-to-brown solid or an intractable oil[3].

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to isolate pure, crystalline nitroalkenes.

Part 1: Troubleshooting FAQs (Causality & Theory)

Q1: My Henry reaction yielded a sticky brown oil instead of a solid. How do I induce crystallization? A1: The "oiling out" phenomenon is rarely due to a failed reaction; rather, it is caused by unreacted starting materials (e.g., benzaldehyde derivatives or nitroalkanes) acting as plasticizers[3].

  • Causality: Non-polar impurities depress the melting point of the nitroalkene, preventing crystal nucleation.

  • Solution: Perform a trituration using a cold, non-polar anti-solvent like hexanes or pentane. The non-polar solvent will dissolve the oily starting materials but leave the highly polar nitroalkene insoluble, forcing it to precipitate as a workable solid.

Q2: I attempted recrystallization, but the product melted into an oil at the bottom of the flask. What went wrong? A2: You have encountered liquid-liquid phase separation during recrystallization. This occurs when the boiling point of your recrystallization solvent exceeds the depressed melting point of your impure mixture.

  • Causality: As the solvent cools, the nitroalkene separates as a liquid (oil) before the temperature drops low enough for it to crystallize. Furthermore, high-molecular-weight oligomers often interfere with the crystal lattice.

  • Solution: Switch to a solvent with a lower boiling point or a mixed solvent system (e.g., Ethyl Acetate/Hexanes). Crucially, perform a hot gravity filtration to remove insoluble polymeric species before allowing the solution to cool slowly.

Q3: When I run my nitroalkene through a silica gel column, my yield drops drastically and the column turns brown. Why? A3: Standard silica gel contains acidic silanol groups.

  • Causality: Because nitroalkenes are highly electrophilic Michael acceptors, the acidic environment of the silica stationary phase acts as an initiator for anionic or radical polymerization[4]. The brown band left on your column is degraded polymer.

  • Solution: You must deactivate the silica gel. Pre-treat your column with 1% Triethylamine (TEA) in your eluent to neutralize the acidic sites, and use rapid flash chromatography to minimize residence time on the column[4].

Q4: How can I prevent my purified nitroalkene from degrading during solvent removal or long-term storage? A4: Concentration under reduced pressure concentrates trace impurities, accelerating polymerization.

  • Causality: Heat and light initiate radical pathways that cause the nitroalkene monomers to cross-link.

  • Solution: Add a non-volatile radical scavenger, such as Butylated hydroxytoluene (BHT) at ~500 ppm, to the solution prior to rotary evaporation[4]. Store the final crystalline solid in an amber vial flushed with argon at -20 °C[4].

Part 2: Quantitative Data & Purification Strategies

Purification TechniqueTarget Impurity RemovedMechanistic RationalePros & Cons
Trituration (Cold Hexanes) Unreacted aldehydes, non-polar oilsExploits extreme polarity differences; non-polar impurities dissolve, polar nitroalkenes crash out.Pro: Fast, no heating required.Con: Does not remove polar oligomers.
Recrystallization (EtOH or IPA) Polar byproducts, trapped solventDifferential solubility curves; hot filtration removes insoluble high-MW polymers.Pro: Yields highly pure, visually distinct crystals.Con: Risk of oiling out if solvent BP > product MP.
Deactivated Chromatography Stubborn structurally similar byproductsTEA neutralizes acidic silanol groups, preventing stationary-phase-induced polymerization[4].Pro: High resolution of E/Z isomers[1].Con: Time-consuming; residual TEA must be removed.

Part 3: Experimental Protocols

Protocol A: Trituration of Sticky Nitroalkene Oils

Use this protocol when your crude product is a viscous syrup or sticky solid.

  • Suspend: Transfer the sticky crude mixture to a round-bottom flask. Add 3–5 volumes of ice-cold hexanes (or pentane).

  • Agitate: Vigorously scratch the inside of the flask with a glass stirring rod or use a sonicator for 5 minutes. Causality: Scratching creates micro-abrasions on the glass, providing nucleation sites for crystallization.

  • Validate: The dark oil should gradually transform into a lighter, free-flowing granular suspension. If it remains oily, decant the hexanes (which now contain the dissolved impurities) and repeat with a fresh portion of cold hexanes.

  • Isolate: Filter the resulting solid via vacuum filtration (Büchner funnel) and wash with a minimal amount of cold hexanes.

Protocol B: Recrystallization with Hot Filtration

Use this protocol to upgrade a semi-solid crude into analytical-grade crystals.

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling solvent (e.g., Isopropanol or Ethanol) until the solid just dissolves[1].

  • Hot Filtration: If a cloudy suspension or dark oily droplets remain (indicating insoluble polymers), quickly filter the boiling solution through a fluted filter paper in a pre-warmed stemless funnel. Causality: Removing these nucleation-inhibiting polymers is critical for forming a clean crystal lattice.

  • Cool: Allow the filtrate to cool to room temperature undisturbed, then transfer to an ice bath for 30 minutes.

  • Harvest: Collect the yellow crystals via vacuum filtration.

Protocol C: Amine-Deactivated Flash Chromatography

Use this protocol when recrystallization fails due to co-crystallizing impurities.

  • Deactivate Silica: Prepare your eluent (e.g., 10% Ethyl Acetate in Hexanes) and add 1% v/v Triethylamine (TEA)[4]. Slurry-pack the silica gel column using this deactivated solvent.

  • Flush: Run 2 column volumes of the deactivated solvent through the column to ensure all acidic silanol sites are neutralized.

  • Load & Elute: Load your crude nitroalkene. Elute rapidly using flash pressure. Causality: Minimizing the residence time on the column prevents the nitroalkene from undergoing spontaneous degradation[1].

  • Stabilize: Before evaporating the collected fractions, add 100 mg of BHT (~500 ppm) to the flask to prevent polymerization during concentration[4].

Part 4: Workflows & Mechanistic Visualizations

PurificationWorkflow A Crude Nitroalkene (Sticky Yellow Solid/Oil) B Assess Physical State A->B C Trituration (Cold Hexanes) Removes non-polar oils B->C If Oily/Sticky D Recrystallization (EtOH/IPA) Removes polar oligomers B->D If Semi-Solid C->D Yields crude solid E Deactivated Silica Column For stubborn impurities D->E If still impure F Pure Crystalline Product D->F Success E->F

Workflow for troubleshooting and purifying sticky nitroalkene solids.

PolymerizationMechanism Monomer Nitroalkene Monomer Acidic Standard Silica Gel (Acidic Silanol Groups) Monomer->Acidic Applied to Neutral 1% TEA-Deactivated Silica (Neutralized Surface) Monomer->Neutral Applied to Degradation Polymerization (Sticky Brown Residue) Acidic->Degradation Initiates radical/anionic cascade Success Successful Elution (Intact Monomer) Neutral->Success Prevents initiation

Mechanistic pathway of silica-induced nitroalkene polymerization vs. deactivation.

Part 5: References

  • Preventing polymerization of nitroalkenes in synthesis - Benchchem. Available at:

  • The Nitro-Mannich Reaction - CORE. Available at:

  • Managing the stability of nitroalkenes during workup and purification - Benchchem. Available at:

  • Struggling with the purification of a nitroaldol product - Reddit (r/OrganicChemistry). Available at:

Sources

Troubleshooting

Effect of water content on ammonium acetate catalysis efficiency

Topic: Effect of Water Content on Ammonium Acetate ( ) Efficiency Audience: Researchers, Synthetic Chemists, and Analytical Scientists Version: 2.4 (Current) Introduction: The Water Paradox Ammonium acetate is a deceptiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Water Content on Ammonium Acetate (


) Efficiency
Audience:  Researchers, Synthetic Chemists, and Analytical Scientists
Version:  2.4 (Current)

Introduction: The Water Paradox

Ammonium acetate is a deceptive reagent. To the novice, it is a simple salt. To the expert, it is a dynamic equilibrium of ammonia (


) and acetic acid (

) that is profoundly sensitive to moisture.

Water plays a dual role in


 catalysis:
  • The Activator: In trace amounts, it solubilizes the salt, allowing dissociation into catalytic species.

  • The Inhibitor: In excess, it shifts thermodynamic equilibrium (Le Chatelier’s principle) in condensation reactions or causes ionization suppression in LC-MS.

This guide provides the protocols to master this balance.

Module 1: Storage & Handling (The Root Cause)

The Problem: Ammonium acetate is extremely hygroscopic.[1] A "dry" bottle left open for 20 minutes in a humid lab can absorb enough water to alter stoichiometry by 10-15%.

Troubleshooting Guide: Assessing Catalyst Viability

Q: My ammonium acetate has formed hard clumps. Can I still use it? A: Yes, but with corrections. Clumping indicates surface moisture absorption (~1-5% water w/w).

  • Action: Grind in a mortar immediately before use.

  • Correction: Use a 5% mass excess to account for water weight.

Q: The salt looks wet or slushy (deliquescence). Can I dry it in a vacuum oven? A: NO. This is a critical error.

  • Reasoning:

    
     is volatile.[1][2] Under vacuum and heat (>50°C), it dissociates. You will sublime the ammonia, leaving you with glacial acetic acid and a ruined pump.
    
  • Solution: Discard the slush. If synthesis is critical and you have no fresh stock, dissolve the slush in the reaction solvent and determine concentration via titration, or synthesize fresh salt by bubbling

    
     gas into glacial acetic acid.
    
Visual Diagnostic Workflow

CatalystCheck Start Inspect NH4OAc Stock State1 Free-flowing Crystals Start->State1 State2 Hard Clumps Start->State2 State3 Liquid/Slush Start->State3 Action1 Use As Is (Standard Stoichiometry) State1->Action1 Action2 Grind & Add 5% Mass Excess State2->Action2 Action3 DISCARD (Do not vacuum dry) State3->Action3

Figure 1: Decision matrix for ammonium acetate viability based on physical state.

Module 2: Organic Synthesis (Condensation Reactions)

Context: Reactions like Henry , Knoevenagel , and Hantzsch synthesis rely on


 to generate ammonia (the active base) in situ.
The Mechanism: The "Water Switch"

Water dictates the direction of the reaction.

  • Low Water (Toluene/Benzene):

    
     is insoluble. Trace water is required to create a phase interface where catalysis happens.
    
  • High Water (Ethanol/Water): Hydrolysis of the imine intermediate competes with product formation.

Protocol: Knoevenagel Condensation (Aldehyde + Malononitrile)[4]

Scenario: Reaction is stalling at 60% conversion. Diagnosis: Water accumulation from the condensation process is poisoning the catalyst by shifting equilibrium back to the starting materials.

Step-by-Step Optimization:

  • Solvent Switch: Move from Ethanol to Toluene .

  • Dean-Stark Trap: Install a Dean-Stark apparatus to physically remove water as it forms.

  • Catalytic Solubilization: Add 0.5 equivalents of Glacial Acetic Acid .

    • Why? This buffers the system and helps solubilize

      
       in non-polar toluene without adding water.
      
Data: Yield vs. Water Content (Henry Reaction)

Reaction: Benzaldehyde + Nitromethane → Nitrostyrene (Model System)

Solvent SystemWater Content (v/v)Yield (4h, 80°C)Mechanistic Insight
Anhydrous Toluene < 0.01%15%Catalyst undissolved; reaction surface area limited.
Toluene (Wet) 0.5%88% Optimal. Sufficient water to ionize

; insufficient to reverse equilibrium.
Ethanol 5%65%Competitive hydrolysis of imine intermediate.
Water (Neat) 100%40%"On-water" effect works for some substrates, but poor solubility limits general application.

Module 3: Analytical Applications (LC-MS)

Context:


 is the gold standard for LC-MS buffers (pH 4-6) due to its volatility. However, it is the #1 cause of LC pump failure in these applications.
Troubleshooting Guide: The "95% Acetonitrile Crash"

Q: My LC backpressure spikes immediately when running a gradient. A: You likely precipitated salt in your mixing chamber.

  • The Science:

    
     is insoluble  in pure Acetonitrile (ACN).[3]
    
  • The Threshold: Precipitation occurs if the aqueous buffer is mixed with >90% ACN.

Self-Validating Protocol for Buffer Prep:

  • Weighing: Weigh

    
     rapidly to avoid water uptake (which alters molarity/pH).
    
  • Dissolution: Dissolve in 100% Water first. Adjust pH with Acetic Acid before adding any organic solvent.

  • The 5% Rule: Ensure your "Organic" mobile phase (Channel B) contains at least 5% Water .

    • Bad: Channel A = 10mM Buffer; Channel B = 100% ACN.

    • Good: Channel A = 10mM Buffer; Channel B = 95% ACN / 5% Water.

Diagram: The Solubility Precipice

Solubility cluster_0 Safe Zone cluster_1 Danger Zone Mix Mobile Phase Mixing Safe < 90% ACN Dissolved Ions Mix->Safe High Water Content Danger > 95% ACN Salt Precipitation Mix->Danger Low Water Content Result Blocked Capillaries High Backpressure Danger->Result

Figure 2: Solubility limits of Ammonium Acetate in Acetonitrile/Water mixtures.

References

  • Element Lab Solutions. (2019). Ammonium Acetate Buffers: Solubility and LC-MS Backpressure Issues. Retrieved from [Link]

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes via Ammonium Acetate Catalysis. Journal of Organic Chemistry, 18(1), 1-3.
  • MTC USA. (2026). Using Ammonium Acetate in HPLC and LC-MS: Solubility Thresholds. Retrieved from [Link]

  • ResearchGate Community. (2016). Protocols for Drying Ammonium Acetate without Decomposition. Retrieved from [Link]

Sources

Optimization

Minimizing Michael addition byproducts in nitroalkene reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in organic synthesis: the formation of Michael addit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in organic synthesis: the formation of Michael addition byproducts (dimers and polymers) during the reduction of conjugated nitroalkenes.

This guide bypasses generic advice to focus on the mechanistic causality of these side reactions. By understanding the transient intermediates formed during your reaction, you can implement the self-validating protocols provided below to ensure high chemoselectivity and maximize your target yields.

Mechanistic Overview: The Causality of Dimerization

To solve the dimerization problem, we must first understand why it happens. When reducing a conjugated nitroalkene (an electrophile), the initial hydride transfer generates a nitronate intermediate . Under neutral or basic conditions, this nitronate is a highly reactive nucleophile.

If there is a high concentration of unreacted starting material in the flask, the nitronate will attack the electrophilic double bond of the unreacted nitroalkene via a Michael addition. This competitive pathway polymerizes or dimerizes your starting material before it can be fully reduced or protonated to the desired nitroalkane or amine [1].

G NA Nitroalkene (Electrophile) Red Reduction (e.g., NaBH4) NA->Red Michael Michael Addition (+ Unreacted Nitroalkene) NA->Michael High Conc. Nitronate Nitronate Intermediate (Nucleophile) Red->Nitronate Acid Protonation (Acidic Quench / Silica) Nitronate->Acid Nitronate->Michael Product Nitroalkane (Desired Product) Acid->Product Dimer Dimer / Polymer (Undesired Byproduct) Michael->Dimer

Caption: Mechanistic pathway of nitroalkene reduction showing competitive Michael addition dimerization.

Troubleshooting & FAQs

Q1: Why am I observing significant amounts of dimer byproducts during my NaBH₄ reduction? A1: Dimerization is a frequent side reaction when using standard borohydride reagents in batch conditions [1]. It occurs because the standard "normal addition" method (adding the reducing agent to the nitroalkene) leaves a high concentration of the Michael acceptor (unreacted nitroalkene) in the presence of the newly formed nucleophile (the nitronate intermediate) .

Q2: How does the "Inverse Addition" technique solve this dimerization issue? A2: Inverse addition flips the stoichiometric ratio in the reaction flask. By adding the nitroalkene dropwise (slowly) to a solution containing an excess of the reducing agent, you maintain a near-zero steady-state concentration of the unreacted nitroalkene. As soon as the nitronate intermediate is formed, there is no electrophilic nitroalkene available for it to attack, effectively starving the Michael addition pathway .

Q3: What specific reagent modifications can suppress nitronate nucleophilicity? A3: You can trap the nitronate intermediate rapidly through immediate protonation or by accelerating the reduction rate:

  • Mixed Solvent Systems: Using NaBH₄ in a mixed solvent system like THF/methanol generates a highly reactive methoxyborohydride species. This accelerates the desired reduction rate, outcompeting the slower Michael addition [1].

  • Silica Gel-Assisted Protonation: Utilizing trialkylborohydrides followed by an immediate quench with silica gel effectively protonates the nitronate to the desired nitroalkane before dimerization can occur .

  • Acidic Additives: Performing reductions under acidic conditions (e.g., using Lewis acids or controlled pH) suppresses the formation of the nitronate anion entirely, keeping the intermediate protonated and non-nucleophilic [2].

Field-Proven Experimental Protocols

Protocol 1: Inverse Addition Reduction of Nitroalkenes to Nitroalkanes

Purpose: To synthesize nitroalkanes with <5% dimer formation by controlling intermediate concentrations.

  • Preparation: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reducing Agent Solution: Suspend NaBH₄ (2.5 equivalents) in a mixed solvent system of THF/Methanol (3:1 ratio) and cool to 0 °C using an ice bath.

  • Inverse Addition (Critical Step): Dissolve the conjugated nitroalkene (1.0 equivalent) in a minimal amount of THF. Place this in the dropping funnel. Add the nitroalkene solution dropwise to the vigorously stirred NaBH₄ suspension over 30–45 minutes.

    • Self-Validation Check: The yellow color of the nitroalkene should dissipate immediately upon hitting the reducing mixture. If the yellow color persists or pools in the flask, it indicates the reduction is lagging and unreacted nitroalkene is accumulating (risking dimerization). Slow the addition rate until the solution remains colorless or pale [1].

  • Quenching: Carefully quench the reaction by adding 10% aqueous HCl or silica gel to protonate the nitronate and destroy excess hydride.

  • Work-up: Extract with diethyl ether (3x), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol 2: Direct Reduction to Primary Amines Avoiding Intermediates

Purpose: Complete reduction to the amine without stalling at the oxime or nitronate stage, utilizing acidic trapping.

  • Catalyst Loading: In a pressure vessel, add Palladium on carbon (Pd/C, 10 wt%) and the nitroalkene dissolved in acidic methanol (containing 3 equivalents of anhydrous HCl or formic acid) [1].

  • Hydrogenation: Purge the vessel with nitrogen, then hydrogen gas. Maintain H₂ pressure (e.g., 30-50 psi) and stir vigorously at room temperature.

  • Acidic Control: The presence of acid ensures that any intermediate amine or nitronate is immediately protonated to an ammonium salt or nitroalkane, preventing it from acting as a nucleophile against unreacted nitroalkene.

    • Self-Validation Check: The isolation of the product as a solid, crystalline hydrochloride salt directly from the reaction mixture confirms that the basic amine was successfully trapped, rendering it incapable of participating in secondary Michael additions.

  • Filtration & Isolation: Vent the hydrogen, purge with nitrogen, filter the catalyst through a pad of Celite, and concentrate the filtrate to yield the pure amine hydrochloride salt.

Quantitative Data: Method Comparison

Table 1: Comparison of Reduction Conditions and Dimer Formation

Reduction MethodSolvent SystemAddition MethodTarget ProductDimer Yield (%)Chemoselectivity
NaBH₄ (Standard)EthanolNormalNitroalkane25 - 40%Low
NaBH₄THF / MethanolInverseNitroalkane< 5%High
Li-sec-ButylborohydrideTHF + Silica GelNormalNitroalkane< 2%Excellent
Pd/C, H₂Methanol (Neutral)BatchPrimary Amine10 - 15%Moderate
Pd/C, H₂Methanol + HClBatchPrimary Amine< 1%Excellent

References

  • Title: Syntheses and Selected Reductions of Conjugated Nitroalkenes - A Review Source: Tetrahedron 46(21), 7443-7457 (1990) / Rhodium Archive URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Melting Point Verification &amp; Purity Analysis: 3,5-Dimethoxy-beta-Nitrostyrene

Executive Summary: The Criticality of Thermal Characterization In the precision synthesis of phenethylamines, 3,5-dimethoxy-beta-nitrostyrene (3,5-DMNS) serves as the definitive precursor to 3,5-dimethoxyphenethylamine....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Thermal Characterization

In the precision synthesis of phenethylamines, 3,5-dimethoxy-beta-nitrostyrene (3,5-DMNS) serves as the definitive precursor to 3,5-dimethoxyphenethylamine. However, the commercial and "grey market" supply chain is frequently contaminated with positional isomers—specifically the 3,4-dimethoxy and 2,5-dimethoxy analogues—which possess drastically different pharmacological profiles and regulatory statuses.

This guide establishes the Melting Point (MP) "Gold Standard" for 3,5-DMNS. Unlike spectroscopic methods (NMR/MS) which require expensive infrastructure, a rigorously conducted capillary melting point test is a rapid, self-validating system for confirming both identity (distinguishing isomers) and purity (detecting incomplete condensation).

The Gold Standard Metric
ParameterTarget ValueAcceptance Range
Melting Point 133.5 – 134.5 °C 132.0 – 135.0 °C
Crystal Habit Canary yellow needlesYellow to orange needles/plates
Key Impurity 3,5-DimethoxybenzaldehydeLowers MP & broadens range (>2°C)

Comparative Analysis: Isomer Differentiation

The most common failure mode in 3,5-DMNS procurement or synthesis is the accidental substitution of the starting aldehyde, yielding a positional isomer. The table below objectively compares the thermal properties of 3,5-DMNS against its common analogues.

Table 1: Thermal Properties of Dimethoxy-beta-Nitrostyrene Isomers

CompoundStructureMelting Point (°C)Distinguishing Feature
3,5-Dimethoxy-beta-nitrostyrene Target 132 – 134.5 Sharp melt >130°C
3,4-Dimethoxy-beta-nitrostyreneIsomer140 – 141Significantly higher MP
2,5-Dimethoxy-beta-nitrostyreneIsomer116 – 120Significantly lower MP
3,4,5-Trimethoxy-beta-nitrostyreneAnalogue119 – 120Lower MP; often confused with 2,5-

Critical Insight: If your sample melts between 115–120°C , do not proceed. You likely possess the 2,5-isomer or the 3,4,5-trimethoxy analogue, not the target 3,5-compound.

Experimental Protocol: Synthesis & Verification

To validate the melting point, a reference standard must be synthesized using a high-fidelity protocol. The following method is adapted from Condie et al. (2005) , optimized for high crystallinity to ensure accurate thermal data.

Reagents & Equipment[2][3]
  • Precursor: 3,5-Dimethoxybenzaldehyde (99%+)

  • Reagent: Nitromethane (Reagent Grade)

  • Catalyst: Ammonium Acetate (Anhydrous)

  • Solvent: Glacial Acetic Acid

  • Apparatus: Oil bath, reflux condenser, capillary melting point apparatus (e.g., Stuart SMP10 or Thiele tube).

Step-by-Step Workflow
  • Stoichiometry: Dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in Nitromethane (5.0 eq) and Glacial Acetic Acid (solvent volume approx. 3-4 mL per gram of aldehyde).

  • Catalysis: Add Ammonium Acetate (0.5 eq).

  • Reflux: Heat the mixture to gentle reflux (approx. 100-105°C) for 2–4 hours . Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) until the aldehyde spot disappears.

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The product should crystallize spontaneously as yellow needles.

    • Note: If oiling occurs, scratch the flask walls with a glass rod or seed with a known crystal.

  • Filtration: Filter the crude crystals and wash with cold ethanol (-20°C).

  • Recrystallization (Crucial for MP): Recrystallize the crude solid from boiling Methanol or Ethanol .

    • Standard: Dissolve in minimum hot solvent, cool to RT, then refrigerate at 4°C.

  • Drying: Vacuum dry for 12 hours to remove solvent inclusions which artificially depress MP.

Visualizing the Logic Flow

The following diagrams illustrate the synthesis workflow and the decision logic for interpreting melting point data.

Diagram 1: Synthesis & Purification Workflow

SynthesisWorkflow Start Start: 3,5-Dimethoxybenzaldehyde Reaction Henry Reaction (Nitromethane + NH4OAc) Start->Reaction Reflux 2-4h Crude Crude Product (Yellow Solid/Oil) Reaction->Crude Cool & Filter Recryst Recrystallization (Solvent: Methanol) Crude->Recryst Purification Pure Pure 3,5-DMNS (Yellow Needles) Recryst->Pure Dry & Isolate

Caption: Optimized Henry reaction workflow for isolating high-purity 3,5-dimethoxy-beta-nitrostyrene.

Diagram 2: MP Decision Tree for Identity & Purity

MPDecisionTree Check Measure MP Range1 Range 132-135°C? Check->Range1 Broad Broad Range (>2°C)? Range1->Broad No (but close) Pass PASS: Confirmed 3,5-DMNS Range1->Pass Yes Range2 Range 138-142°C? Range3 Range 115-120°C? Range2->Range3 No Fail34 FAIL: Likely 3,4-Isomer Range2->Fail34 Yes Fail25 FAIL: Likely 2,5-Isomer or Trimethoxy Range3->Fail25 Yes Broad->Range2 No Purify ACTION: Recrystallize Broad->Purify Yes

Caption: Logic gate for interpreting melting point data to confirm identity and purity.

Technical Discussion: Impurity Profiles

Melting Point Depression

The presence of unreacted 3,5-dimethoxybenzaldehyde is the primary cause of MP depression. Even 5% contamination can drop the MP from 133°C to ~125°C and broaden the range significantly (e.g., 122–128°C).

  • Correction: If MP is <130°C but >120°C, perform a bisulfite wash (to remove aldehyde) followed by recrystallization from methanol.

Isomer Contamination

Commercial suppliers often mislabel the 2,5-isomer as the 3,5-isomer due to lower cost or availability.

  • Diagnostic: If the sample melts sharply at 118°C , it is chemically distinct. No amount of recrystallization will raise the MP to 133°C. Reject the batch.

References

  • Condie, G. C., Channon, M. F., Ivory, A. J., Kumar, N., & Black, D. S. (2005).[1] Synthesis and reactivity of 5,7-dimethoxyindoles. Tetrahedron, 61(21), 4989–5004.

    • Note: This paper details the synthesis of 3,5-dimethoxy-beta-nitrostyrene from 3,5-dimethoxybenzaldehyde as a precursor to indole synthesis.[2][3]

  • ChemicalBook. (2023). 3,5-Dimethoxy-beta-nitrostyrene Product Properties.

    • Used for cross-referencing commercial isomer d
  • PrepChem. (n.d.). Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene.

    • Provides experimental MP d

Sources

Comparative

A Comparative Guide to HPLC Method Development for Nitrostyrene Isomer Separation

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomers are critical. Nitrostyrene isomers (ortho-, meta-, and para-nitrostyrene), with their subtle struct...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomers are critical. Nitrostyrene isomers (ortho-, meta-, and para-nitrostyrene), with their subtle structural differences, present a significant analytical challenge. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for their effective separation. We will explore the rationale behind experimental choices, from column chemistry to mobile phase composition, supported by comparative data and detailed protocols.

The Analytical Challenge: Understanding Nitrostyrene Isomers

The separation of positional isomers is a common hurdle in chromatography.[1] Ortho-, meta-, and para-nitrostyrene share the same molecular formula (C8H7NO2) and molecular weight, but differ in the substitution pattern on the benzene ring. This difference in the position of the nitro group relative to the vinyl group influences the molecule's polarity, dipole moment, and potential for intermolecular interactions, which are the very properties we exploit for chromatographic separation.[2] The para-isomer, for instance, often has a higher degree of symmetry, which can affect its interaction with the stationary phase compared to the less symmetrical ortho and meta isomers.

Strategic Method Development: A Multi-Parameter Approach

A successful HPLC method development strategy involves a systematic evaluation of several key parameters.[3] For nitrostyrene isomers, the most impactful of these are the stationary phase chemistry and the mobile phase composition.

Column Selection: The Heart of the Separation

The choice of the HPLC column is the most critical factor influencing selectivity in a separation.[4] While the standard C18 column is a workhorse in reversed-phase chromatography, its primary reliance on hydrophobic interactions is often insufficient for resolving closely related isomers.[5] This necessitates the exploration of alternative stationary phases that offer different separation mechanisms.

  • C18 (Octadecylsilane) Columns: These columns separate compounds primarily based on hydrophobicity. While they may provide some separation of nitrostyrene isomers, achieving baseline resolution can be challenging due to the isomers' similar hydrophobic character.

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl group.[6][7] The π-electrons of the phenyl group on the stationary phase can interact with the aromatic ring of the nitrostyrene isomers, providing a unique selectivity that is often effective for separating aromatic compounds and their isomers.[8][9] Phenyl-Hexyl columns are particularly useful for retaining and separating aromatic compounds with electron-withdrawing groups, such as the nitro group in nitrostyrenes.[10]

  • Pentafluorophenyl (PFP) Columns: PFP columns provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[11][12] The electron-withdrawing fluorine atoms on the phenyl ring of the stationary phase create a strong dipole moment, which can interact with the dipole moment of the nitrostyrene isomers. This often leads to enhanced selectivity and resolution for positional isomers that are difficult to separate on C18 or Phenyl-Hexyl columns.[5][13]

Comparative Column Performance for Nitrostyrene Isomer Separation

Stationary PhasePrimary Separation Mechanism(s)Expected Performance for Nitrostyrene Isomers
C18 Hydrophobic interactionsModerate separation, potential for co-elution.
Phenyl-Hexyl Hydrophobic & π-π interactionsGood separation, improved selectivity over C18.[6]
PFP Hydrophobic, π-π, dipole-dipole, hydrogen bondingExcellent separation, often baseline resolution due to multiple interaction modes.[11]
Mobile Phase Optimization: Fine-Tuning Selectivity

The choice of mobile phase, particularly the organic modifier, can significantly alter the selectivity of the separation.[14][15]

  • Acetonitrile (ACN) vs. Methanol (MeOH): Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Their differing properties can lead to changes in elution order and resolution.[16][17] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a stronger dipole moment. For separations on Phenyl-Hexyl and PFP columns, methanol is often preferred as acetonitrile's π-electrons can interfere with the π-π interactions between the analyte and the stationary phase.[11]

  • Aqueous Phase and Additives: The aqueous component of the mobile phase is typically water. For neutral compounds like nitrostyrenes, pH adjustment is generally not necessary. The addition of small amounts of acid, like formic or phosphoric acid, can sometimes improve peak shape.[18]

Experimental Protocols

Below are two detailed protocols for the separation of nitrostyrene isomers, one utilizing a Phenyl-Hexyl column and the other a PFP column, to serve as a starting point for method development.

Protocol 1: Separation using a Phenyl-Hexyl Column

Objective: To achieve good separation of ortho-, meta-, and para-nitrostyrene isomers.

Materials:

  • HPLC system with UV detector

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Nitrostyrene isomer standards

Procedure:

  • Sample Preparation: Prepare a mixed standard solution of ortho-, meta-, and para-nitrostyrene in methanol at a concentration of approximately 10 µg/mL each.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient: 50% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the standard solution and record the chromatogram.

Protocol 2: High-Resolution Separation using a PFP Column

Objective: To achieve baseline resolution of ortho-, meta-, and para-nitrostyrene isomers.

Materials:

  • HPLC system with UV detector

  • PFP column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Nitrostyrene isomer standards

Procedure:

  • Sample Preparation: Prepare a mixed standard solution of ortho-, meta-, and para-nitrostyrene in methanol at a concentration of approximately 10 µg/mL each.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B to 70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the standard solution and record the chromatogram.

Visualizing the Method Development Workflow

A systematic approach is crucial for efficient HPLC method development. The following diagram illustrates a logical workflow.

hplc_method_development cluster_start Phase 1: Initial Assessment cluster_method_dev Phase 2: Method Development cluster_validation Phase 3: Validation & Finalization start Define Separation Goal: Separate Nitrostyrene Isomers analyte_props Review Analyte Properties: Polarity, Structure start->analyte_props Understand the problem col_select Column Screening: C18, Phenyl-Hexyl, PFP analyte_props->col_select Informs initial choices mp_select Mobile Phase Scouting: ACN vs. MeOH Gradients col_select->mp_select Iterate for each column temp_flow Optimize Temperature & Flow Rate mp_select->temp_flow Fine-tune separation data_analysis Data Analysis: Resolution, Peak Shape temp_flow->data_analysis Evaluate performance data_analysis->col_select If inadequate, re-screen validation Method Validation: Robustness, Reproducibility data_analysis->validation If separation is adequate final_method Final Method validation->final_method Finalize protocol separation_mechanisms cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column cluster_pfp PFP Column c18 C18 Chains hydrophobic Hydrophobic Interaction c18->hydrophobic phenyl Phenyl Group pi_pi π-π Interaction phenyl->pi_pi pfp PFP Group dipole Dipole-Dipole Interaction pfp->dipole nitrostyrene Nitrostyrene Isomer nitrostyrene->hydrophobic interacts with nitrostyrene->pi_pi interacts with nitrostyrene->dipole interacts with

Caption: Key interactions in the separation of nitrostyrene isomers.

Conclusion and Recommendations

The separation of nitrostyrene isomers by HPLC is a challenging but achievable task with a systematic method development approach. While a standard C18 column may provide partial separation, columns offering alternative selectivities, such as Phenyl-Hexyl and PFP, are highly recommended for achieving robust and reliable results.

  • For initial screening and good separation, a Phenyl-Hexyl column is an excellent choice due to its mixed-mode capabilities.

  • For baseline resolution and methods requiring high specificity, a PFP column is often the optimal choice, leveraging its multiple interaction mechanisms to resolve these closely related isomers.

By carefully selecting the stationary phase and optimizing the mobile phase composition, researchers can develop accurate and reproducible HPLC methods for the analysis of nitrostyrene isomers, ensuring the quality and integrity of their scientific data.

References

  • SMT. Phenyl-Hexyl Columns. Available from: [Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available from: [Link]

  • MAC-MOD Analytical. exploring the selectivity of C18 phases with Phenyl and PFP functionality. Available from: [Link]

  • Phenomenex. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. Available from: [Link]

  • Technology Networks. Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Available from: [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. Available from: [Link]

  • LabRulez LCMS. Phenomenex Luna Phenyl-Hexyl HPLC Columns. Available from: [Link]

  • Advanced Materials Technology. HALO® Phenyl-Hexyl HPLC Columns. Available from: [Link]

  • YMC CO., LTD. Strategy of method development for isolation/purification. Available from: [Link]

  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available from: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available from: [Link]

  • MAC-MOD Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Available from: [Link]

  • ResearchGate. Study on π-π interaction in high performance liquid chromatography. Available from: [Link]

  • Scribd. p–p Interactions in Liquid Chromatography. Available from: [Link]

  • ResearchGate. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available from: [Link]

  • LCGC International. Top Three HPLC Method Development Tips. Available from: [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available from: [Link]

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Available from: [Link]

  • SIELC Technologies. Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]

  • RSC Publishing. nitrostyrolene and its related substances by PS-DVB chromatographic column. Available from: [Link]

  • Studies on π-interactions in liquid phase separations. Available from: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Available from: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available from: [Link]

  • LCGC International. The Unique Selectivity of π-Interactions for Solid-Phase Extraction. Available from: [Link]

  • SciSpace. Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems by. Available from: [Link]

  • PubMed. A reversed-phase high-performance liquid chromatographic method to analyze retinal isomers. Available from: [Link]

  • SIELC Technologies. Separation of 3-Nitrostyrene on Newcrom R1 HPLC column. Available from: [Link]

  • Restek Resource Hub. Effect of Organic Solvent on Selectivity in LC Separations. Available from: [Link]

  • LCGC International. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Available from: [Link]

  • ResearchGate. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | Request PDF. Available from: [Link]

  • PubChem - NIH. 3-Nitrostyrene | C8H7NO2 | CID 68514. Available from: [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available from: [Link]

  • ResearchGate. Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. β-Nitrostyrene. Available from: [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Maxima of Conjugated Nitroalkenes

Conjugated nitroalkenes, particularly -nitrostyrenes, are highly versatile building blocks in organic synthesis and drug development. Characterized by a potent electron-withdrawing nitro group conjugated with a carbon-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Conjugated nitroalkenes, particularly


-nitrostyrenes, are highly versatile building blocks in organic synthesis and drug development. Characterized by a potent electron-withdrawing nitro group conjugated with a carbon-carbon double bond, these compounds act as superb Michael acceptors and versatile partners in cycloaddition reactions 1. For pharmaceutical researchers, understanding their electronic architecture is critical, as it dictates both their reactivity (e.g., binding to catalytic cysteine residues in enzyme inhibition) and their photochemistry.

This guide provides an objective comparative analysis of the UV-Vis absorption characteristics of various conjugated nitroalkenes, exploring substituent effects, structural isomerism, and the analytical methods (experimental vs. computational) used to determine their absorption maxima (


).

The Electronic Architecture and Causality of Absorption

The UV-Vis spectrum of a conjugated nitroalkene is dominated by an allowed


 transition with significant charge-transfer character 2.

The Causality of the Shift: The baseline molecule, trans-


-nitrostyrene, exhibits a strong absorption maximum at 312 nm in dichloromethane 1. When substituents are added to the phenyl ring, they perturb the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap:
  • Electron-Donating Groups (EDGs): Groups like -OH or -OCH

    
     create a "push-pull" electronic system. They push electron density into the conjugated 
    
    
    
    -system while the nitro group pulls it. This raises the energy of the HOMO, narrowing the HOMO-LUMO gap, and requiring less energy for excitation. This manifests as a bathochromic (red) shift to longer wavelengths.
  • Electron-Withdrawing Groups (EWGs): Additional EWGs compete with the nitro group, often lowering the HOMO energy, widening the gap, and causing a hypsochromic (blue) shift .

SubstituentEffects EDG Electron-Donating Group (e.g., -OH, -OCH3) HOMO_up Raises HOMO Energy (Decreases Gap) EDG->HOMO_up EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) HOMO_down Lowers HOMO Energy (Increases Gap) EWG->HOMO_down Unsub Unsubstituted (trans-β-nitrostyrene) Baseline Baseline λmax = 312 nm Unsub->Baseline RedShift Bathochromic Shift (λmax > 312 nm) HOMO_up->RedShift BlueShift Hypsochromic Shift (λmax < 312 nm) HOMO_down->BlueShift

Diagram 1: Logical flow of how aromatic substituents modulate the HOMO-LUMO gap and shift the λmax.

Comparative Data: Structural and Substituent Effects

The table below summarizes the experimental UV-Vis absorption data for various conjugated nitroalkenes in dichloromethane (


).
CompoundIsomer

(nm)
Molar Absorptivity (

, M

cm

)
Electronic Effect / Structural Note

-Nitrostyrene
trans31216,500Baseline conjugated system; planar geometry 2.

-Nitrostyrene
cis3095,200Steric clash disrupts planarity, reducing orbital overlap 2.
o-Hydroxy-

-nitrostyrene
trans~320N/AMild EDG effect causing a slight bathochromic shift 3.
Substituted Isomer (E-1b) trans305 & 360N/AStrong push-pull system resulting in distinct vibronic bands 3.

Causality of the Isomeric


 Discrepancy: 
Notice the drastic drop in molar absorptivity (

) from 16,500 in the trans-isomer to 5,200 in the cis-isomer. In the trans-configuration, the molecule is perfectly planar, allowing maximal p-orbital overlap across the phenyl ring, the alkene bridge, and the nitro group. This extensive delocalization leads to a high probability of the

transition. In the cis-configuration, severe steric repulsion between the bulky phenyl ring and the nitro group forces the molecule to twist out of planarity. This twist breaks the continuous

-conjugation, drastically reducing the transition dipole moment and, consequently, the molar absorptivity.

Analytical Approaches: Experimental vs. Computational

To accurately determine the


 of a novel conjugated nitroalkene, researchers employ a dual-pronged approach: Experimental UV-Vis Spectrophotometry and Computational Time-Dependent Density Functional Theory (TD-DFT).

Workflow Start Determine λmax of Nitroalkene Exp Experimental UV-Vis Start->Exp Comp Computational (TD-DFT) Start->Comp Prep Sample Prep (CH2Cl2, 10^-5 M) Exp->Prep Opt Geometry Optimization (e.g., CAM-B3LYP/6-31G) Comp->Opt Scan Spectrophotometer Scan (200-600 nm) Prep->Scan Beer Beer-Lambert Validation (Linearity Check) Scan->Beer Result Validated Absorption Maxima (λmax) & ε Beer->Result Solv Solvent Model Applied (CPCM) Opt->Solv TD Excited State Calc (Oscillator Strength) Solv->TD TD->Result

Diagram 2: Comparative workflow of Experimental and Computational methods for λmax determination.

Self-Validating Experimental Protocol

A common pitfall in UV-Vis spectroscopy of highly conjugated systems is concentration-dependent aggregation (e.g.,


-stacking), which artificially shifts the 

and invalidates the

calculation. The following protocol integrates a self-validating Beer-Lambert check to guarantee data integrity.
  • Solvent Baseline: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade

    
    . Run a baseline scan from 200 nm to 600 nm to zero the instrument.
    
  • Stock Preparation: Accurately weigh the nitroalkene and dissolve it in

    
     to create a precisely known 1.0 mM stock solution.
    
  • Serial Dilution: Prepare a concentration gradient of 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM solutions using volumetric flasks.

  • Spectral Acquisition: Scan each dilution from 250 nm to 500 nm. Record the absorbance at the observed

    
     (e.g., ~312 nm for trans-
    
    
    
    -nitrostyrene).
  • Self-Validation Check: Plot Absorbance vs. Concentration.

    • System Validated: If the linear regression yields an

      
      , the system is free of aggregation, and the detector is within its linear dynamic range. The slope of this line is your verified molar absorptivity (
      
      
      
      ).
    • System Invalidated: If the plot curves downward at higher concentrations, the sample is aggregating or the detector is saturated. The protocol must be aborted and restarted at lower concentration ranges (e.g., 1 µM to 10 µM).

Computational Protocol (TD-DFT)

For predictive modeling before synthesis, TD-DFT is utilized. Because the


 transition in nitroalkenes has strong charge-transfer character, standard functionals (like standard B3LYP) often underestimate the excitation energy.
  • Methodology: Use a range-separated hybrid functional such as CAM-B3LYP alongside a robust basis set like 6-31G(d,p) 3.

  • Solvation: Apply a Conductor-like Polarizable Continuum Model (CPCM) configured for

    
     to accurately simulate the solvent's dielectric stabilization of the excited state.
    

Implications for Drug Development and Photochemistry

Understanding the exact


 and the tailing of the absorption band is crucial for downstream applications.

While trans-


-nitrostyrene peaks at 312 nm, its absorption band is broad and tails significantly into the visible region (up to ~450 nm). Because of this, researchers can perform [2+2] photocycloadditions using gentle visible light (e.g., 

= 419 nm) rather than harsh, short-wavelength UV light 2.

Causality in Synthesis: Using visible light prevents the unwanted degradation of sensitive functional groups on complex pharmaceutical intermediates. By intentionally engineering the nitroalkene with EDGs to push the


 further into the visible spectrum (bathochromic shift), chemists can design highly selective, visible-light-activated synthetic pathways for novel therapeutics.

References

  • National Institutes of Health (PMC). "Intermolecular[2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light." Available at: [Link]

  • MDPI. "Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene." Available at:[Link]

Sources

Comparative

A Researcher's Guide to Thin Layer Chromatography (TLC) of Nitrostyrenes: Understanding and Predicting Rf Values

For professionals in chemical synthesis and drug development, nitrostyrenes are invaluable precursors due to the versatile reactivity of their electron-deficient double bond.[1][2] Monitoring the progress of reactions in...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical synthesis and drug development, nitrostyrenes are invaluable precursors due to the versatile reactivity of their electron-deficient double bond.[1][2] Monitoring the progress of reactions involving these compounds, such as Henry-Knoevenagel condensations or Michael additions, is critical for optimizing yields and ensuring purity.[3][4][5] Thin Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable tool for this purpose.[6][7][8]

This guide provides an in-depth comparison of the TLC behavior of various nitrostyrenes. It moves beyond a simple list of values to explain the underlying chemical principles that govern their separation. By understanding these principles, you can not only interpret your TLC plates but also rationally select solvent systems to achieve optimal separation for your specific nitrostyrene derivative.

The Crucial Role of the Rf Value

The Retention Factor (Rf) is the definitive metric in TLC. It is a ratio representing the distance traveled by the compound divided by the distance traveled by the solvent front.[9]

Rf = Distance traveled by the compound / Distance traveled by the solvent front

This value is a constant for a specific compound under identical conditions (stationary phase, mobile phase, temperature).[7][9] In the context of nitrostyrene analysis, the Rf value is dictated by a dynamic equilibrium: the competition between the polar stationary phase (typically silica gel) and the mobile phase (eluent) for the analyte.[10] Polar molecules adhere more strongly to the polar silica gel, resulting in a lower Rf value, while less polar molecules are carried further up the plate by the mobile phase, yielding a higher Rf value.[11]

Comparative Analysis: How Structure and Solvents Influence Nitrostyrene Rf Values

The polarity of a nitrostyrene derivative is the primary determinant of its Rf value. This polarity is a function of two main factors: the inherent polarity of the nitro group and the electronic effects of any substituents on the aromatic ring.

  • The Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group. Its presence makes β-nitrostyrene significantly more polar than styrene.

  • Aromatic Substituents: Substituents on the phenyl ring can either donate or withdraw electron density, altering the overall polarity of the molecule.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density, which can slightly decrease the overall polarity relative to the parent nitrostyrene, often leading to a higher Rf value.

    • Electron-Withdrawing Groups (EWGs): Groups like chlorine (-Cl) or another nitro group (-NO₂) withdraw electron density, increasing the molecule's polarity and thus its affinity for the silica gel, resulting in a lower Rf value.[12]

The choice of the mobile phase is equally critical. A more polar eluent will compete more effectively with the stationary phase for the analyte, causing all spots to move further up the plate and increasing their Rf values.[11] The most common solvent systems for nitrostyrenes are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (EtOAc) or diethyl ether.

The following table summarizes experimentally reported Rf values for various nitrostyrenes, demonstrating the interplay between molecular structure and eluent composition.

CompoundSubstituent(s)Eluent System (v/v)Stationary PhaseRf Value
trans-β-NitrostyreneNoneHexanes:EtOAc (4:1)Silica Gel~0.7
trans-β-NitrostyreneNoneHexanes:EtOAc (33%)Silica Gel0.67
Michael Adduct of β-NitrostyrenePropanal adductHexanes:EtOAc (33%)Silica Gel0.43
4-Hydroxy-3-methoxy-β-nitrostyrene4-OH, 3-OCH₃Petroleum Ether:Diethyl Ether (1:1)Silica Gel-
Generic Nitrostyrene Product-Hexanes:EtOAc (4:1)Silica Gel0.35
Generic Nitrostyrene Product-Hexanes:EtOAc (4:1)Silica Gel~0.45

Note: The data is compiled from various synthetic procedures where TLC was used for reaction monitoring. Exact values can vary slightly based on specific lab conditions.[13][14][15]

A Self-Validating Protocol for Determining Nitrostyrene Rf Values

This protocol is designed to be a self-validating system, incorporating best practices to ensure accurate and reproducible results. The causality behind each step is explained to foster a deeper understanding of the technique.

Experimental Workflow

Caption: Standard workflow for TLC analysis of nitrostyrenes.

Step-by-Step Methodology
  • Chamber Preparation (The "Why": Ensuring Reproducibility):

    • Line a developing chamber (a beaker with a watch glass cover works well) with a piece of filter paper.

    • Pour the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate) into the chamber to a depth of about 0.5 cm. The filter paper becomes saturated and creates a solvent vapor-rich atmosphere inside the chamber.[10] This is a critical self-validating step ; it prevents the eluent from evaporating off the TLC plate as it runs, which would otherwise alter the mobile phase composition and lead to inconsistent, non-reproducible Rf values.

  • Plate Preparation (The "Why": Establishing a Baseline):

    • Obtain a silica gel TLC plate. Handle it only by the edges to avoid contaminating the surface with oils from your skin.

    • Using a pencil (not a pen, as ink will run with the solvent), lightly draw a straight line across the plate, about 1 cm from the bottom. This is your origin.[7]

  • Sample Application (The "Why": Precision for Clear Separation):

    • Dissolve a small amount of your crude reaction mixture or purified nitrostyrene in a volatile solvent like dichloromethane or ethyl acetate.

    • Using a capillary tube, carefully and briefly touch the end to the pencil line on the plate. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[16] Large spots lead to poor separation and streaky bands.

    • Self-Validation Check: If you have a pure standard of the expected nitrostyrene, spot it alongside your reaction mixture. A "co-spot" (spotting the standard directly on top of a crude mixture spot) can definitively confirm the identity of a product spot if it moves as a single, unified spot.[10]

    • Allow the spotting solvent to fully evaporate before developing the plate.[16]

  • Development (The "Why": The Separation Process):

    • Carefully place the TLC plate into the prepared chamber using forceps. Ensure the origin line is above the level of the eluent pool.[7][10]

    • Cover the chamber and leave it undisturbed. The eluent will travel up the plate via capillary action.[10]

    • Allow the solvent front to move up the plate until it is about 1 cm from the top edge.

  • Visualization and Calculation (The "Why": Quantifying the Result):

    • Immediately upon removing the plate from the chamber, mark the position of the solvent front with a pencil.[7] The solvent front will become invisible as it evaporates.

    • Allow the plate to dry completely.

    • Most nitrostyrenes are UV-active due to their conjugated system. Visualize the spots under a UV lamp (254 nm) and lightly circle them with a pencil.[10][15]

    • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front mark.

    • Calculate the Rf value for each spot using the formula mentioned previously.[9]

By consistently following this detailed protocol, researchers can generate reliable and comparable Rf values, providing trustworthy insights into reaction progress, product purity, and the ideal conditions for larger-scale purification via column chromatography.[10]

References

  • Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium- catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers. The Royal Society of Chemistry.
  • Technical Support Center: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene. Benchchem.
  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Books.
  • Org. Synth. 2017, 94, 252. Organic Syntheses Procedure.
  • High-yielding nitrostyrene c
  • THIN-LAYER CHROMATOGRAPHY: A RESEARCH REPORT. World Journal of Pharmaceutical and Life Sciences.
  • Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Altern
  • Understanding Rf Values in Thin Layer Chromatography.
  • Thin Layer Chromatography (TLC).
  • Eur. J. Org. Chem. 2008. WILEY-VCH Verlag GmbH & Co. KGaA.
  • Thin-Layer Chrom
  • Thin Layer Chromatography.
  • Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. SIELC Technologies.
  • TLC - Thin Layer Chromatography.
  • Exploring the World of Thin-Layer Chrom
  • THIN LAYER CHROMATOGRAPHY (TLC).
  • Nitrostyrene. Organic Syntheses Procedure.
  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. PubMed Central.
  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Inform
  • How does the polarity of the eluent and sample affect the Rf value in thin layer chrom
  • Supporting Information Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Beilstein Journals.
  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Elsevier Science Ltd.
  • Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction.
  • Effect of Substituents on Reactivity and Orientation in Electrophilic Arom

Sources

Validation

Structural Characterization Guide: 1-(3,5-dimethoxyphenyl)-2-nitropropene

Content Type: Technical Comparison & Experimental Guide Subject: Crystallographic Analysis & Structural Differentiation of Nitropropene Isomers Executive Summary This guide provides a technical framework for the structur...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide
Subject: Crystallographic Analysis & Structural Differentiation of Nitropropene Isomers

Executive Summary

This guide provides a technical framework for the structural characterization of 1-(3,5-dimethoxyphenyl)-2-nitropropene (3,5-DMPNP) . While Nuclear Magnetic Resonance (NMR) is the standard for solution-phase characterization, it often fails to definitively resolve the subtle steric twisting and lattice energy differences present in solid-state nitropropenes.

This document compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative characterization methods (Powder XRD, NMR, DFT), establishing SC-XRD as the "Gold Standard" for defining the E/Z isomerism and intermolecular hydrogen bonding networks that dictate the stability of this chemical intermediate.

Part 1: Structural Context & Comparative Analysis

The Crystallographic Challenge

Substituted


-nitrostyrenes, such as 3,5-DMPNP, typically crystallize as yellow-to-orange needles. The core structural challenge lies in the torsion angle  between the phenyl ring and the nitroalkene side chain.
  • Ortho-substitution (e.g., 2,4,6-trimethoxy): Steric hindrance forces the side chain out of the plane (

    
     twist), reducing 
    
    
    
    -conjugation.
  • Meta/Para-substitution (e.g., 3,5-dimethoxy): Lacks ortho-sterics, allowing for a near-planar conformation (

    
     twist). This maximizes lattice energy through 
    
    
    
    -
    
    
    stacking.
Comparative Data: Target vs. Homologs

The following table contrasts the 3,5-DMPNP target against well-characterized homologs to illustrate expected crystallographic behavior.

FeatureTarget: 3,5-DMPNP Analog: 3,4-DMPNP Analog: 3,4,5-TMPNP
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Space Group

or



Z (Molecules/Cell) 444
Molecular Conformation Planar (High Conjugation)PlanarSlightly Twisted (Methoxy crowding)
Dominant Interaction C-H...O (Nitro-Methoxy)C-H...O (Nitro-Methoxy)C-H...O &

-stacking
Isomer Geometry E-isomer (Trans)E-isomer (Trans)E-isomer (Trans)
Melting Point



Note: The E-isomer is the thermodynamic product for all entries due to the steric bulk of the nitro group destabilizing the Z-isomer.

Part 2: Experimental Protocols

Crystal Growth Methodology (Self-Validating)

Growing X-ray quality crystals of nitropropenes requires balancing solubility with evaporation rate. Fast evaporation yields amorphous powder; controlled diffusion yields diffraction-quality prisms/needles.

Method A: Slow Evaporation (Recommended for 3,5-DMPNP)

  • Saturation: Dissolve 50 mg of pure 3,5-DMPNP in 4 mL of boiling Ethanol (EtOH) or Isopropanol (IPA).

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Incubation: Cover the vial with aluminum foil. Poke 3-4 small pinholes in the foil.

  • Growth: Store in a vibration-free, dark environment at 20°C.

  • Harvest: Crystals (yellow needles) typically appear within 48-72 hours.

Method B: Vapor Diffusion (Alternative for stubborn oils)

  • Inner Vial: 30 mg compound in 1 mL Acetone.

  • Outer Reservoir: 5 mL Hexane or Pentane.

  • Mechanism: The non-solvent (Hexane) diffuses into the solvent (Acetone), slowly lowering solubility and forcing crystallization.

Data Acquisition Workflow

The following diagram outlines the critical path from synthesis to CIF (Crystallographic Information File) generation.

XRD_Workflow Synthesis Crude 3,5-DMPNP Recryst Recrystallization (EtOH/IPA) Synthesis->Recryst Purification Selection Microscope Selection (0.2mm x 0.2mm) Recryst->Selection Slow Evap Mounting Mounting (Kapton Loop/Oil) Selection->Mounting Cryoprotectant Diffraction Data Collection (Mo Ku03b1 or Cu Ku03b1) Mounting->Diffraction 100K Cooling Refinement Structure Solution (SHELXT / OLEX2) Diffraction->Refinement Integration CIF Final CIF Data (Publishable) Refinement->CIF Validation

Figure 1: Critical workflow for converting crude nitropropene intermediate into high-fidelity crystallographic data.

Part 3: Performance Comparison (Technique Selection)

Why choose Single Crystal XRD over standard NMR for 3,5-DMPNP?

Technique Comparison Matrix
MetricSingle Crystal XRD 1H-NMR (Solution) DFT (Computational)
Isomer ID (E vs Z) Absolute (Direct visualization)Inferred (Coupling constants

)
Theoretical (Energy minima)
Conformation Solid-State (Includes packing forces)Average (Free rotation in solvent)Gas Phase (No packing forces)
Intermolecular Forces Mapped (H-bonds,

-stacking)
Invisible Predicted
Sample Requirement Single Crystal (

)

Powder
None (CPU time)
Turnaround High (Days to Weeks)Low (Minutes)Medium (Hours)
Critical Analysis: The "Packing" Factor

For 3,5-DMPNP, the meta-methoxy groups create a specific "lock-and-key" geometry.

  • NMR Limitation: In solution (

    
    ), the molecule rotates freely. You cannot observe the planar locking mechanism that stabilizes the solid form.
    
  • XRD Advantage: XRD reveals the Centrosymmetric Dimer formation common in these derivatives, where two molecules pair up via

    
     bonds between the nitro oxygen and the phenyl ring protons. This explains the high melting point relative to non-polar analogs.
    

Part 4: Structural Logic & Pathway

The following diagram illustrates the structural logic that dictates the crystallization of 3,5-DMPNP compared to its isomers.

Packing_Logic Subst Substitution Pattern (3,5-Dimethoxy) Sterics Low Steric Hindrance (Meta-positions) Subst->Sterics vs 2,6-isomer Planarity High Planarity (Torsion < 10°) Sterics->Planarity Allows Ortho High Steric Hindrance (Ortho-positions) Twist Twisted Geometry (Torsion > 60°) Ortho->Twist Forces Packing Tight Pi-Stacking (High Lattice Energy) Planarity->Packing Facilitates Loose Loose Packing (Lower MP) Twist->Loose Results in Result Target Crystal Form Packing->Result Stable Monoclinic Needles

Figure 2: Structural causality linking substitution patterns to crystal packing efficiency.

References

  • Cambridge Crystallographic Data Centre (CCDC).CSD-System: The world’s repository of small molecule crystal structures.

  • Silva, A. J., et al. (1999). "Crystal structures of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene and (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene."[1] Boletín de la Sociedad Chilena de Química.

  • BenchChem. "Purification of crude 1-(3-Nitrophenyl)
  • University of York. "scXRD: Growing single crystals - Chemistry Teaching Labs."

  • MDPI.

Sources

Comparative

Purity analysis of nitroalkene intermediates using GC-MS

An in-depth technical comparison and methodological framework for the purity analysis of nitroalkene intermediates, authored from the perspective of a Senior Application Scientist. Introduction: The Criticality of Nitroa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and methodological framework for the purity analysis of nitroalkene intermediates, authored from the perspective of a Senior Application Scientist.

Introduction: The Criticality of Nitroalkene Purity

Nitroalkenes, such as


-nitrostyrenes, are highly versatile Michael acceptors and indispensable intermediates in organic synthesis. They are the primary precursors for the synthesis of phenethylamines via reduction, and they serve as foundational building blocks in asymmetric conjugate additions and heterocycle synthesis.

However, the synthesis of nitroalkenes—typically via the base-catalyzed Henry (nitroaldol) reaction—is prone to a complex profile of side reactions. The presence of impurities such as unreacted aromatic aldehydes, nitroalkanes, nitriles, and hydroxylamines can aggressively poison downstream chiral catalysts or lead to the formation of toxic by-products[1]. Furthermore, nitroalkenes are susceptible to light-induced isomerization (forming nitrites) and thermal degradation[2][3].

For researchers and drug development professionals, establishing a robust, self-validating analytical method to profile these intermediates is not optional; it is a prerequisite for synthetic integrity. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities and provides a validated, step-by-step GC-MS protocol for nitroalkene purity analysis.

The Mechanistic Origin of Impurities

To analyze a sample effectively, one must first understand the causality behind its impurities. The Henry reaction involves the nucleophilic addition of a nitroalkane to an aldehyde, forming a nitroalcohol intermediate, which subsequently undergoes dehydration to form the nitroalkene.

If dehydration is incomplete, the nitroalcohol remains. If the reaction is subjected to excess heat or specific solvents (e.g., glacial acetic acid), unexpected side reactions occur, such as the formation of structurally similar nitriles[1][4]. Additionally, exposure to natural light can cause the nitroalkene to photo-isomerize into nitrites[3], while excessive thermal stress can trigger polymerization[2].

G Aldehyde Aromatic Aldehyde Nitroalcohol Nitroalcohol (Intermediate) Aldehyde->Nitroalcohol Base Catalysis (Henry Rxn) Nitroalkane Nitroalkane Nitroalkane->Nitroalcohol Nitroalkene Target: Nitroalkene (e.g., Nitrostyrene) Nitroalcohol->Nitroalkene Dehydration (-H2O) Nitrile Impurity: Nitrile Nitroalcohol->Nitrile Side Reaction (Excess Acid/Heat) Polymer Impurity: Polymer/Dimer Nitroalkene->Polymer Thermal Degradation Nitrite Impurity: Nitrite (Photo-isomer) Nitroalkene->Nitrite UV/Light Exposure

Mechanistic pathway of the Henry reaction illustrating the formation of target nitroalkenes and impurities.

Comparative Analysis: GC-MS vs. HPLC-UV vs. GC-FID

When selecting an analytical technique for nitroalkenes, the choice typically narrows down to GC-MS, GC-FID (Flame Ionization Detection), and HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection).

GC-MS: The Gold Standard for Structural Elucidation

GC-MS is the optimal choice for nitroalkene profiling. Because nitroalkenes are relatively volatile and possess low molecular weights (typically 140–250 Da), they vaporize efficiently in a GC inlet. The true power of GC-MS lies in its Electron Ionization (EI) source. At 70 eV, EI induces predictable fragmentation patterns (e.g.,


-cleavage, loss of 

, and loss of

) that allow analysts to differentiate between closely related regioisomers (e.g., 2,3- vs. 3,4-methylenedioxynitrostyrenes) that would otherwise co-elute or appear identical under UV detection[5].
GC-FID: The Workhorse for Routine Quantification

GC-FID offers a superior linear dynamic range compared to GC-MS and is highly robust for routine quantification[6]. However, FID is a "blind" detector. It cannot identify unknown impurities or confirm whether a peak is the target nitroalkene or a co-eluting nitrile by-product. GC-FID is best used after a synthetic route has been fully characterized and validated by GC-MS[7][8].

HPLC-UV: The Alternative for Thermally Labile Analytes

HPLC-UV is frequently used when the specific nitroalkene is highly prone to thermal degradation (e.g., heavily substituted, high-molecular-weight derivatives)[3]. While HPLC avoids the thermal stress of a 250°C GC inlet, it suffers from a lack of structural identification capabilities. Furthermore, non-polar nitroalkenes often exhibit poor ionization efficiency in LC-MS (Electrospray Ionization), making GC-MS the superior choice for mass analysis[9].

Quantitative Comparison Matrix
ParameterGC-MS (EI)GC-FIDHPLC-UV
Primary Utility Structural elucidation & profilingRoutine, high-throughput quantificationAnalysis of thermally labile species
Sensitivity (LOD) ~10–50 pg~100–500 pg~1–5 ng
Structural ID Excellent (Library matching & fragmentation)None (Retention time only)Poor (UV spectra overlap)
Isomer Resolution High (Capillary column efficiency)High (Capillary column efficiency)Moderate (Requires specialized columns)
Thermal Risk Moderate (Inlet degradation possible)Moderate (Inlet degradation possible)Low (Room temperature separation)

Deep Dive: GC-MS Methodological Framework

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means incorporating internal standards to account for injection variability, utilizing blank runs to rule out carryover, and protecting samples from light to prevent artifactual impurity generation.

Column Chemistry Selection

For nitroalkenes, a 5% Phenyl Polysilphenylene-siloxane column (e.g., HP-5ms, DB-5ms, or TR-5MS) is the industry standard[10]. The slight polarity provided by the 5% phenyl substitution offers excellent resolution between the nitroalkene, unreacted aldehydes, and polar hydroxylamine by-products, while maintaining high thermal stability and low column bleed.

GCMS_Workflow SamplePrep 1. Sample Prep (EtOAc + Biphenyl IS) Injection 2. GC Inlet (Splitless, 250°C) SamplePrep->Injection Separation 3. Capillary Column (5% Phenyl-methylpolysiloxane) Injection->Separation Ionization 4. EI Source (70 eV, 230°C) Separation->Ionization Detection 5. Mass Analyzer (Quadrupole, Scan Mode) Ionization->Detection Data 6. Data Analysis (Library Match & Quant) Detection->Data

Step-by-step GC-MS analytical workflow for the structural elucidation of nitroalkenes.

Step-by-Step Experimental Protocol

1. Sample Preparation (Self-Validating)

  • Dilution: Dissolve 5.0 mg of the crude nitroalkene product in 1.0 mL of HPLC-grade Ethyl Acetate (EtOAc)[8].

  • Internal Standard (IS): Spike the solution with 50 µg/mL of Biphenyl or Dodecane. The IS validates injection volume consistency and allows for accurate relative quantification[8].

  • Protection: Store the prepared vials in amber glass to prevent the photo-isomerization of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -nitrostyrenes into nitrites.
    

2. Gas Chromatography Parameters

  • Inlet: 250°C, Split ratio 10:1 (Adjust to splitless for trace impurity profiling). A deactivated glass liner with glass wool is recommended to ensure complete volatilization and trap non-volatile polymers[2].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold for 1 min) to focus the solvent band. Ramp at 15°C/min to 280°C (hold for 5 min) to elute high-boiling dimers or unreacted starting materials[6].

3. Mass Spectrometry Parameters

  • Transfer Line: 280°C to prevent cold spots and peak tailing.

  • Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.

  • Acquisition Mode: Full Scan mode (

    
     40 to 400) to capture the total impurity profile. Once specific impurities are identified, the method can be transferred to Selected Ion Monitoring (SIM) for higher sensitivity[11].
    
Data Interpretation: Causality in Fragmentation

When analyzing the resulting mass spectra, understanding the causality of EI fragmentation is crucial. Under 70 eV bombardment, nitrostyrenes exhibit characteristic fragmentation:

  • Molecular Ion (

    
    ):  Usually visible, though its intensity depends on the stability of the aromatic ring.
    
  • Loss of

    
     (M-46) and 
    
    
    
    (M-47):
    A primary diagnostic cleavage pathway for nitroalkenes, resulting in a stable substituted alkenyl cation.
  • 
    -Cleavage:  Generates fragments corresponding to the aromatic moiety. For example, in methylenedioxynitrostyrenes, the 
    
    
    
    135 ion (methylenedioxybenzyl cation) is a hallmark peak[5].
  • Low Mass Indicators: The presence of an

    
     44 ion often indicates the 
    
    
    
    fragment, a useful marker for terminal nitroalkenes[5][11].

By cross-referencing these fragmentation patterns against the NIST mass spectral library and the internal standard, analysts can confidently map the purity profile of their synthesized intermediates, ensuring downstream catalytic success.

References

1. - Central European Journal of Chemistry (2008). 2. - International Journal of Polymer Analysis and Characterization (1999). 3.

 - Analytical Methods (RSC Publishing) (2014).
4. - Journal of Analytical Toxicology (2005).
5. - Analytical Chemistry (2009).
6. - Journal of Health Science (2007).
7.  - Molecules (MDPI) (2022).
8. - Science.gov (Aggregated Topics).

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS No. 18917-76-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS No. 18917-76-5)[1]. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple instruction to explain the chemical causality behind each procedural step, ensuring a culture of safety and compliance in the laboratory.

Hazard Profile & Chemical Rationale: Understanding the Risk

Proper disposal begins with a thorough understanding of the molecule's inherent risks. 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene combines the chemical properties of two distinct functional groups: an aromatic ether and a nitroalkene. This combination dictates the stringent handling and disposal protocols required.

  • The Nitroalkene Moiety (-C=C-NO₂): This is the primary driver of the compound's hazard profile. Organic nitro compounds are high-energy materials and should be treated as potentially reactive or explosive.[2] The presence of the nitro group makes the molecule susceptible to thermal decomposition, which can be exothermic.[3][4] Furthermore, nitroalkanes can form shock-sensitive compounds, particularly when in contact with bases, amines, or other contaminants.[5][6] Structurally similar nitroalkenes are considered hazardous substances that can be toxic if swallowed, inhaled, or in contact with skin.[7][8]

  • The Dimethoxybenzene Moiety (Aromatic Ether): The ether groups contribute to the compound's classification as a likely combustible liquid.[9][10] A significant, well-documented hazard of ethers is their tendency to form explosive peroxides upon exposure to air and light over time.[11][12] While the specific peroxide-forming potential of this compound is not thoroughly documented, this characteristic of the ether class necessitates caution.

The confluence of these properties requires that 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene be managed as a reactive and toxic hazardous waste from the moment of its generation.

Hazard ClassificationDescriptionPrecautionary Rationale
Reactivity Organic nitro compounds can be thermally unstable and may react violently with bases, amines, oxidizing, and reducing agents.[2][5][6]Strict segregation from incompatible chemicals is mandatory to prevent uncontrolled exothermic reactions or the formation of shock-sensitive materials.
Toxicity Based on data for similar nitro-compounds, this substance is potentially toxic if swallowed, inhaled, or absorbed through the skin.[7][8][13] It may cause respiratory, skin, and eye irritation.[13][14]Handling requires robust engineering controls (fume hood) and comprehensive Personal Protective Equipment (PPE) to prevent exposure.
Flammability The aromatic ether structure suggests the material is a combustible liquid.[9][10]All sources of ignition must be eliminated from handling and storage areas. Use of non-combustible materials for spill cleanup is required.[15][16]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, the following minimum PPE and engineering controls must be in place.

EquipmentSpecificationRationale for Use
Ventilation Chemical Fume HoodEssential for preventing the inhalation of vapors or aerosols, which are potentially toxic.[7][17][18]
Eye Protection Chemical Safety Goggles or Full-Face ShieldProtects against splashes and potential irritants.[7][14]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin contact and absorption. Gloves should be inspected before use and disposed of as hazardous waste after handling.[7][14]
Body Protection Flame-Retardant Laboratory CoatProtects against spills and provides a barrier.[7]

Core Disposal Protocol: Segregation and Containment for Licensed Disposal

This is the primary and universally recommended procedure for the disposal of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. It relies on proper containment and transfer of the material to a licensed hazardous waste management facility via your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6][15][19][20]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Select a clean, sealable, and chemically compatible container. A glass bottle with a screw cap is typically appropriate. The container must be in good condition.[7][17]

  • Segregate the Waste: This is a critical step. Do NOT mix 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene waste with other chemical streams unless their compatibility is confirmed.[5][17] Specifically, keep it separate from:

    • Strong bases or amines

    • Strong acids

    • Oxidizing and reducing agents

  • Transfer Waste: Carefully transfer all waste containing the compound, including pure substance, solutions, and rinsate from cleaning glassware, into the designated hazardous waste container.

  • Label the Container: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label that includes:

    • The full chemical name: "1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene".[7][17][19]

    • The approximate quantity of the waste.

    • The date of accumulation (the date you first added waste to the container).[5]

    • All other information required by your institution's EHS department.[17]

  • Secure and Store: Keep the waste container tightly sealed at all times, except when adding waste.[5][21] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[21][22] This area should be under the control of laboratory personnel and away from ignition sources or incompatible materials. Utilize secondary containment (such as a plastic tub) to hold the container in case of a leak.[2][5]

  • Arrange for Pickup: Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.[17][19]

cluster_Lab Laboratory Operations cluster_EHS EHS / Licensed Contractor A Generate Waste (e.g., residual chemical, contaminated items) B Select Compatible Hazardous Waste Container A->B Step 1 C Segregate Waste Stream (Keep separate from incompatibles) B->C Step 2 D Label Container Correctly (Chemical Name, Date, Hazard) C->D Step 3 & 4 E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E Step 5 F Contact EHS for Pickup Request E->F Step 6 G Professional Transport to Licensed Disposal Facility F->G H Final Disposal (e.g., Controlled Incineration) G->H

Caption: Standard workflow for hazardous waste collection and disposal.

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the immediate area and evacuate if necessary.[19]

  • Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and other potential sources of ignition.[15][16]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, vermiculite, or commercial sorbent pads to dike and contain the spill. Do not use paper towels or other combustible materials. [6][15][19]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[19] All cleaning materials, including contaminated gloves and wipes, must be collected and disposed of as hazardous waste.[19]

Advanced Protocol: Chemical Deactivation via Reduction

Disclaimer: This procedure should only be performed by trained chemists in a properly equipped laboratory with a functioning fume hood and appropriate safety measures in place. This method aims to reduce the reactivity of the nitroalkene functional group, a primary hazard, before collection as waste.[19]

The scientific principle behind this protocol is the chemical reduction of the electron-deficient nitroalkene double bond. A mild reducing agent like sodium borohydride (NaBH₄) can convert the nitroalkene to the corresponding nitroalkane, which is generally less reactive and more stable.

Step-by-Step Deactivation Protocol:
  • Preparation: In a chemical fume hood, place a flask containing a suitable solvent (e.g., ethanol or methanol) in an ice bath to maintain a low temperature.

  • Dissolution: Add the 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene waste to the cold solvent and stir to dissolve.

  • Slow Addition of Reducing Agent: Slowly and in small portions, add a reducing agent such as sodium borohydride (NaBH₄) to the stirring solution.[19] This reaction is exothermic and may produce hydrogen gas, so the addition must be slow and controlled to manage the reaction rate.

  • Reaction Monitoring: Stir the mixture at a low temperature until the reaction is complete. The completion can be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to observe the disappearance of the starting material.

  • Quenching: Once the reaction is complete, carefully quench any excess reducing agent. This is achieved by the very slow, dropwise addition of a weak acid, such as dilute acetic acid or a saturated ammonium chloride solution, until gas evolution ceases.

  • Waste Collection: The resulting mixture, now containing the reduced and less hazardous nitroalkane, should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS department as described in the Core Disposal Protocol.[19]

A 1. Prepare cold solvent (Ethanol/Methanol) in ice bath B 2. Dissolve Nitroalkene Waste A->B C 3. Add NaBH4 portion-wise (Control exotherm & gas) B->C D 4. Monitor reaction via TLC until completion C->D Stir at low temp E 5. Quench excess NaBH4 with weak acid (e.g., NH4Cl) D->E F 6. Collect neutralized mixture as hazardous waste E->F G Follow Core Disposal Protocol F->G

Caption: Workflow for chemical deactivation of the nitroalkene waste.

References

  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. Benchchem.
  • Proper Disposal of 6-Nitroquinazoline: A Guide for Labor
  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University.
  • Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide. Benchchem.
  • Ethers | Health & Safety. Health and Safety Department.
  • MSDS of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene. Capot Chemical.
  • Lab Waste Disposal Requirement. Kent State University Compliance and Risk Management.
  • Use of Ether. Environment, Health & Safety, University of Michigan.
  • Write a brief note on safe handling and storage of ether? Brainly.in.
  • 1,3-dimethoxy-5-(2-nitroprop-1-enyl)benzene. CymitQuimica.
  • SAFETY D
  • Laboratory Waste Management Guidelines. Old Dominion University.
  • Ethers | Safety Services. UCL – University College London.
  • Safety Data Sheet - Phenyl-2-nitropropene. Cayman Chemical.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Benzene, 1,3-dimethoxy- Safety D
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.
  • SAFETY D
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Hazardous Substance Fact Sheet - Nitroethane. NJ.gov.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

Sources

Handling

Personal protective equipment for handling 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Topic: Personal Protective Equipment & Handling Protocols for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene Content Type: Operational Safety Guide (Senior Scientist Level) Executive Safety Summary & Hazard Context Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene Content Type: Operational Safety Guide (Senior Scientist Level)

Executive Safety Summary & Hazard Context

Chemical Identity: 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene Class: Substituted


-Nitrostyrene / Phenyl-2-nitropropene derivative.
Physical State:  Typically a yellow to orange crystalline solid.

The "Why" Behind the Safety Protocol (Scientific Integrity): To handle this compound safely, you must understand its reactivity profile. This molecule contains a nitroalkene moiety conjugated with an aromatic ring.

  • Michael Acceptor Reactivity: The

    
    -carbon (adjacent to the nitro group) is highly electrophilic. It reacts readily with biological nucleophiles (e.g., thiol groups in cysteine residues of proteins). This mechanism is the primary driver for skin sensitization , contact dermatitis , and mucous membrane irritation .
    
  • Sternutatory/Lachrymatory Potential: Like many nitrostyrenes, this compound can act as a sternutator (induces violent sneezing) and lachrymator (tearing) if dust is inhaled. Standard dust masks are often insufficient; engineering controls are mandatory.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the state of the material.

Body AreaPPE RequirementTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. As a fine crystalline powder, static charge can attract particles to the eye, causing severe irritation. Goggles provide a seal against airborne dust.
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or LaminateSolid State: Nitrile provides adequate protection against the solid.In Solution: If dissolved in DCM or Acetone, nitrile degrades rapidly. Use Silver Shield/Laminate gloves if handling concentrated solutions.
Respiratory Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 RespiratorThe compound is a respiratory irritant. If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 is required to block fine particulates.
Body Lab Coat (Buttoned) + Tyvek Sleeves Wrist exposure is the most common failure point. Disposable Tyvek sleeves bridge the gap between the glove cuff and lab coat.
PPE Decision Logic (Visualization)

PPE_Logic Start Handling 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Solid_PPE REQUIRED PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat + Sleeves - Fume Hood (Draft Shield) Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Non_Halogenated Alcohols / Ethers Solvent_Check->Non_Halogenated Halogenated DCM / Chloroform / Acetone Solvent_Check->Halogenated Standard_Gloves Double Nitrile Gloves (Change every 15 mins) Non_Halogenated->Standard_Gloves High_Res_Gloves Laminate (Silver Shield) Gloves REQUIRED Halogenated->High_Res_Gloves

Caption: Decision tree for selecting glove material based on solvation state. Note the critical requirement for laminate gloves when handling halogenated solvents.

Operational Handling Protocols

Protocol A: Weighing & Transfer (Critical Step)

Risk: Static electricity often causes organic crystals to "jump," leading to area contamination and inhalation risk.

  • Engineering Setup: Place the analytical balance inside a chemically certified fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Control: Use an ionizing bar or antistatic gun (ZeroStat) on the weigh boat and spatula before touching the powder.

  • Transfer:

    • Do not use a metal spatula if the material is dry; use conductive plastic or glass to minimize static.

    • Weigh into a tared vial, not onto weighing paper (reduces transfer loss and dust).

    • Cap the vial immediately after weighing before removing it from the hood.

Protocol B: Emergency Spill Response

Scenario: You drop a vial containing 500mg of solid powder on the benchtop.

  • Evacuate & Isolate: Alert nearby personnel. Do not breathe the dust.[1][2][3][4][5]

  • PPE Upgrade: Put on a P100 respirator and fresh double gloves.

  • Wet Method (Mandatory):

    • NEVER dry sweep. This generates a toxic dust cloud.

    • Cover the spill gently with paper towels dampened with Ethanol or Isopropanol . The solvent wets the powder, preventing it from becoming airborne.

  • Collection: Wipe up the wet material.[6] Place all towels into a wide-mouth jar.

  • Decontamination: Wash the surface with soap and water (alkaline soap is preferred as it helps degrade the nitroalkene over time).

Disposal & Waste Management

Core Directive: This compound is an environmental toxin and must not enter the water table.

Waste StreamClassificationPackaging Instructions
Solid Waste Hazardous Organic SolidCollect in a sealed HDPE jar. Label clearly with full chemical name. Do not use "General Trash."
Liquid Waste Halogenated/Non-Halogenated OrganicSegregate based on the solvent used. Ensure the container is compatible (glass or HDPE).
Contaminated PPE Hazardous DebrisGloves and weigh boats must be double-bagged in clear plastic zip bags before placing in the solid hazardous waste drum.

Quenching (Advanced Disposal): Note: Only perform if authorized by your facility's EHS. Small amounts of residue on glassware can be chemically deactivated (quenched) by treating with a solution of Sodium Bisulfite (NaHSO3) in water/ethanol. The bisulfite acts as a nucleophile, attacking the


-position and breaking the conjugation, rendering the molecule less electrophilic and less toxic before final disposal.

References

  • PubChem. Beta-Nitrostyrene Compound Summary (CID 7626). National Library of Medicine. [Link]

  • Zang, K. T., et al. (2016). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
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1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
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